molecular formula C8H16O2 B1359954 Etzadroxil CAS No. 2983-38-2

Etzadroxil

Cat. No.: B1359954
CAS No.: 2983-38-2
M. Wt: 144.21 g/mol
InChI Key: MJGSLNIPTRPYJV-UHFFFAOYSA-N
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Description

Ethyl 2-ethylbutanoate (CAS 2983-38-2) is a clear, colorless liquid organic compound belonging to the class of fatty acid esters . It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol . This compound is of significant interest in research, particularly in the fields of flavor and fragrance chemistry, where it is employed as a flavoring agent and fragrance ingredient . It is sanctioned for use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA No. 4344) . Typical use levels in research and development for food analogs range from 1 to 500 ppm, with higher concentrations found in applications such as chewing gum, hard candy, and seasonings . In biochemical research, Ethyl 2-ethylbutanoate serves as a model compound for studying the properties and oxidation kinetics of fatty acid ethyl esters (FAEEs) . These studies are crucial for understanding the combustion characteristics of fully renewable biodiesel fuels, as FAEEs are key components . The compound's physicochemical properties include a boiling point of 156-157 °C at 760 mmHg, a specific gravity of 0.867-0.869 at 20°C, and a refractive index of 1.403-1.405 at 20°C . It has an estimated water solubility of 356.7 mg/L at 25 °C and a logP (o/w) of approximately 2.67, indicating moderate hydrophobicity . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethylbutanoate
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InChI

InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3
Source PubChem
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InChI Key

MJGSLNIPTRPYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID00183963
Record name Ethyl 2-ethylbutyrate
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Molecular Weight

144.21 g/mol
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Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

156.00 to 157.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-ethylbutanoate
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Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.865 - 0.871
Record name Ethyl 2-ethylbutyrate
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CAS No.

2983-38-2
Record name Ethyl 2-ethylbutyrate
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Record name Ethyl 2-ethylbutyrate
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Record name Ethyl 2-ethylbutyrate
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Record name ETHYL 2-ETHYLBUTYRATE
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Record name Ethyl 2-ethylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Etzadroxil (Sulopenem Etzadroxil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etzadroxil, also known as Sulopenem this compound, is an orally bioavailable prodrug of sulopenem, a novel penem antibacterial agent.[1][2] Developed to address the growing challenge of antimicrobial resistance, this compound, in combination with probenecid, has been approved for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, experimental protocols, and clinical data related to this compound.

Chemical Structure and Properties

This compound is chemically designated as (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxido-3-thienyl]thio]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2-ethyl-1-oxobutoxy)methyl ester. Upon oral administration, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active moiety, sulopenem.[2][5]

PropertyValueSource
IUPAC Name 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[1]
SMILES CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2CC--INVALID-LINK--C3)S[C@H]3N1C(=O)[C@@H]2--INVALID-LINK--O[1]
Molecular Formula C19H27NO7S3[1][6]
Molecular Weight 477.6 g/mol [1]
CAS Number 1000296-70-7[1]

Chemical Structure Diagram

Etzadroxil_Structure cluster_core Penem Core cluster_sidechain1 Thiolane Side Chain cluster_prodrug This compound Prodrug Moiety C1 C C2 C C1->C2 C17 C C1->C17 C3 C C2->C3 S7 S C2->S7 N4 N C3->N4 C9 C C3->C9 C5 C N4->C5 C5->C1 O8 =O C5->O8 C6 C C6->N4 S12 S C6->S12 S7->C6 O10 OH C9->O10 C11 C C9->C11 C13 C S12->C13 C14 C C13->C14 C15 C C14->C15 S16 S=O C15->S16 S16->C13 O18 =O C17->O18 O19 O C17->O19 C20 C O19->C20 O21 O C20->O21 C22 C O21->C22 O23 =O C22->O23 C24 C C22->C24 C25 C C24->C25 C26 C C24->C26 C27 C C26->C27

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is a prodrug that is converted to the active β-lactam antibiotic, sulopenem.[2] Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7] This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall.[7][8] The acylation of the serine residues within the active site of these enzymes by the β-lactam ring of sulopenem inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.[2] Sulopenem has demonstrated a high affinity for PBP2 in Escherichia coli.[4] The co-administration of probenecid with this compound inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and prolonging its half-life.[5]

Signaling Pathway Diagram

Mechanism_of_Action This compound This compound (Oral Administration) Hydrolysis Esterase Hydrolysis (in vivo) This compound->Hydrolysis Metabolism Sulopenem Sulopenem (Active Drug) Hydrolysis->Sulopenem RenalTubules Renal Tubular Secretion Sulopenem->RenalTubules Undergoes PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Sulopenem->PBPs Binds to and Inhibits Probenecid Probenecid Probenecid->RenalTubules Inhibits SystemicCirculation Increased Systemic Concentration of Sulopenem RenalTubules->SystemicCirculation Reduced elimination leads to CellWallSynthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBPs->CellWallSynthesis Catalyzes CellLysis Bacterial Cell Lysis and Death CellWallSynthesis->CellLysis Inhibition leads to

Caption: Mechanism of action of this compound and Probenecid.

Experimental Protocols

Synthesis of Sulopenem this compound

A detailed, step-by-step synthesis protocol for Sulopenem this compound at a laboratory scale is not publicly available. However, the development of a second-generation process for the synthesis of the active moiety, sulopenem, has been described.[9] This process involves a convergent approach where the penem ring is constructed via a modified Eschenmoser sulfide contraction. Key steps include the synthesis of a trithiocarbonate intermediate and a palladium-catalyzed deallylation of a penultimate ester. The this compound prodrug moiety is then attached to the sulopenem core.

In Vitro Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentration (MIC) values for sulopenem are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of relevant clinical isolates (e.g., E. coli, K. pneumoniae, P. mirabilis) are used.

  • Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Serial twofold dilutions of sulopenem are prepared in the broth.

  • Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

While specific quantitative binding data for sulopenem is limited, a general protocol for a competitive PBP binding assay is as follows:

  • Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

  • Competition Reaction: A fixed, sub-saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is incubated with the membrane preparation in the presence of varying concentrations of sulopenem.

  • SDS-PAGE and Fluorography: The reaction mixtures are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorophore-specific imaging system.

  • Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of sulopenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) is determined.

Clinical Trial Protocols
  • Objective: To evaluate the efficacy and safety of oral sulopenem this compound/probenecid versus oral ciprofloxacin for the treatment of uUTI in adult women.[1][10]

  • Study Design: A prospective, Phase 3, randomized, multicenter, double-blind study.[10]

  • Patient Population: Adult women with a clinical diagnosis of uUTI.[1]

  • Treatment Arms:

    • Sulopenem this compound 500 mg / probenecid 500 mg orally twice daily for 5 days.[10]

    • Ciprofloxacin 250 mg orally twice daily for 3 days.[10]

  • Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[10]

  • Objective: To compare the efficacy and safety of oral sulopenem this compound/probenecid to oral amoxicillin/clavulanate for the treatment of uUTI in adult women.[5][6]

  • Study Design: A Phase 3, randomized, multicenter, double-blind, double-dummy, controlled study.[6]

  • Patient Population: Adult women with a clinical diagnosis of uUTI.[6]

  • Treatment Arms:

    • Sulopenem this compound 500 mg / probenecid 500 mg orally twice daily for 5 days.[5]

    • Amoxicillin/clavulanate 875 mg / 125 mg orally twice daily for 5 days.[5]

  • Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[6]

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization TreatmentArmA Treatment Arm A (e.g., this compound/Probenecid) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (Comparator) Randomization->TreatmentArmB TreatmentPeriod Treatment Period (e.g., 5 days) TreatmentArmA->TreatmentPeriod TreatmentArmB->TreatmentPeriod FollowUp Follow-up Visits TreatmentPeriod->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., Test-of-Cure at Day 12) FollowUp->PrimaryEndpoint DataAnalysis Statistical Analysis PrimaryEndpoint->DataAnalysis

Caption: Generalized workflow for the Phase 3 clinical trials of this compound.

Quantitative Data

Pharmacokinetic Parameters

A Phase 1 study in healthy volunteers showed that co-administration of probenecid with sulopenem this compound increases the systemic exposure of sulopenem.

ParameterSulopenem this compound AloneSulopenem this compound + ProbenecidSource
AUC (Area Under the Curve) -Increased by 28% in the fasted state[11]
Time over MIC -Extended[11]

Note: Specific Cmax and Tmax values were not provided in the referenced abstract.

Clinical Efficacy Data
PopulationSulopenem this compound/Probenecid (Overall Success Rate)Ciprofloxacin (Overall Success Rate)OutcomeSource
Ciprofloxacin-Nonsusceptible62.6%36.0%Superiority of Sulopenem this compound/Probenecid[12]
Ciprofloxacin-Susceptible66.8%78.6%Non-inferiority not met[12]
EndpointSulopenem this compound/ProbenecidAmoxicillin/ClavulanateTreatment Difference (95% CI)Source
Overall Response 61.7%55.0%6.7% (0.3% to 13.0%)[13]
Clinical Success 77.3%76.7%0.6% (-4.8% to 6.1%)[13]
Microbiological Success 75.2%66.7%8.5% (2.6% to 14.3%)[13]

Conclusion

This compound represents a significant advancement in the oral treatment of uncomplicated urinary tract infections, particularly in the context of increasing resistance to existing therapies. Its mechanism of action, targeting bacterial cell wall synthesis, is well-established for β-lactam antibiotics. The clinical trial data demonstrates its efficacy, especially against ciprofloxacin-resistant pathogens. This technical guide provides a foundational understanding of the chemical, mechanistic, and clinical aspects of this compound for professionals in the field of drug development and research. Further research into detailed synthetic pathways and quantitative PBP binding affinities will continue to enhance our understanding of this important therapeutic agent.

References

An In-depth Technical Guide on the Mechanism of Action of Etzadroxil in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etzadroxil is an orally bioavailable prodrug of sulopenem, a potent broad-spectrum antibiotic belonging to the penem class.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a pathway essential for microbial survival and integrity.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of sulopenem, with a focus on its interaction with penicillin-binding proteins (PBPs), quantitative data on its antimicrobial efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental workflows.

Introduction to this compound and Sulopenem

This compound is designed to overcome the poor oral bioavailability of sulopenem. Following oral administration, this compound is hydrolyzed by intestinal esterases to release the active moiety, sulopenem.[4] Sulopenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[3][5] Its primary clinical indication is for the treatment of uncomplicated urinary tract infections.[6]

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of sulopenem is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][7] This inhibition is achieved through the covalent binding of sulopenem to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.[2][8]

The β-lactam ring of sulopenem mimics the D-alanyl-D-alanine residue of the natural peptidoglycan substrate.[9] This allows sulopenem to bind to the active site of PBPs and acylate the catalytic serine residue, forming a stable, covalent adduct.[2] This irreversible inhibition of PBP activity prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall, loss of structural integrity, and ultimately, cell lysis and bacterial death.[1][10]

Interaction with Penicillin-Binding Proteins (PBPs)

Sulopenem has demonstrated a strong binding affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria. In Escherichia coli, the binding affinity of sulopenem for various PBPs has been determined to be in the following order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[2][4] Notably, the affinity of sulopenem for PBP-2 of E. coli and PBPs-1 and -3 of Staphylococcus aureus is reported to be much stronger than that of imipenem.[4]

While specific IC50 or Ki values for sulopenem binding to various PBPs are not widely available in the public domain, the qualitative and comparative binding data underscore its potent inhibitory activity against these essential bacterial enzymes.

Role of Autolysins

While direct studies on the interaction between sulopenem and bacterial autolysins are limited, it is well-established that the bactericidal activity of β-lactam antibiotics is often linked to the dysregulation of autolysins. Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes like cell growth, division, and separation.[11] The inhibition of peptidoglycan synthesis by sulopenem can trigger a cascade of events leading to uncontrolled autolytic activity, which contributes to the rapid lysis of the bacterial cell.[12]

Quantitative Data: In Vitro Antimicrobial Activity of Sulopenem

The in vitro potency of sulopenem has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for sulopenem against key bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Sulopenem against Enterobacterales Isolates
Organism (Number of Isolates) MIC50 (µg/mL) MIC90 (µg/mL)
Escherichia coli (983)0.030.03
ESBL-phenotype Escherichia coli0.030.06
Klebsiella pneumoniae (347)0.030.12
ESBL-phenotype Klebsiella pneumoniae0.061
Proteus mirabilis0.250.5
Citrobacter freundii species complex (29)0.060.12
Enterobacter cloacae species complex (110)0.120.5

Data sourced from studies evaluating isolates from the SENTRY Antimicrobial Surveillance Program.[5][10]

Table 2: Comparative In Vitro Activity of Sulopenem against E. coli Isolates with ESBL-phenotype (N=32)
Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL)
Sulopenem0.030.06
Ertapenem0.0080.03
Meropenem≤0.0150.03

Data sourced from a study on Enterobacteriaceae isolates from patients with urinary tract infections.[7]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of an antibiotic's mechanism of action and potency. The following sections provide representative methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of sulopenem, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sulopenem analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the sulopenem stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.008 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted sulopenem with the standardized bacterial suspension. Include a positive control well (bacterial suspension without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a general method for assessing the binding affinity of sulopenem to bacterial PBPs using a competition assay with a fluorescently labeled β-lactam, such as Bocillin FL (a fluorescent derivative of penicillin).

Materials:

  • Bacterial membrane protein preparation containing PBPs

  • Sulopenem

  • Bocillin FL

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence imager

Procedure:

  • Preparation of Membrane Proteins: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in PBS.

  • Competition Reaction: In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane protein preparation with increasing concentrations of sulopenem for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

  • Labeling with Fluorescent Penicillin: Add a fixed, sub-saturating concentration of Bocillin FL to each reaction tube and incubate for another defined period (e.g., 10 minutes) to allow the fluorescent probe to bind to the PBPs that are not already occupied by sulopenem.

  • Termination of Reaction: Stop the labeling reaction by adding an excess of unlabeled penicillin G or by adding SDS-PAGE sample buffer.

  • SDS-PAGE and Fluorescence Detection: Separate the PBP profiles of each reaction mixture by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of sulopenem that results in a 50% reduction in the fluorescence signal for a specific PBP, as compared to the control (no sulopenem), is determined as the IC50 value.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound/sulopenem and the workflows of the key experimental protocols.

Etzadroxil_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Drug Action Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_Precursors->PBP Transpeptidation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Cell_Lysis Cell Lysis (Bactericidal Effect) Weakened_Cell_Wall->Cell_Lysis This compound This compound (Oral Prodrug) Sulopenem Sulopenem (Active Drug) This compound->Sulopenem Hydrolysis by Intestinal Esterases Sulopenem->PBP Covalent Binding & Inhibition

Figure 1: Mechanism of action of this compound/Sulopenem.

MIC_Determination_Workflow Start Start Prepare_Sulopenem_Dilutions Prepare serial two-fold dilutions of Sulopenem in a 96-well plate Start->Prepare_Sulopenem_Dilutions Prepare_Bacterial_Inoculum Standardize bacterial inoculum to 0.5 McFarland Prepare_Sulopenem_Dilutions->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate wells with standardized bacterial suspension Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for bacterial growth Incubate_Plate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

PBP_Competition_Assay_Workflow Start Start Isolate_Membrane_Proteins Isolate bacterial membrane proteins containing PBPs Start->Isolate_Membrane_Proteins Pre_incubation Pre-incubate membrane proteins with varying concentrations of Sulopenem Isolate_Membrane_Proteins->Pre_incubation Labeling Add fluorescent penicillin (Bocillin FL) to label unbound PBPs Pre_incubation->Labeling SDS_PAGE Separate proteins by SDS-PAGE Labeling->SDS_PAGE Fluorescence_Imaging Visualize fluorescently labeled PBPs SDS_PAGE->Fluorescence_Imaging Data_Analysis Quantify fluorescence and determine IC50 Fluorescence_Imaging->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for PBP competition assay.

Conclusion

This compound, through its active metabolite sulopenem, represents a significant therapeutic option, particularly for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is a direct result of the effective inhibition of bacterial cell wall synthesis via high-affinity binding to essential penicillin-binding proteins. The quantitative data presented herein demonstrates its robust in vitro efficacy. The provided experimental protocols offer a framework for the continued investigation and characterization of this and other novel antimicrobial agents. A deeper understanding of the molecular interactions between sulopenem and its targets will be invaluable for optimizing its clinical use and for the future development of next-generation antibiotics.

References

Navigating the Therapeutic Potential of Sulopenem Etzadroxil: An In-Depth Guide to its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this comprehensive technical guide delves into the critical aspects of sulopenem etzadroxil's journey through the body. Outlined here are the key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of its metabolic fate and interaction with probenecid, offering a thorough understanding of this novel oral antibiotic.

Sulopenem this compound, a prodrug of the penem antibacterial sulopenem, represents a significant advancement in the treatment of uncomplicated urinary tract infections (uUTIs), particularly those caused by multidrug-resistant bacteria.[1] Its oral formulation offers a crucial alternative to intravenous therapies, potentially reducing hospitalization and healthcare costs.[2] Co-administered with probenecid, which enhances its systemic exposure, sulopenem this compound has undergone extensive clinical evaluation to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Profile

The oral administration of sulopenem this compound, particularly in combination with probenecid and the presence of food, significantly influences its pharmacokinetic profile. The following tables summarize the key quantitative data from clinical studies, providing a comparative overview of sulopenem's behavior under various conditions.

Table 1: Single-Dose Pharmacokinetics of Sulopenem (500 mg Sulopenem this compound) in Healthy Adults
ParameterFasted StateFed State (High-Fat Meal)Fasted with Probenecid (500 mg)Fed with Probenecid (500 mg)
Cmax (ng/mL) 1770.01869.9 - 26601773.81690.0
Tmax (hr) 1.02.01.0 (Sulopenem) / 3.0 (Probenecid)2.0
AUC (hr*ng/mL) 3683.14545.33952.96396.5
Oral Bioavailability (%) 4064--
Elimination Half-life (hr) 1.181.28--
Apparent Volume of Distribution (L) 13492.09--

Note: Data compiled from multiple sources.[3][4][5][6][7] Dashes indicate data not available from the reviewed sources.

Table 2: Impact of Renal Impairment on Sulopenem Pharmacokinetics
Renal FunctionMean Sulopenem AUC Increase
Mild Impairment (CrCl 60-89 mL/min)2-fold
Moderate Impairment (CrCl 30-59 mL/min)3-fold
Severe Impairment (CrCl 15-29 mL/min)7.4-fold

Note: Data from studies on the effect of renal impairment on sulopenem pharmacokinetics.[3]

Deciphering the Experimental Blueprint: Methodologies of Key Studies

A thorough understanding of the experimental protocols is paramount for the critical evaluation and replication of pharmacokinetic studies. The following sections detail the methodologies employed in both clinical and in vitro investigations of sulopenem this compound.

Clinical Pharmacokinetic Studies

Study Design: The majority of clinical pharmacokinetic studies were Phase 1, randomized, open-label, or double-blinded, placebo-controlled, crossover, or parallel-group trials.[6][8][9][10] These studies were conducted in healthy adult male and female volunteers.[6][10]

Dosing and Administration:

  • Dosage: Single oral doses of 500 mg sulopenem this compound were commonly administered.[6][10] Some studies also investigated multiple-dose regimens, such as 500 mg twice daily for 6-7 days.[6][7][9]

  • Co-administration: The effect of probenecid was evaluated by co-administering a single 500 mg oral dose of probenecid.[6][10]

  • Food Effect: To assess the impact of food, sulopenem this compound was administered to subjects in either a fasted state (overnight fast) or a fed state, typically 30 minutes after the start of a standardized high-fat meal (approximately 800-1000 calories, with 50% from fat).[3][6][7][9]

Pharmacokinetic Sampling:

  • Blood samples were collected at predetermined time points pre-dose and up to a specified time post-dose to characterize the plasma concentration-time profile of sulopenem.[6][10]

  • Urine samples were also collected over specified intervals to assess renal excretion.[11]

Analytical Method:

  • Quantification of sulopenem and its metabolites in plasma and urine was performed using validated bioanalytical methods, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS).[11] While specific details of the assays used in the sulopenem clinical trials are not exhaustively publicly available, standard protocols for beta-lactam antibiotic quantification involve protein precipitation of plasma samples followed by chromatographic separation and mass spectrometric detection.

In Vitro Infection Models

One-Compartment In Vitro Infection Model:

  • Objective: To characterize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of sulopenem against various Enterobacterales isolates.[5]

  • Methodology:

    • A panel of bacterial isolates were exposed to sulopenem concentrations that mimic human free-drug plasma concentration-time profiles.

    • The model simulated a protein binding of 10.7%, a Tmax of 2 hours, and a half-life of 1.18 hours.[5]

    • Dose-fractionation studies were conducted where the total daily exposure was administered at different dosing intervals (e.g., every 4, 8, or 12 hours) to identify the PK-PD index most predictive of efficacy.[5]

    • Dose-ranging studies were performed to determine the magnitude of the identified PK-PD index required for different levels of bacterial reduction.[5]

Hollow-Fiber In Vitro Infection Model:

  • Objective: To evaluate the potential for resistance development to sulopenem over a clinically relevant period.

  • Methodology:

    • Four clinical isolates of Escherichia coli were exposed to sulopenem concentrations simulating total-drug urine concentrations following a 500 mg oral dose administered every 12 hours.

    • The experiment was conducted over a five-day period.

    • Bacterial density of both the total and drug-resistant subpopulations was monitored throughout the study.

Visualizing the Pathways: Metabolism and Drug Interaction

To better illustrate the biological processes governing sulopenem's activity, the following diagrams, generated using the Graphviz DOT language, depict its metabolic conversion and the mechanism of its interaction with probenecid.

Sulopenem_Metabolism cluster_absorption Intestinal Lumen cluster_circulation Systemic Circulation Sulopenem this compound Sulopenem this compound (Oral Prodrug) Sulopenem Sulopenem (Active Moiety) Sulopenem this compound->Sulopenem Hydrolysis by Intestinal Esterases Inactive Metabolites Inactive Metabolites (M1a and M1b) Sulopenem->Inactive Metabolites Metabolism

Caption: Metabolic activation of sulopenem this compound to its active form, sulopenem.

Probenecid_Interaction cluster_kidney Kidney (Renal Tubule) Sulopenem_in_Blood Sulopenem (in Bloodstream) OAT3 Organic Anion Transporter 3 (OAT3) Sulopenem_in_Blood->OAT3 Secretion Urine Urine OAT3->Urine Excretion Probenecid Probenecid Probenecid->OAT3 Inhibition

Caption: Mechanism of probenecid-mediated inhibition of sulopenem renal excretion.

Conclusion

The pharmacokinetic profile of sulopenem this compound, particularly when co-administered with probenecid and taken with food, demonstrates favorable characteristics for an oral antibiotic intended for uUTIs. The increased bioavailability and prolonged systemic exposure enhance its therapeutic potential against susceptible pathogens. The detailed experimental methodologies outlined provide a foundation for further research and a deeper understanding of this promising antibacterial agent. The visual representations of its metabolic pathway and interaction with probenecid offer a clear conceptual framework for these critical processes. This in-depth guide serves as a valuable resource for the scientific community engaged in the development and application of novel anti-infective therapies.

References

Synthesis and chemical properties of Etzadroxil.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Etzadroxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the orally bioavailable prodrug of the broad-spectrum penem β-lactam antibiotic, sulopenem.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, presented as Sulopenem this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. The document includes a summary of quantitative data, a description of its metabolic pathway, and a detailed visualization of its mechanism of action.

Introduction

Sulopenem this compound is a novel antibacterial agent developed to address the growing challenge of infections caused by multi-drug resistant pathogens.[1][10] As the prodrug of sulopenem, this compound is designed to enhance oral absorption, which is a significant advantage for patient compliance and can facilitate earlier hospital discharge by providing a transition from intravenous to oral therapy.[1][5] After oral administration, Sulopenem this compound is hydrolyzed by intestinal esterases to release the active sulopenem moiety.[2][3] The combination product, which includes probenecid to increase the systemic exposure of sulopenem, was approved by the FDA in October 2024 for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][11]

Chemical Properties of Sulopenem this compound

The chemical and physical properties of Sulopenem this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in the table below.

PropertyValueSource(s)
IUPAC Name 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[3]
Molecular Formula C₁₉H₂₇NO₇S₃[1][3]
Molecular Weight 477.6 g/mol [1][3]
CAS Number 1000296-70-7[3][7]
Appearance White to light yellow solid[6][7]
Solubility Soluble in DMSO.[7][9] Water solubility is reported to be 0.06 mg/mL.[12][7][9][12]
Storage Conditions Dry, dark, and at 0–4°C for short-term (days to weeks) or -20°C for long-term (months to years).[9]
Melting Point Not publicly available.
Boiling Point Not publicly available.
pKa Not publicly available.

Synthesis of Sulopenem this compound

While a detailed, step-by-step synthesis protocol for Sulopenem this compound is not publicly available, the compound is derived through synthetic chemical processes.[1] The synthesis involves the esterification of the active antibiotic, sulopenem, with the this compound moiety, which is (2-ethyl-1-oxobutoxy)methyl. This process is designed to optimize the pharmacokinetic properties of the drug for oral administration.[1]

The synthesis of the core active component, sulopenem, is a complex, multi-step process. A second-generation process for the large-scale preparation of sulopenem has been developed, which involves a convergent strategy.[5] This improved synthesis features a modified Eschenmoser sulfide contraction to construct the penem ring and a superior process for Pd-catalyzed deallylation.[13]

The overall workflow for the development and synthesis of a prodrug like Sulopenem this compound can be generalized as follows:

G cluster_0 Synthesis of Active Moiety (Sulopenem) cluster_1 Synthesis of Prodrug Moiety (this compound) cluster_2 Prodrug Synthesis A Starting Materials B Multi-step Synthesis A->B C Purification B->C G Esterification C->G D Starting Materials for this compound E Synthesis of (2-ethyl-1-oxobutoxy)methyl D->E F Activation E->F F->G H Purification of Sulopenem this compound G->H I Final Product H->I

A generalized workflow for the synthesis of Sulopenem this compound.

Mechanism of Action and Metabolism

Sulopenem this compound is a prodrug that, after oral administration, is hydrolyzed by esterases to the active drug, sulopenem.[4] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] This is achieved through the binding of sulopenem to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] The binding of sulopenem to PBPs, particularly PBP2, PBP1A, and PBP1B in E. coli, leads to the inhibition of peptidoglycan cross-linking, ultimately causing bacterial cell lysis and death.[2][4][8]

The metabolic pathway of Sulopenem this compound is as follows:

G A Sulopenem this compound (Oral Administration) B Hydrolysis by Intestinal Esterases A->B C Sulopenem (Active Moiety) B->C D Binding to Penicillin-Binding Proteins (PBPs) C->D G Metabolism (Hydrolysis and Dehydrogenation) C->G E Inhibition of Peptidoglycan Synthesis D->E F Bacterial Cell Lysis and Death E->F H Inactive Metabolites (M1a and M1b) G->H

The metabolic pathway and mechanism of action of Sulopenem this compound.

Experimental Protocols

Analysis of Sulopenem this compound by High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method has been established for the simultaneous estimation of Sulopenem this compound and Probenecid. The following is a summary of a typical analytical protocol.

Objective: To quantify Sulopenem this compound in a given sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Sulopenem this compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Formate Buffer (pH 3.0)

  • Water (HPLC grade)

  • Sample containing Sulopenem this compound

Chromatographic Conditions:

  • Column: Hyperclone 5µ BDS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Ammonium Formate Buffer (40:60, v/v), pH 3.0

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 272 nm

  • Runtime: 5 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of Sulopenem this compound reference standard in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing Sulopenem this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Sulopenem this compound standard against its concentration. Determine the concentration of Sulopenem this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis:

G A Prepare Mobile Phase and Standards C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Standards and Sample B->D C->D E Acquire Chromatographic Data D->E F Process Data and Quantify E->F

A typical workflow for the HPLC analysis of Sulopenem this compound.

Conclusion

This compound, as the prodrug component of Sulopenem this compound, plays a critical role in enabling the oral administration of the potent antibiotic sulopenem. This technical guide has summarized the available information on its synthesis, chemical properties, and mechanism of action. While detailed synthesis protocols and some physical properties are not publicly available, the provided data offers a solid foundation for researchers and drug development professionals. The analytical methods described, particularly HPLC, are essential for the quality control and further study of this important new antibacterial agent. As Sulopenem this compound sees wider clinical use, further research into its properties and potential applications will be of great value to the medical and scientific communities.

References

A Technical Guide to the Discovery and Development of Sulopenem Etzadroxil by Iterum Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulopenem etzadroxil, developed by Iterum Therapeutics and approved by the U.S. Food and Drug Administration (FDA) in October 2024 under the brand name ORLYNVAH™, is a novel oral penem antibacterial agent.[1][2][3] It is formulated as a bilayer tablet with probenecid for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[1][2][4] The approved indication covers infections caused by designated susceptible microorganisms: Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2][4][5] Originally discovered by Pfizer in the 1980s, the development of sulopenem was later licensed and advanced by Iterum Therapeutics in 2015 to address the growing threat of antimicrobial resistance.[6][7] This guide provides a detailed overview of its discovery, mechanism of action, microbiological activity, clinical development, and key experimental protocols.

Development History and Timeline

The journey of sulopenem from initial discovery to regulatory approval is a multi-decade process, marked by a strategic acquisition and focused clinical development by Iterum Therapeutics.

Development_Timeline cluster_Pfizer Pfizer Inc. Era cluster_Iterum Iterum Therapeutics Era Discovery 1980s: Sulopenem Discovered in Pfizer Laboratories Preclinical Extensive Pre-clinical Program (IV Formulation) Discovery->Preclinical Early_Clinical Phase 1 & 2 Trials (IV & Oral Formulations) Preclinical->Early_Clinical Shelved Development Halted (Shift in Therapeutic Focus) Early_Clinical->Shelved License Nov 2015: Iterum Licenses Sulopenem from Pfizer Shelved->License Technology Transfer Restart Development Program Restarted License->Restart Phase3 Phase 3 Clinical Trials Initiated (SURE 1, SURE 2, SURE 3) Restart->Phase3 NDA1 Jan 2021: Initial NDA Submission Phase3->NDA1 CRL July 2021: Complete Response Letter (CRL) Received from FDA NDA1->CRL REASSURE REASSURE Confirmatory Phase 3 Trial Conducted CRL->REASSURE NDA2 Q2 2024: NDA Resubmission REASSURE->NDA2 Approval Oct 2024: FDA Approval of ORLYNVAH™ NDA2->Approval

Caption: Sulopenem Development and Approval Timeline.

Mechanism of Action

Sulopenem this compound is a prodrug that, upon oral administration, is hydrolyzed by intestinal esterases to release the active moiety, sulopenem.[8][9] Its antibacterial effect is achieved through a dual-action mechanism involving direct bacterial cell wall inhibition by sulopenem and pharmacokinetic enhancement by probenecid.

Sulopenem: Penicillin-Binding Protein (PBP) Inhibition

Sulopenem is a thiopenem β-lactam antibiotic that exerts bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[8][10] It covalently binds to the active site of essential PBPs, which are crucial enzymes for the final steps of peptidoglycan synthesis.[10][11] This inactivation prevents the cross-linking of peptidoglycan chains, thereby compromising cell wall integrity and leading to bacterial cell lysis and death.[8][10] In Escherichia coli, sulopenem demonstrates a high binding affinity for multiple PBPs, with the highest affinity for PBP2.[9][12]

Probenecid: Pharmacokinetic Enhancer

Probenecid is co-formulated with sulopenem this compound to increase the systemic exposure of active sulopenem.[9] Sulopenem is a substrate for the renal organic anion transporter 3 (OAT3).[12][13] Probenecid acts as an OAT3 inhibitor, blocking the renal tubular secretion of sulopenem and thereby increasing its plasma concentration and extending its half-life.[12][14] This enhancement is critical for achieving the necessary pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.

Mechanism_of_Action cluster_Host Human Host cluster_Bacterium Bacterial Cell Prodrug Sulopenem this compound (Oral Prodrug) Esterases Intestinal Esterases Prodrug->Esterases Hydrolysis Sulopenem_Active Sulopenem (Active Moiety) Esterases->Sulopenem_Active Kidney Kidney (Renal Tubule) Sulopenem_Active->Kidney Transport to Kidney PBPs Penicillin-Binding Proteins (PBPs) Sulopenem_Active->PBPs Binding & Inactivation Probenecid Probenecid OAT3 OAT3 Transporter Probenecid->OAT3 Inhibition Kidney->OAT3 Excretion Renal Excretion OAT3->Excretion Secretion CellWall Peptidoglycan Cell Wall Lysis Cell Lysis & Death PBPs->CellWall Synthesis & Cross-linking

Caption: Mechanism of Action for Sulopenem this compound/Probenecid.

In Vitro Microbiological Activity

Sulopenem demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains that cause UTIs.[15][16] Its activity is particularly notable against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and those resistant to fluoroquinolones.[15][17]

Organism (Phenotype) N MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
E. coli (All isolates)5390.015 - 0.250.030.03[15]
E. coli (Ciprofloxacin-Nonsusceptible)1640.015 - 0.120.030.03[15]
E. coli (ESBL-Positive)880.015 - 0.120.030.06[15]
E. coli (MDR)1000.015 - 0.120.030.06[15]
K. pneumoniae (All isolates)266≤0.03 - 40.060.25[16]
P. mirabilis (All isolates)100≤0.03 - 0.250.060.12[16]
Enterobacterales (All)1629≤0.03 - >320.060.5[16]
Table 1: In Vitro Activity of Sulopenem Against Key Urinary Pathogens.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of sulopenem is underpinned by its PK/PD profile, which is optimized by co-administration with probenecid and food.

Pharmacokinetics

Sulopenem this compound is a prodrug that is hydrolyzed to sulopenem after oral administration.[12] The co-administration of probenecid inhibits the renal clearance of sulopenem, resulting in higher plasma concentrations.[14] Administration with food has been shown to increase the area under the curve (AUC) of oral sulopenem by approximately 62% when given with probenecid.[18][19]

Parameter Value (Mean, %CV) Condition Reference
Sulopenem Cₘₐₓ (mg/L) 7.9 (24)Single oral dose of ORLYNVAH[12]
Sulopenem AUC₀₋ᵢₙf (mg·h/L) 27.5 (24)Single oral dose of ORLYNVAH[12]
Probenecid Cₘₐₓ (mg/L) 40.2 (23)Single oral dose of ORLYNVAH[12]
Probenecid AUC₀₋ᵢₙf (mg·h/L) 269 (21)Single oral dose of ORLYNVAH[12]
Sulopenem Half-life (t½) ~1.18 hoursHealthy subjects[20]
Table 2: Pharmacokinetic Parameters of Sulopenem and Probenecid following a single oral dose of ORLYNVAH (500 mg sulopenem this compound / 500 mg probenecid).
Pharmacodynamics

Like other β-lactam antibiotics, the pharmacodynamic index that best correlates with the efficacy of sulopenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[12][21] In vitro dose-ranging studies have determined the magnitude of this index required for various levels of bacterial reduction.

PK/PD Target Median %fT > MIC Required Reference
Net Bacterial Stasis40.9%[21]
1-log₁₀ CFU Reduction50.2%[21]
2-log₁₀ CFU Reduction62.6%[21]
Table 3: Sulopenem Pharmacodynamic Targets Against Enterobacterales in an In Vitro Model.

Clinical Efficacy and Safety

The approval of ORLYNVAH™ was supported by data from two pivotal Phase 3 trials: SURE 1 and REASSURE.[1][2]

SURE 1 Trial (NCT03354598)

This Phase 3, randomized, double-blind trial compared the efficacy and safety of oral sulopenem with oral ciprofloxacin for the treatment of uUTIs in women.[22][23]

SURE1_Workflow cluster_ArmA Sulopenem Arm cluster_ArmB Ciprofloxacin Arm Start Patient Population: Adult women with uUTI symptoms and positive urinalysis Randomize Randomization (1:1) Start->Randomize ArmA_Treat Sulopenem this compound/Probenecid (500mg/500mg) PO BID for 5 Days Randomize->ArmA_Treat n=839 ArmB_Treat Ciprofloxacin (250mg) PO BID for 3 Days + Placebo for 2 Days Randomize->ArmB_Treat n=836 Endpoint Primary Endpoint: Overall Success (Clinical + Microbiological Response) at Day 12 Test-of-Cure ArmA_Treat->Endpoint ArmB_Treat->Endpoint

Caption: Experimental Workflow for the SURE 1 Clinical Trial.

Key Results:

  • Ciprofloxacin-Nonsusceptible Population: Sulopenem was superior to ciprofloxacin, with an overall response rate of 62.6% vs. 36.0%.[22][23]

  • Ciprofloxacin-Susceptible Population: Sulopenem was not noninferior to ciprofloxacin (66.8% vs. 78.6%), a difference attributed to a higher rate of asymptomatic bacteriuria post-treatment in the sulopenem group.[22][23]

  • Safety: Diarrhea was more common with sulopenem (12.4%) compared to ciprofloxacin (2.5%).[23]

REASSURE Trial (NCT05584657)

Following the CRL from the FDA, Iterum conducted the REASSURE trial, a confirmatory Phase 3 study comparing oral sulopenem to oral amoxicillin/clavulanate in women with uUTIs.[1][24]

Key Results:

  • The trial met its primary endpoint, demonstrating that oral sulopenem was non-inferior to amoxicillin/clavulanate in the overall response rate at the test-of-cure visit.[4][24]

  • Sulopenem also demonstrated statistical superiority over amoxicillin/clavulanate in the primary endpoint.[24]

  • Overall response rates were 61.7% for sulopenem versus 55.0% for amoxicillin/clavulanate.[4]

Trial Comparator Population Sulopenem Response Rate Comparator Response Rate Outcome Reference
SURE 1 CiprofloxacinCipro-Nonsusceptible62.6%36.0%Superiority Met[23]
SURE 1 CiprofloxacinCipro-Susceptible66.8%78.6%Non-inferiority Not Met[23]
REASSURE Amoxicillin/ ClavulanateuUTI (Enterobacterales)61.7%55.0%Non-inferiority & Superiority Met[4][24]
Table 4: Summary of Primary Efficacy Outcomes from Phase 3 uUTI Trials.

Experimental Protocols

The following sections summarize the methodologies used in key studies during the development of sulopenem. These are based on publicly available information from clinical trial registries and publications.

In Vitro Susceptibility Testing
  • Methodology: The in vitro activity of sulopenem and comparator agents was determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15][25]

  • Procedure:

    • Bacterial isolates were cultured on appropriate agar plates to ensure purity and viability.

    • Inoculum suspensions were prepared and standardized to a 0.5 McFarland standard.

    • Custom-designed 96-well microtiter plates containing serial twofold dilutions of sulopenem and comparator agents were inoculated with the standardized bacterial suspensions.

    • Plates were incubated at 35°C for 16-20 hours in ambient air.

    • The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Phase 3 Clinical Trial Protocol (SURE 1 & REASSURE - General Outline)
  • Study Design: Prospective, randomized, multicenter, double-blind, non-inferiority (and superiority for specific populations) trials.[23][26]

  • Patient Population: Adult women (≥18 years) with a clinical diagnosis of uncomplicated urinary tract infection, characterized by ≥2 signs and symptoms and a positive urinalysis.[23][27]

  • Randomization & Blinding: Patients were randomized in a 1:1 ratio to receive either the sulopenem regimen or the comparator regimen. Double-blinding was maintained using a double-dummy technique where necessary (e.g., different treatment durations).[4][23]

  • Intervention:

    • Sulopenem Arm: Oral sulopenem this compound/probenecid (500 mg/500 mg) administered twice daily for 5 days.[23][26]

    • Comparator Arm (SURE 1): Oral ciprofloxacin (250 mg) twice daily for 3 days.[23]

    • Comparator Arm (REASSURE): Oral amoxicillin/clavulanate (875 mg/125 mg) twice daily for 5 days.[26]

  • Efficacy Assessment:

    • Primary Endpoint: Overall success, a composite of clinical cure (resolution of baseline signs and symptoms) and microbiological eradication (reduction of baseline uropathogen to <10³ CFU/mL), was assessed at the Test-of-Cure (TOC) visit (Day 12 ± 1 day).[23][26]

    • Specimen Collection: Urine specimens were collected at baseline, end-of-treatment, and TOC visits for culture and susceptibility testing.

  • Safety Assessment: Adverse events were monitored and recorded throughout the study and for a specified follow-up period. Vital signs and laboratory parameters were also assessed.[23]

Conclusion

The development of sulopenem this compound by Iterum Therapeutics represents a significant advancement in the fight against antimicrobial resistance, particularly in the context of community-acquired infections like uUTIs. By rescuing a promising but shelved compound, Iterum successfully navigated a complex clinical and regulatory path, culminating in the FDA approval of ORLYNVAH™. Its mechanism of action, potent in vitro activity against resistant pathogens, and demonstrated clinical efficacy provide a much-needed oral treatment option for patients with limited alternatives, potentially reducing the need for hospitalization and intravenous therapies.

References

Etzadroxil as a Prodrug for the Antibiotic Sulopenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etzadroxil is an orally bioavailable prodrug of the penem antibacterial agent, sulopenem. Sulopenem exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains. The development of an oral formulation was crucial to expand the clinical utility of sulopenem, allowing for the treatment of infections in an outpatient setting and providing a step-down therapy option from intravenous administration. This technical guide provides an in-depth overview of the role of this compound as a prodrug, focusing on its mechanism of conversion, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

The Prodrug Strategy: Enhancing Oral Bioavailability

The inherent physicochemical properties of sulopenem result in poor oral absorption. To overcome this limitation, a prodrug approach was employed, leading to the development of this compound. This compound is an ester derivative of sulopenem, designed to be rapidly hydrolyzed by intestinal esterases to release the active sulopenem moiety following oral administration. This strategy significantly improves the bioavailability of sulopenem, allowing it to reach therapeutic concentrations in the systemic circulation.[1][2]

Chemical Structure and Conversion

This compound is chemically known as (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxido-3-thienyl]thio]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2-ethyl-1-oxobutoxy)methyl ester. The ester linkage is the key feature of the prodrug, which is cleaved by esterases in the intestine.

The enzymatic conversion of this compound to sulopenem is a critical step in its mechanism of action. This hydrolysis is primarily mediated by human carboxylesterase 2 (hCE2), an enzyme highly expressed in the small intestine.[3] hCE2 efficiently cleaves the ester bond of this compound, releasing the active sulopenem molecule.

G cluster_GITract Gastrointestinal Tract cluster_Conversion Enzymatic Conversion This compound This compound (Oral Administration) IntestinalLumen Intestinal Lumen This compound->IntestinalLumen Dissolution Sulopenem Sulopenem (Active Drug) Enterocyte Enterocyte IntestinalLumen->Enterocyte Absorption hCE2 Human Carboxylesterase 2 (hCE2) hCE2->Sulopenem Hydrolysis Byproducts Inactive Byproducts hCE2->Byproducts SystemicCirculation Systemic Circulation Sulopenem->SystemicCirculation Enters Systemic Circulation TargetSite Site of Infection SystemicCirculation->TargetSite Distribution BacterialCellWall Bacterial Cell Wall Synthesis TargetSite->BacterialCellWall Inhibition of Peptidoglycan Synthesis CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Leads to

Prodrug activation and mechanism of action.

Data Presentation: Pharmacokinetics of Sulopenem after Oral Administration of this compound

The oral administration of this compound, particularly in combination with probenecid and with food, significantly enhances the systemic exposure to sulopenem. Probenecid acts as a renal tubular transport inhibitor, reducing the renal clearance of sulopenem and thereby increasing its plasma concentration and prolonging its half-life.[4] Food intake has also been shown to improve the bioavailability of sulopenem.[4][5]

Table 1: Pharmacokinetic Parameters of Sulopenem after Single Oral Dose of this compound/Probenecid (500 mg/500 mg) in Healthy Subjects [4][5]

ParameterFasted StateFed State (High-Fat Meal)
Bioavailability (%) 4064
Cmax (ng/mL) Data not consistently reportedIncreased by 45%
Tmax (hr) 12
AUC (hr*ng/mL) Data not consistently reportedIncreased by 48%
Volume of Distribution (Vd) (L) 13492.09
Elimination Half-life (t1/2) (hr) 1.181.28
Clearance (L/hr) 77.650.55
Excretion (as unchanged sulopenem) Feces: 26.9%, Urine: 3.1%Not specified

Table 2: Pharmacokinetic Parameters of Probenecid after Single Oral Dose of this compound/Probenecid (500 mg/500 mg) in Healthy Subjects [4]

ParameterFasted StateFed State (High-Fat Meal)
Tmax (hr) 32
Elimination Half-life (t1/2) (hr) 2.933.83
Clearance (L/hr) 2.062.22

Experimental Protocols

Determination of Sulopenem and this compound in Human Plasma by LC-MS/MS

This protocol describes a general approach for the simultaneous quantification of sulopenem and this compound in human plasma, based on established methods for similar analytes.[6][7]

4.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of sulopenem or a structurally similar compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate sulopenem, this compound, and the internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for sulopenem, this compound, and the internal standard.

G cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Human Plasma Sample AddIS Add Internal Standard & Acetonitrile Plasma->AddIS Vortex Vortex AddIS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification PK Pharmacokinetic Parameter Calculation Quantification->PK

Workflow for LC-MS/MS analysis of sulopenem.
In Vitro Hydrolysis of this compound in Human Intestinal Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound in human intestinal microsomes, which contain a high concentration of carboxylesterases.[8][9]

4.2.1. Incubation Mixture

  • Human Intestinal Microsomes: Final concentration of 0.5 mg/mL.

  • This compound: Final concentration of 1 µM (dissolved in a suitable solvent like DMSO, final concentration ≤ 0.1%).

  • Phosphate Buffer: 100 mM, pH 7.4.

4.2.2. Experimental Procedure

  • Pre-incubation: Pre-incubate the human intestinal microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding this compound to the pre-warmed microsome suspension.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Process the samples as described in the LC-MS/MS protocol (Section 4.1.1).

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of remaining this compound and the formation of sulopenem.

  • Control: A control incubation without microsomes should be included to assess the chemical stability of this compound.

4.2.3. Data Analysis

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The slope of the linear portion of the curve will be the first-order degradation rate constant (k).

  • The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

G cluster_Incubation In Vitro Incubation cluster_Sampling Sampling and Quenching cluster_Analysis Sample Analysis cluster_DataAnalysis Data Interpretation Microsomes Human Intestinal Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Addthis compound Add this compound Preincubation->Addthis compound Incubate Incubate at 37°C Addthis compound->Incubate Timepoints Withdraw Aliquots at Specific Time Points Incubate->Timepoints Quench Quench with Acetonitrile & Internal Standard Timepoints->Quench Process Process Samples (Centrifuge, Evaporate, Reconstitute) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate In Vitro Half-life (t1/2) Plot->Calculate

Workflow for in vitro hydrolysis of this compound.

Conclusion

The development of this compound as a prodrug for sulopenem represents a successful strategy to overcome the poor oral bioavailability of the parent antibiotic. Through rapid and efficient hydrolysis by intestinal esterases, primarily hCE2, this compound delivers therapeutic concentrations of sulopenem to the systemic circulation. The co-administration with probenecid further optimizes the pharmacokinetic profile of sulopenem, enhancing its clinical efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other ester-based prodrugs in drug development.

References

In Vitro Efficacy of Sulopenem: A Technical Overview of Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of sulopenem, a novel penem antibacterial agent. Sulopenem, available in both intravenous and oral prodrug formulations (sulopenem etzadroxil), demonstrates a broad spectrum of activity against a wide range of clinically significant gram-positive and gram-negative bacteria.[1][2] This document synthesizes available data on its mechanism of action, in vitro susceptibility, and the experimental methodologies used to determine its efficacy.

Mechanism of Action

Sulopenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Its primary molecular targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] By acylating the serine residues in the active site of PBPs, sulopenem effectively inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.[2] Notably, sulopenem has shown high affinity for both serine-based PBPs and L,D-transpeptidases, allowing it to inhibit both classical and alternative peptidoglycan cross-linking pathways.[3]

In Vitro Activity Against Gram-Negative Bacteria

Sulopenem has demonstrated potent in vitro activity against a variety of gram-negative bacteria, including multidrug-resistant strains.[4] It is particularly effective against members of the Enterobacterales family, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which confer resistance to many cephalosporins.[5][6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulopenem against key gram-negative pathogens.

OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Escherichia coli12480.030.06≤0.008 - 4
Escherichia coli (ESBL-positive)-0.030.06-
Klebsiella pneumoniae-0.030.12-
Klebsiella pneumoniae (ESBL-positive)-0.061-
Proteus mirabilis880.250.50.015 - 1
Enterobacterales16470.030.25-

Data compiled from multiple sources.[7][8][9]

In Vitro Activity Against Gram-Positive Bacteria

Sulopenem also exhibits significant in vitro activity against a range of gram-positive bacteria. Its efficacy extends to both methicillin-susceptible Staphylococcus aureus (MSSA) and various streptococcal species.[8][9]

The table below presents a summary of the MIC values of sulopenem against important gram-positive organisms.

OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Staphylococcus aureus (MSSA)290.250.25-
Streptococcus agalactiae----
Streptococcus pneumoniae----
Streptococcus pyogenes----

Data compiled from multiple sources.[8][9]

Experimental Protocols

The in vitro activity of sulopenem is predominantly determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[7] The most common techniques are broth microdilution and agar dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure, as outlined by CLSI, involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Below is a diagram illustrating the typical workflow for a broth microdilution assay.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_drug Prepare Serial Dilutions of Sulopenem in Microtiter Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_media->inoculate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Read Plate for Visible Bacterial Growth incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.
Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria. This method is particularly useful for testing fastidious organisms or for large-scale surveillance studies. The agar medium of choice is typically Mueller-Hinton agar, which may be supplemented with blood for more fastidious organisms.

Signaling Pathways and Logical Relationships

The primary mechanism of action of sulopenem involves the disruption of bacterial cell wall synthesis. This process can be visualized as a signaling pathway where sulopenem acts as an inhibitor.

Sulopenem_Mechanism Sulopenem Sulopenem PBP Penicillin-Binding Proteins (PBPs) Sulopenem->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall

References

Sulopenem Etzadroxil: A Comprehensive Analysis of its In Vitro and In Vivo Activity Against Multidrug-Resistant Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectrum of activity of sulopenem etzadroxil, an oral penem antibacterial agent, against a range of multidrug-resistant (MDR) organisms. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative antimicrobial activity, underlying experimental methodologies, and mechanisms of action and resistance related to sulopenem.

Executive Summary

Sulopenem, administered orally as the prodrug sulopenem this compound in combination with probenecid, has demonstrated potent in vitro activity against a wide variety of Gram-negative and Gram-positive bacteria, including those exhibiting resistance to other antibiotic classes.[1][2][3][4] Notably, it retains activity against many extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, addressing a critical unmet need in the treatment of infections caused by these pathogens.[3][5][6] This guide summarizes the available data on its antimicrobial spectrum, details the experimental protocols used to generate this data, and visualizes the key pathways involved in its mechanism of action and bacterial resistance.

In Vitro Spectrum of Activity

The in vitro potency of sulopenem has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for key multidrug-resistant organisms.

Table 1: In Vitro Activity of Sulopenem against Multidrug-Resistant Enterobacterales
Organism (Phenotype)NMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (Overall)16470.030.03-0.25
Escherichia coli (ESBL-phenotype)-0.030.06
Escherichia coli (Ciprofloxacin-non-susceptible)-0.030.25
Klebsiella pneumoniae (Overall)-0.030.12-1
Klebsiella pneumoniae (ESBL-phenotype)-0.060.12-1
Proteus mirabilis-0.250.25
Enterobacter cloacae complex-0.120.5
Citrobacter freundii complex-0.060.12

Data compiled from multiple sources.[3][7][5][6][8]

Table 2: Comparative In Vitro Activity of Sulopenem against Anaerobic Bacteria
OrganismSulopenem MIC Range (µg/mL)
Bacteroides fragilis-

Further data on anaerobic activity is being compiled.

Experimental Protocols

The in vitro and in vivo data presented in this guide are based on standardized and reproducible experimental methodologies.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates, and colonies were suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Test Procedure: Serial twofold dilutions of sulopenem were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. The standardized bacterial inoculum was added to each well, and the plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of sulopenem that completely inhibited visible bacterial growth.

  • Quality Control: The quality control strain Escherichia coli ATCC 25922 was tested concurrently to ensure the accuracy and reproducibility of the results. The acceptable MIC range for sulopenem against this strain is 0.015 to 0.06 µg/mL.[9]

In Vivo Efficacy Models

The in vivo efficacy of sulopenem this compound has been evaluated in various animal models of infection, including murine thigh and urinary tract infection models.

  • Murine Thigh Infection Model:

    • Animal Strain: Neutropenic female ICR mice.

    • Inoculation: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. The thigh muscles were inoculated with a bacterial suspension (e.g., E. coli, K. pneumoniae) of approximately 10⁶ to 10⁷ CFU.

    • Treatment: Sulopenem this compound, often in combination with probenecid, was administered orally at various dosing regimens (e.g., mg/kg) starting 2 hours post-infection.

    • Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were excised, homogenized, and plated for CFU enumeration to determine the reduction in bacterial load compared to untreated controls.[10] The primary pharmacodynamic parameter associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[11]

  • Murine Urinary Tract Infection Model:

    • Animal Strain: Female C3H/HeN mice.

    • Inoculation: Mice were transurethrally inoculated with a bacterial suspension (e.g., uropathogenic E. coli) to establish a bladder infection.

    • Treatment: Oral administration of sulopenem this compound with probenecid was initiated at various time points post-infection.

    • Endpoint: At specified time points, bladders and kidneys were aseptically harvested, homogenized, and quantitatively cultured to determine the bacterial burden.

Mechanisms of Action and Resistance

Mechanism of Action

Sulopenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.

cluster_bacterium Bacterial Cell Sulopenem Sulopenem Porin_Channel Porin Channel Sulopenem->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity

Mechanism of action of sulopenem.

Mechanisms of Resistance

Bacterial resistance to sulopenem can emerge through several mechanisms, primarily involving enzymatic degradation, target site modification, and reduced drug accumulation.

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48), can hydrolyze the β-lactam ring of sulopenem, rendering it inactive.

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of sulopenem, thereby diminishing its inhibitory effect.

  • Reduced Drug Accumulation: This can occur through two main pathways:

    • Porin Loss: Decreased expression or mutations in the outer membrane porin channels can restrict the entry of sulopenem into the bacterial cell.

    • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can actively transport sulopenem out of the cell before it can reach its PBP targets.

cluster_resistance Mechanisms of Sulopenem Resistance Sulopenem_Extracellular Sulopenem Porin Porin Channel Sulopenem_Extracellular->Porin Entry Sulopenem_Intracellular Sulopenem Porin->Sulopenem_Intracellular Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Efflux_Pump->Sulopenem_Extracellular Sulopenem_Intracellular->Efflux_Pump Efflux PBP_Target PBP Sulopenem_Intracellular->PBP_Target Binding Beta_Lactamase Carbapenemase (e.g., KPC, NDM, OXA-48) Sulopenem_Intracellular->Beta_Lactamase Hydrolysis Altered_PBP Altered PBP Sulopenem_Intracellular->Altered_PBP Reduced Binding Hydrolyzed_Sulopenem Inactive Sulopenem Beta_Lactamase->Hydrolyzed_Sulopenem

Overview of bacterial resistance mechanisms to sulopenem.

Conclusion

Sulopenem this compound demonstrates a promising spectrum of activity against a variety of multidrug-resistant pathogens, particularly ESBL-producing and fluoroquinolone-resistant Enterobacterales. The data summarized in this guide, generated through standardized methodologies, provide a robust foundation for understanding its potential clinical utility. Further research into its activity against emerging resistance mechanisms and its performance in diverse clinical settings will continue to define its role in the antimicrobial armamentarium.

References

Oral Sulopenem Etzadroxil Shows Promise in Uncomplicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

Initial clinical trial results for the novel oral antibiotic, sulopenem etzadroxil, co-administered with probenecid, have demonstrated efficacy in treating uncomplicated urinary tract infections (uUTIs), particularly in cases caused by quinolone-resistant pathogens. The key findings from the Phase 3 SURE-1 and REASSURE clinical trials indicate that this new treatment option could be valuable for adult women with limited or no alternative oral antibacterial therapies.[1][2][3] Sulopenem this compound is a penem antibacterial drug, and its combination with probenecid, a renal tubular inhibitor, increases the plasma concentration of sulopenem.[1][4]

The development of new oral antibiotics for uUTIs is crucial due to the increasing rates of multidrug resistance to currently available treatments.[2][5] Sulopenem has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, working by inhibiting bacterial cell wall synthesis.[6][7][8]

Key Clinical Trial Efficacy Data

The efficacy of oral sulopenem this compound/probenecid has been primarily evaluated in two pivotal Phase 3 trials: SURE-1 and REASSURE.

Table 1: Efficacy Results from the SURE-1 Trial (Sulopenem vs. Ciprofloxacin) [3][9][10]

Patient PopulationEndpointSulopenem this compound/ProbenecidCiprofloxacinOutcome
Ciprofloxacin-Nonsusceptible Overall Success 62.6%36.0%Superiority Met (p < 0.001)
Clinical Success83.0%62.6%Superiority Met (p < 0.001)
Microbiological Success74.1%49.6%Superiority Met (p < 0.001)
Ciprofloxacin-Susceptible Overall Success 66.8%78.6%Non-inferiority Not Met
Combined Population Overall Success *65.6%67.9%Non-inferiority Met

*Overall success was a composite of clinical cure and microbiological eradication.

Table 2: Efficacy Results from the REASSURE Trial (Sulopenem vs. Amoxicillin/Clavulanate) [2][5][11]

Patient PopulationEndpointSulopenem this compound/ProbenecidAmoxicillin/ClavulanateOutcome
Microbiologic-Modified Intent-to-Treat (m-MITTS) Overall Success 60.9%55.6%Non-inferiority Met
Amoxicillin/Clavulanate-Susceptible Overall Success 61.7%55.0%Statistical Superiority Demonstrated

*Overall success was a composite of clinical cure and microbiological eradication.

Safety and Tolerability

Across the clinical trials, oral sulopenem this compound/probenecid was generally well-tolerated. The most frequently reported treatment-emergent adverse events were gastrointestinal in nature.

Table 3: Common Treatment-Emergent Adverse Events [2][9][11][12]

Adverse EventSulopenem this compound/ProbenecidComparator (Ciprofloxacin or Amoxicillin/Clavulanate)
Diarrhea8.1% - 12.4%2.5% - 4.1%
Nausea4.3%2.9%
Headache2.2%1.5%
Vulvovaginal Mycotic Infection≥2%Not specified
Vomiting≥2%Not specified

Serious adverse events were reported to be similar between the sulopenem and comparator arms.[9] It is noted that sulopenem may cause or worsen uric acid kidney stones and gout.[12]

Experimental Protocols

SURE-1 Trial Methodology

The SURE-1 trial was a Phase 3, randomized, multinational, double-blind, double-dummy study.[10][12]

  • Patient Population: 1,671 adult women presenting with pyuria, bacteriuria, and signs and symptoms of uUTI.[9]

  • Treatment Arms:

    • Oral sulopenem this compound 500 mg / probenecid 500 mg twice daily for 5 days.[9][10]

    • Oral ciprofloxacin 250 mg twice daily for 3 days.[9][10]

  • Primary Endpoint: The primary endpoint was the overall success, a composite of clinical and microbiological success, at the Test of Cure (TOC) visit. The study had two independent primary analyses: a superiority comparison in patients with ciprofloxacin-resistant baseline pathogens and a non-inferiority comparison in those with ciprofloxacin-susceptible pathogens.

REASSURE Trial Methodology

The REASSURE trial was also a Phase 3, randomized, multicenter, double-blind study.[2][10]

  • Patient Population: 2,222 adult women with uUTIs.[2][11]

  • Treatment Arms:

    • Oral sulopenem this compound combined with probenecid twice daily for 5 days.[10][11]

    • Oral amoxicillin/clavulanate twice daily for 5 days.[10][11]

  • Primary Endpoint: The primary endpoint was the overall response rate (combined clinical cure and microbiologic eradication) at the test-of-cure visit in the microbiological-modified-intent-to-treat susceptible (m-MITTS) population.[5] The trial was designed to demonstrate non-inferiority to amoxicillin/clavulanate.[2][5]

Visualizations

Sulopenem Mechanism of Action

cluster_drug Oral Administration cluster_body Human Body cluster_bacteria Bacterial Cell Sulopenem this compound\n(Prodrug) Sulopenem this compound (Prodrug) Hydrolysis\n(Esterases) Hydrolysis (Esterases) Sulopenem this compound\n(Prodrug)->Hydrolysis\n(Esterases) Absorption Active Sulopenem Active Sulopenem Hydrolysis\n(Esterases)->Active Sulopenem Penicillin-Binding\nProteins (PBPs) Penicillin-Binding Proteins (PBPs) Active Sulopenem->Penicillin-Binding\nProteins (PBPs) Inhibition Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding\nProteins (PBPs)->Cell Wall Synthesis Blocks Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to

Caption: Mechanism of action for sulopenem this compound.

SURE-1 Clinical Trial Workflow

cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Adult Women with uUTI Symptoms Adult Women with uUTI Symptoms Pyuria and Bacteriuria Confirmed Pyuria and Bacteriuria Confirmed Adult Women with uUTI Symptoms->Pyuria and Bacteriuria Confirmed Randomization (1:1) Randomization (1:1) Pyuria and Bacteriuria Confirmed->Randomization (1:1) Sulopenem (5 days) Sulopenem (5 days) Randomization (1:1)->Sulopenem (5 days) Ciprofloxacin (3 days) Ciprofloxacin (3 days) Randomization (1:1)->Ciprofloxacin (3 days) Test of Cure (TOC) Visit Test of Cure (TOC) Visit Sulopenem (5 days)->Test of Cure (TOC) Visit Ciprofloxacin (3 days)->Test of Cure (TOC) Visit Overall Success Assessment\n(Clinical & Microbiological) Overall Success Assessment (Clinical & Microbiological) Test of Cure (TOC) Visit->Overall Success Assessment\n(Clinical & Microbiological)

Caption: High-level workflow of the SURE-1 clinical trial.

References

The Metabolic Activation of Etzadroxil: A Prodrug Strategy for Oral Delivery of Sulopenem

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Etzadroxil is a novel ester prodrug of the broad-spectrum penem antibiotic, sulopenem. Developed to enhance oral bioavailability, this compound facilitates the delivery of the active therapeutic agent, sulopenem, which is otherwise poorly absorbed when administered orally. This technical guide provides an in-depth analysis of the metabolic conversion of this compound to sulopenem, detailing the enzymatic processes, pharmacokinetic parameters, and the experimental methodologies employed to elucidate this pathway. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in prodrug design and antibiotic pharmacology.

Introduction

The increasing prevalence of multidrug-resistant bacteria necessitates the development of new and effective antimicrobial agents. Sulopenem, a potent penem antibiotic, exhibits a broad spectrum of activity against many clinically important Gram-positive and Gram-negative pathogens. However, its clinical utility as an oral agent is hampered by poor bioavailability. To overcome this limitation, this compound (formerly CP-70,429), an ester prodrug of sulopenem, was developed. This strategy leverages endogenous enzymes in the gastrointestinal tract to achieve efficient conversion to the active drug, thereby enabling effective oral administration. This document outlines the metabolic journey of this compound to its active form, sulopenem.

The Metabolic Pathway: From Prodrug to Active Moiety

The primary metabolic event in the activation of this compound is the hydrolysis of its ester linkage. This biotransformation is a crucial step for the release of the active sulopenem molecule.

Enzymatic Hydrolysis

Upon oral administration, this compound is rapidly and extensively hydrolyzed by intestinal esterases to yield the active moiety, sulopenem. This enzymatic cleavage of the ester bond is the key activation step. The concentrations of the intact prodrug, this compound, in the systemic circulation are generally below the level of quantification, indicating that this conversion primarily occurs pre-systemically within the intestinal tract.

dot

This compound This compound (Oral Prodrug) Intestinal_Esterases Intestinal Esterases (Hydrolysis) This compound->Intestinal_Esterases Sulopenem Sulopenem (Active Moiety) Intestinal_Esterases->Sulopenem Further_Metabolism Further Metabolism (Hydrolysis & Dehydrogenation) Sulopenem->Further_Metabolism Inactive_Metabolites Inactive Metabolites (M1a and M1b) Further_Metabolism->Inactive_Metabolites

Caption: Metabolic activation pathway of this compound to sulopenem.

Subsequent Metabolism of Sulopenem

Following its formation, sulopenem undergoes further metabolism. The primary routes of metabolism for sulopenem are hydrolysis and subsequent dehydrogenation, leading to the formation of inactive metabolites. Two major inactive metabolites, designated as M1a and M1b, have been identified in circulation.

Quantitative Pharmacokinetic Data

The conversion of this compound to sulopenem and the subsequent disposition of the active drug have been characterized through pharmacokinetic studies. The following tables summarize key quantitative data.

ParameterFasted StateFed State (High-Fat Meal)Citation
Oral Bioavailability of Sulopenem ~40%~64%
Time to Peak Plasma Concentration (Tmax) of Sulopenem 1 hour2 hours
Mean Elimination Half-Life of Sulopenem 1.18 hours1.28 hours

Table 1: Oral Bioavailability and Pharmacokinetic Parameters of Sulopenem after this compound Administration.

| Route of Excretion |

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Sulopenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to sulopenem, a novel thiopenem antibiotic. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Introduction

Sulopenem is a broad-spectrum β-lactam antibiotic with both intravenous and oral formulations. It demonstrates potent in vitro activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Accurate and reproducible in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding clinical use. The following protocols describe the standardized broth microdilution and disk diffusion methods for determining the minimum inhibitory concentration (MIC) and susceptibility of bacterial isolates to sulopenem.

Key Experimental Protocols

Two primary methods are recommended for routine in vitro susceptibility testing of sulopenem: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing susceptibility.

Broth Microdilution MIC Method

This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of sulopenem in a liquid growth medium.

Materials:

  • Sulopenem analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Sulopenem Stock Solution:

    • Prepare a stock solution of sulopenem from analytical grade powder. The solvent and concentration will depend on the manufacturer's instructions.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Sulopenem Dilutions:

    • Perform serial twofold dilutions of the sulopenem stock solution in CAMHB to achieve the desired final concentrations in the microtiter plates. The typical concentration range for sulopenem testing is 0.004 to 8 µg/mL.[1][2]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the appropriate sulopenem dilution into each well of the 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sulopenem Prepare Sulopenem Stock Solution prep_dilutions Create Serial Dilutions in CAMHB prep_sulopenem->prep_dilutions dispense_drug Dispense Drug Dilutions into 96-Well Plate prep_dilutions->dispense_drug prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate dispense_drug->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum swab_plate Inoculate Mueller-Hinton Agar Plate with Swab prep_inoculum->swab_plate apply_disk Apply 2 µg Sulopenem Disk to Agar Surface swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret_result Interpret as S, I, or R based on Breakpoints measure_zone->interpret_result

References

Application Notes and Protocols for Sulopenem Etzadroxil in Murine Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of sulopenem etzadroxil, an oral penem antibiotic, in established murine models of infection. The information compiled is essential for preclinical evaluation of sulopenem's efficacy, pharmacokinetics, and pharmacodynamics.

Introduction to Sulopenem and its Murine Model Applications

Sulopenem is a novel thiopenem antibiotic with broad-spectrum activity against a variety of Gram-negative, Gram-positive, and anaerobic bacteria, including multidrug-resistant (MDR) strains.[1] Its oral prodrug, sulopenem this compound, is hydrolyzed in the intestine to release the active sulopenem moiety.[2] Murine infection models, particularly the neutropenic thigh infection model, have been instrumental in defining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with sulopenem's efficacy and in guiding the selection of clinical dosing regimens.[3][4]

The primary PK/PD index associated with the bactericidal activity of sulopenem, like other carbapenems, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2][5] Animal models have been crucial in establishing the target %fT > MIC values for achieving bacteriostasis and bacterial killing.[5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of sulopenem derived from and applicable to murine infection models.

Table 1: Pharmacokinetic Parameters of Sulopenem in Murine Models

ParameterValueMouse StrainDosingReference
Cmax1.9 - 51 µg/mLCF-16.3 - 200 mg/kg (subcutaneous)Not explicitly cited
AUC₀₋₂₄1.1 - 28 µg·h/mLCF-16.3 - 200 mg/kg (subcutaneous)Not explicitly cited

Table 2: In Vitro Pharmacodynamic Targets for Sulopenem (Simulating In Vivo Conditions)

Efficacy EndpointMedian %fT > MICReference
Net Bacterial Stasis40.9%[6]
1-log₁₀ CFU/mL Reduction50.2%[6]
2-log₁₀ CFU/mL Reduction62.6%[6]

Table 3: In Vivo Pharmacodynamic Targets for Sulopenem in Animal Models

Efficacy Endpoint%fT > MIC RangeReference
Bacteriostasis8.6% - 17%[5]
2-log₁₀ Kill12% - 28%[5]

Experimental Protocols

This section provides detailed methodologies for the most cited murine infection model used in the preclinical assessment of sulopenem.

Neutropenic Murine Thigh Infection Model

This model is a highly standardized in vivo system for evaluating the efficacy of antimicrobial agents and has been extensively used for sulopenem.[7]

Objective: To determine the in vivo efficacy of sulopenem this compound against specific bacterial pathogens by quantifying the reduction in bacterial load in the thigh muscle of neutropenic mice.

Materials:

  • Animals: Female ICR or CF-1 mice (outbred strains).[6][8]

  • Immunosuppressive Agent: Cyclophosphamide.[6][8]

  • Bacterial Strains: Relevant clinical isolates (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus).[8]

  • Growth Media: Tryptic Soy Broth (TSB) and Agar (TSA) or appropriate media for the specific bacterial strain.

  • Reagents: Sterile saline or phosphate-buffered saline (PBS).

  • Sulopenem this compound Formulation: To be prepared for oral gavage.

  • Equipment: Standard laboratory equipment for microbiology and animal handling, including homogenizers.

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A commonly used regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[8] This regimen induces profound neutropenia for at least three days.[6][8]

  • Inoculum Preparation:

    • From a frozen stock, culture the bacterial strain on an appropriate agar plate overnight at 37°C.

    • Inoculate a few colonies into TSB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash the pellet with sterile saline or PBS, and resuspend to the desired final concentration (e.g., 10⁶ - 10⁷ CFU/mL).[9]

  • Infection:

    • Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).

    • Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the thigh of one or both hind limbs.[2]

  • Drug Administration (Oral Gavage):

    • Initiate treatment with sulopenem this compound 2 hours post-infection.[2]

    • Preparation of Dosing Solution: Formulate sulopenem this compound in a suitable vehicle for oral administration.

    • Gavage Procedure:

      • Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).[10]

      • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) to ensure delivery to the stomach without causing injury.[11]

      • Gently restrain the mouse, extending its head and neck to straighten the esophagus.[11]

      • Introduce the gavage needle into the mouth and advance it gently along the roof of the mouth and down the esophagus. Do not force the needle.[11]

      • Administer the sulopenem this compound suspension slowly.[12]

      • Withdraw the needle gently and monitor the animal for any signs of distress.[12]

  • Assessment of Efficacy:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the thigh muscle.[7]

    • Homogenize the tissue in a known volume of sterile saline or PBS.[7]

    • Perform serial ten-fold dilutions of the tissue homogenate.[7]

    • Plate the dilutions onto appropriate agar plates.[7]

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the bacterial load, typically expressed as log₁₀ CFU per thigh or log₁₀ CFU per gram of tissue.[13]

    • Efficacy is determined by comparing the bacterial load in the treated groups to that in the vehicle control group.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of sulopenem this compound in murine models.

Neutropenic_Thigh_Infection_Model_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_analysis Analysis Phase Mouse Female ICR or CF-1 Mice Cyclophosphamide Cyclophosphamide (150 mg/kg Day -4, 100 mg/kg Day -1) Infection Intramuscular Thigh Infection (0.1 mL) Cyclophosphamide->Infection Induce Neutropenia Bacteria Bacterial Strain (e.g., E. coli, K. pneumoniae) Inoculum Inoculum Preparation (Mid-log phase, wash, resuspend) Bacteria->Inoculum Inoculum->Infection Treatment Oral Gavage with Sulopenem this compound (2h post-infection) Infection->Treatment Euthanasia Euthanasia (24h post-infection) Treatment->Euthanasia Dissection Thigh Muscle Dissection Euthanasia->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Quantification CFU Quantification Plating->Quantification

Caption: Workflow of the neutropenic murine thigh infection model.

Sulopenem_PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Oral Sulopenem This compound Dose Absorption Absorption & Hydrolysis Dose->Absorption Concentration Free Sulopenem Concentration in Plasma/Tissue Absorption->Concentration fT_MIC %fT > MIC Concentration->fT_MIC MIC Minimum Inhibitory Concentration (MIC) of Pathogen MIC->fT_MIC Efficacy Bactericidal Efficacy fT_MIC->Efficacy Correlates with

Caption: Relationship between sulopenem's PK and PD parameters.

Concluding Remarks

The murine thigh infection model is a robust and reproducible system for the preclinical evaluation of sulopenem this compound. The data generated from these models have been pivotal in understanding the drug's in vivo activity and have provided a strong foundation for its clinical development. Researchers utilizing these protocols should adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for High-Throughput Screening of Novel Penem Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penem antibiotics are a class of β-lactam compounds characterized by a fused β-lactam and a five-membered unsaturated ring containing a sulfur atom. This structural motif confers a broad spectrum of antibacterial activity against many Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains. The discovery of novel penem antibiotics is crucial in the ongoing battle against antimicrobial resistance. High-throughput screening (HTS) plays a pivotal role in this discovery process by enabling the rapid evaluation of large compound libraries for potential antibacterial activity.

These application notes provide detailed protocols for two primary HTS assays for the discovery of novel penem antibiotics: a whole-cell phenotypic screening assay and a biochemical assay targeting penicillin-binding proteins (PBPs), the primary molecular target of β-lactam antibiotics.

Data Presentation: Representative HTS Data for Carbapenem Antibiotics

While specific HTS data for novel penem discovery campaigns are often proprietary, the following tables present representative quantitative data from HTS assays for carbapenems, a closely related class of β-lactams, to illustrate typical assay performance and hit criteria.

Table 1: Whole-Cell HTS Assay Performance Metrics

ParameterValueDescription
Assay Format 384-well microtiter plateAllows for automated liquid handling and high-throughput.
Screening Concentration 10 µMInitial concentration for primary screening of a compound library.
Z'-factor 0.75A measure of assay quality and statistical effect size. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Analytical methods for detecting sulopenem and its metabolites in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Analysis of Sulopenem in Plasma

Introduction

Sulopenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. Its orally bioavailable prodrug, sulopenem etzadroxil, is hydrolyzed to the active moiety, sulopenem, which is effective against multidrug-resistant bacteria.[1] To facilitate pharmacokinetic and pharmacodynamic studies, as well as therapeutic drug monitoring, robust analytical methods for the quantification of sulopenem and its metabolites in plasma are essential. These application notes provide detailed protocols for the determination of sulopenem in plasma using High-Performance Liquid Chromatography (HPLC) and a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

I. Plasma Sample Preparation Workflow

Effective sample preparation is critical for removing interferences such as proteins and phospholipids from the plasma matrix, thereby enhancing the accuracy and longevity of the analytical column and system.[2] The two most common approaches for plasma sample preparation prior to analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[2][3]

G cluster_0 Plasma Sample Preparation cluster_1 Method A: Protein Precipitation cluster_2 Method B: Solid-Phase Extraction (SPE) plasma Plasma Sample is Add Internal Standard (IS) plasma->is vortex Vortex Mix is->vortex ppt_solvent Add chilled precipitating solvent (e.g., Acetonitrile) vortex->ppt_solvent Choose Method condition Condition SPE Cartridge vortex->condition ppt_vortex Vortex vigorously ppt_solvent->ppt_vortex centrifuge Centrifuge at high speed ppt_vortex->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Evaporate & Reconstitute for LC-MS/MS Analysis supernatant->analysis load Load Sample condition->load wash Wash to remove interferences load->wash elute Elute analyte with solvent wash->elute elute->analysis

Caption: General workflow for plasma sample preparation.

Application Note 1: Analysis of Sulopenem this compound by RP-HPLC

This section details a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the simultaneous estimation of sulopenem this compound and probenecid.[1] While this method targets the prodrug, it serves as a foundational approach for HPLC-based analysis.

Experimental Protocol

1. Instrumentation:

  • HPLC system with UV-Vis detector.[1][4]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Hyperclone 5µ BDS C18 (or equivalent).[1]

  • Mobile Phase: Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 272 nm.[1]

  • Column Temperature: Ambient (25°C).[1]

  • Run Time: 5 minutes.[1]

3. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add an internal standard (IS) if available.

  • Add 600 µL of chilled acetonitrile to precipitate plasma proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

Method Validation Summary

The following table summarizes the validation parameters for the RP-HPLC method for sulopenem this compound.[1]

ParameterResult
Linearity Range 25–150 µg/mL
Correlation Coefficient (R²) 0.99982
Accuracy (% Recovery) 100.7%
Specificity No interference from blank or placebo.
Robustness Minimal variation with slight changes in conditions.

Application Note 2: Representative LC-MS/MS Method for Sulopenem in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma.[4][7] While a specific validated method for sulopenem was not identified, this section provides a representative protocol based on established methods for similar β-lactam antibiotics such as meropenem and faropenem.[5][8] This method would require optimization and validation for sulopenem specifically.

Experimental Workflow

G cluster_0 LC-MS/MS Analytical Workflow sample Prepared Plasma Sample hplc UPLC/HPLC Separation (C18 Column) sample->hplc ion Ionization Source (ESI+) hplc->ion ms Tandem Mass Spectrometer (Triple Quadrupole) ion->ms data Data Acquisition & Analysis (MRM Mode) ms->data

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol

1. Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.[4][7]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

2. Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 1.7 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5]

  • Gradient Elution: A linear gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40-45°C.[9]

3. Mass Spectrometry Conditions (Hypothetical for Sulopenem):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: These would need to be determined by infusing a standard solution of sulopenem and a suitable internal standard (e.g., a stable isotope-labeled version of sulopenem) to identify the precursor ion and the most abundant product ions.

    • Example Transition: Sulopenem (Precursor Ion, m/z) -> Product Ion (m/z)

    • Internal Standard: IS (Precursor Ion, m/z) -> Product Ion (m/z)

  • Instrument Parameters: Parameters such as capillary voltage, cone voltage, and collision energy must be optimized for maximum signal intensity for each transition.

Method Validation Parameters

Any newly developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., ICH M10).[7] Key parameters to assess are summarized below, with typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Selectivity & Specificity Ability to differentiate and quantify the analyte from endogenous components or other interferences.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (r) > 0.99.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.[10][11]Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[10][11]Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20%.
Precision & Accuracy Closeness of replicate measurements (precision) and agreement with the true value (accuracy).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LOQ); Accuracy (%Bias) within ±15% (±20% at LOQ).
Recovery The efficiency of the extraction procedure.[11]Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing analyte response in post-extraction spiked samples to that in pure solution.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions.[11]Analyte concentration should remain within ±15% of the initial concentration.

Note on Metabolites: The protocols described focus on the parent drug, sulopenem. For the analysis of its metabolites, the methods would need to be further developed. This would involve identifying the chemical structures of the metabolites, optimizing the sample extraction procedure to ensure their recovery, and developing specific MRM transitions for their detection and quantification by LC-MS/MS.

References

Sulopenem etzadroxil applications in treating infections by ESBL-producing organisms.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing organisms represent a significant global health challenge, limiting therapeutic options for common infections. Sulopenem etzadroxil, a novel oral penem antibacterial, has demonstrated potent in vitro activity against these multidrug-resistant pathogens and has recently gained regulatory approval for specific indications.[1][2][3][4][5][6] These notes provide detailed applications and protocols for researchers and drug development professionals investigating the utility of sulopenem this compound against ESBL-producing organisms.

In Vitro Applications

Sulopenem has shown potent in vitro activity against a broad range of Gram-negative bacteria, including ESBL-producing Escherichia coli and Klebsiella pneumoniae.[7][8][9] Its stability against ESBL enzymes makes it a valuable agent for both surveillance studies and preclinical research.

Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the in vitro efficacy of sulopenem.

Table 1: Comparative In Vitro Activity of Sulopenem against ESBL-Producing Enterobacterales

OrganismSulopenem MIC50/MIC90 (mg/L)Comparator Agent(s) MIC50/MIC90 (mg/L)Reference(s)
ESBL-phenotype Escherichia coli0.03/0.06Ertapenem: 0.008/0.03, Meropenem: ≤0.015/0.03[7][8][9]
ESBL-phenotype Klebsiella pneumoniae0.06/0.12Ertapenem: 0.008/0.12, Meropenem: 0.03/0.03[7][8][9]
Ciprofloxacin-Nonsusceptible Enterobacterales0.03/0.12---[8]
Trimethoprim/Sulfamethoxazole-Nonsusceptible Enterobacterales0.03/0.5---[8]
Experimental Protocol: Broth Microdilution for Sulopenem MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method.[7]

1. Isolate Preparation:

  • Subculture the ESBL-producing isolate on a non-selective agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate overnight at 35°C ± 2°C.
  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or Mueller-Hinton broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Antimicrobial Agent Preparation:

  • Prepare a stock solution of sulopenem analytical standard in a suitable solvent as specified by the manufacturer.
  • Perform serial twofold dilutions of sulopenem in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 mg/L).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, visually inspect the plates for bacterial growth.
  • The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth.

5. Quality Control:

  • Concurrently test quality control strains with known MIC values (e.g., E. coli ATCC 25922) to ensure the accuracy of the results.

Visualization of Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Isolate ESBL-Producing Isolate Suspension Standardized Suspension (0.5 McFarland) Isolate->Suspension Culture & Suspend Inoculum Final Inoculum (5x10^5 CFU/mL) Suspension->Inoculum Dilute Inoculation Inoculate Plate Inoculum->Inoculation Plate 96-Well Plate with Sulopenem Dilutions Plate->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Read Read Results Incubation->Read MIC Determine MIC Read->MIC QC Quality Control Strain QC->Suspension MoA cluster_bacteria ESBL-Producing Bacterium PBP Penicillin-Binding Proteins (PBPs) (Target for Cell Wall Synthesis) Cell_Lysis Cell Wall Synthesis Inhibition -> Cell Lysis PBP->Cell_Lysis ESBL Extended-Spectrum β-Lactamase (ESBL) Membrane Outer Membrane Membrane->PBP Sulopenem Sulopenem Sulopenem->PBP Binds to & Inhibits Sulopenem->ESBL Stable against (Resists Hydrolysis) Sulopenem->Membrane Penetrates Other_Beta_Lactams Other β-Lactams (e.g., Cephalosporins) Other_Beta_Lactams->ESBL Hydrolyzed by

References

Application Notes and Protocols: CRISPR-Based Screening to Identify Sulopenem Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel penem antibacterial agent with both intravenous and oral formulations, demonstrating broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[1][4] The rise of antibiotic resistance, however, poses a significant threat to the long-term efficacy of new antimicrobials like sulopenem. Known resistance mechanisms to β-lactam antibiotics include alterations in PBPs, production of β-lactamases (including carbapenemases), reduced expression of outer membrane proteins, and the presence of efflux pumps.[4]

To proactively identify and understand the full spectrum of potential resistance mechanisms to sulopenem, a powerful and unbiased approach is required. Genome-wide CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screens have emerged as a revolutionary tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to drugs.[5][6][7] This technology can be adapted to identify novel genes and pathways that, when perturbed, confer resistance to sulopenem. Such insights are invaluable for predicting and overcoming clinical resistance, developing combination therapies, and guiding the development of next-generation antibiotics.

These application notes provide a comprehensive overview and detailed protocols for employing a CRISPR-based screening strategy to uncover the genetic determinants of sulopenem resistance in a model bacterial species.

Application Highlights

  • Unbiased, Genome-Wide Interrogation: Systematically investigate the entire genome to identify all potential sulopenem resistance genes.

  • Novel Resistance Mechanism Discovery: Uncover previously unknown pathways and cellular functions that contribute to sulopenem resistance.

  • Target Identification and Validation: Pinpoint specific genes that can be further investigated as potential targets for co-therapies to overcome resistance.

  • Proactive Resistance Monitoring: Inform the development of diagnostic tools to monitor the emergence of resistance in clinical settings.

Experimental Workflow Overview

A pooled CRISPR knockout (CRISPRko) screen to identify sulopenem resistance genes involves several key steps. First, a comprehensive single-guide RNA (sgRNA) library targeting every gene in the bacterial genome is introduced into a population of Cas9-expressing bacteria. This creates a diverse pool of mutants, with each cell ideally containing a single gene knockout. The mutant library is then cultured in the presence of a selective concentration of sulopenem. Cells with gene knockouts that confer resistance will survive and proliferate, while susceptible cells will be eliminated. By sequencing the sgRNA population from the surviving cells and comparing it to the initial library, genes that are enriched in the resistant population can be identified. These "hits" represent candidate sulopenem resistance genes.

experimental_workflow cluster_library_prep sgRNA Library Preparation & Lentiviral Packaging cluster_screening CRISPR Screen cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation lib_design sgRNA Library Design lib_synthesis Library Synthesis lib_design->lib_synthesis plasmid_cloning Cloning into Lentiviral Vector lib_synthesis->plasmid_cloning lentivirus_production Lentivirus Production plasmid_cloning->lentivirus_production cas9_cells Generate Cas9-Expressing Bacterial Cells transduction Transduce Cells with sgRNA Library cas9_cells->transduction selection Antibiotic Selection for Transduced Cells transduction->selection sulopenem_treatment Treat with Sulopenem (Positive Selection) selection->sulopenem_treatment control_treatment Control (No Sulopenem) selection->control_treatment genomic_dna Genomic DNA Extraction sulopenem_treatment->genomic_dna pcr_amplification sgRNA PCR Amplification genomic_dna->pcr_amplification ngs Next-Generation Sequencing (NGS) pcr_amplification->ngs data_analysis Bioinformatic Analysis (e.g., MAGeCK) ngs->data_analysis hit_identification Hit Identification & Ranking data_analysis->hit_identification individual_ko Individual Gene Knockouts hit_identification->individual_ko mic_testing MIC Determination individual_ko->mic_testing growth_assays Growth Curve Analysis mic_testing->growth_assays mechanism_studies Mechanistic Studies growth_assays->mechanism_studies

Caption: Experimental workflow for a CRISPR-based screen to identify sulopenem resistance genes.

Detailed Protocols

Protocol 1: Generation of a Cas9-Expressing Bacterial Strain
  • Vector Selection: Choose an appropriate expression vector for Cas9 in the target bacterial species (e.g., Escherichia coli, Klebsiella pneumoniae). The vector should contain a suitable antibiotic resistance marker for selection and a promoter that drives constitutive or inducible expression of Cas9.

  • Transformation: Introduce the Cas9 expression vector into the desired bacterial strain using standard transformation protocols (e.g., electroporation or chemical transformation).

  • Selection and Verification:

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

    • Isolate individual colonies and culture them in liquid media.

    • Verify Cas9 expression by Western blot or a functional assay (e.g., targeting a non-essential gene and confirming knockout).

    • Select a clonal population with stable and robust Cas9 expression for subsequent experiments.

Protocol 2: Pooled CRISPRko Screening
  • sgRNA Library Transduction/Transformation:

    • Obtain a pre-designed, genome-wide sgRNA library for the target bacterial species. These libraries are often available commercially or can be custom-synthesized.

    • Introduce the pooled sgRNA library into the Cas9-expressing bacterial strain. The multiplicity of infection (MOI) for viral transduction or the transformation efficiency should be optimized to ensure that most cells receive a single sgRNA.

  • Initial Cell Population Expansion:

    • After introducing the sgRNA library, select for cells that have successfully incorporated the sgRNA vector using the appropriate antibiotic.

    • Expand the cell population while maintaining a library coverage of at least 500 cells per sgRNA to ensure representation of the entire library.

  • Sulopenem Selection:

    • Determine the minimum inhibitory concentration (MIC) of sulopenem for the Cas9-expressing parental strain.

    • Split the expanded library into two populations: a control group (no sulopenem) and a treatment group.

    • Treat the experimental group with a selective concentration of sulopenem (typically 1-2x the MIC).

    • Culture both populations for a sufficient period to allow for the enrichment of resistant mutants (e.g., 10-15 population doublings).

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest cell pellets from both the control and sulopenem-treated populations. Ensure the pellet size maintains the library coverage.

    • Extract genomic DNA (gDNA) from both populations.

    • Amplify the sgRNA-encoding regions from the gDNA using PCR with primers that add adapters for next-generation sequencing (NGS).

    • Perform high-throughput sequencing of the amplified sgRNA libraries.

Protocol 3: Data Analysis and Hit Identification
  • Data Processing:

    • Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

  • Hit Identification:

    • Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the sulopenem-treated population compared to the control population.

    • Rank genes based on the statistical significance of the enrichment of their corresponding sgRNAs. Genes with multiple highly-enriched sgRNAs are considered strong candidates.

Protocol 4: Hit Validation
  • Individual Gene Knockouts:

    • For the top candidate genes identified in the screen, generate individual knockout strains using a targeted CRISPR-Cas9 approach or other gene-editing techniques.

  • Phenotypic Confirmation:

    • Perform MIC testing with sulopenem on the individual knockout strains and the wild-type parental strain. A significant increase in the MIC for the knockout strain confirms its role in sulopenem resistance.

    • Conduct growth curve analysis in the presence and absence of sulopenem to further characterize the resistance phenotype.

  • Mechanistic Studies:

    • Investigate the function of the validated resistance genes to understand the underlying molecular mechanisms. This may involve transcriptomics, proteomics, or specific biochemical assays.

Data Presentation

The quantitative data from a CRISPR screen is typically summarized in tables that rank the identified gene "hits" based on their enrichment and statistical significance.

Table 1: Illustrative Top Gene Hits from a Sulopenem Resistance Screen

GeneGene DescriptionNumber of Enriched sgRNAsLog2 Fold Change (Enriched sgRNAs)p-value
ampCBeta-lactamase4/48.21.5e-8
ompFOuter membrane porin3/46.53.2e-7
acrBMultidrug efflux pump subunit4/55.99.1e-7
marRTranscriptional repressor of marA3/35.12.4e-6
pbpGPenicillin-binding protein2/34.78.5e-5
tolCOuter membrane protein3/44.31.2e-4

Table 2: Illustrative Validation of Top Gene Hits

Gene KnockoutParental Strain MIC (µg/mL)Knockout Strain MIC (µg/mL)Fold Change in MIC
ΔampC0.5816
ΔompF0.548
ΔacrB0.548
ΔmarR0.524
ΔpbpG0.524
ΔtolC0.524

Potential Signaling Pathways and Resistance Mechanisms

Based on the illustrative hits, several key pathways could be implicated in sulopenem resistance.

resistance_pathways sulopenem Sulopenem ompF ompF (Porin) sulopenem->ompF Entry periplasm Periplasm knockout_ompF Knockout of ompF (Reduced Entry) ompF->knockout_ompF pbpG pbpG (Target) periplasm->pbpG Inhibition ampC ampC (β-lactamase) periplasm->ampC Hydrolysis efflux_pump acrB/tolC (Efflux Pump) periplasm->efflux_pump Efflux alteration_pbpG Alteration of pbpG (Reduced Binding) pbpG->alteration_pbpG knockout_ampC Overexpression of ampC (Drug Inactivation) ampC->knockout_ampC knockout_efflux Overexpression of efflux pump (Increased Efflux) efflux_pump->knockout_efflux marR marR (Repressor) marA marA (Activator) marR->marA Represses knockout_marR Knockout of marR (Upregulates Efflux) marR->knockout_marR marA->efflux_pump Activates

Caption: Potential mechanisms of sulopenem resistance identified through a CRISPR screen.

This diagram illustrates how the knockout of different genes can lead to sulopenem resistance:

  • Reduced Drug Entry: Loss of outer membrane porins like ompF can decrease the influx of sulopenem into the periplasmic space.

  • Target Alteration: Mutations or altered expression of PBPs, such as pbpG, could reduce the binding affinity of sulopenem to its target.

  • Enzymatic Degradation: Overexpression of β-lactamases, like ampC, can lead to the enzymatic inactivation of sulopenem.

  • Increased Efflux: Upregulation of efflux pumps, such as the AcrAB-TolC system, can actively transport sulopenem out of the cell. This can be caused by the loss of repressors like marR, which leads to the overexpression of activators like marA.

Conclusion

CRISPR-based screening is a powerful, unbiased, and high-throughput method for elucidating the genetic basis of drug resistance. By applying this technology to sulopenem, researchers can gain a comprehensive understanding of the potential mechanisms of resistance, which is critical for the effective and sustainable use of this important new antibiotic. The protocols and guidelines presented here provide a framework for designing and executing such screens, ultimately contributing to the ongoing battle against antimicrobial resistance.

References

Application Notes and Protocols: Techniques for Labeling Sulopenem to Study Penicillin-Binding Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for labeling sulopenem and studying its interactions with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. The methodologies described herein are essential for elucidating the mechanism of action, determining binding affinities, and understanding resistance mechanisms related to this novel penem antibiotic.

Introduction to Sulopenem and PBP Interactions

Sulopenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis through covalent acylation of the active site serine residue of PBPs.[1][2] Understanding the affinity and kinetics of sulopenem's interaction with various PBPs in target pathogens is crucial for its development and clinical application. In Escherichia coli, sulopenem exhibits a high binding affinity for multiple PBPs, with the following order of affinity: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[3][4][5]

This document outlines three primary techniques for studying these interactions:

  • Fluorescent Labeling and Competitive Binding Assays: A non-radioactive method to determine the relative binding affinities of sulopenem for different PBPs.

  • Radiolabeling and Competitive Binding Assays: A highly sensitive traditional method for quantifying PBP binding.

  • Click Chemistry Labeling: A versatile and bioorthogonal method for attaching a variety of reporter molecules to sulopenem.

Data Presentation: Sulopenem PBP Binding Affinity and In Vitro Activity

Table 1: Binding Affinity of Sulopenem to Escherichia coli PBPs

Penicillin-Binding Protein (PBP)Relative Binding Affinity
PBP2+++++
PBP1A++++
PBP1B+++
PBP4++
PBP3+
PBP5/6+

This qualitative data is derived from comparative microbiological assessments.

Table 2: In Vitro Activity of Sulopenem Against Selected Bacterial Isolates

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli (ESBL-phenotype)0.030.06
Klebsiella pneumoniae (ESBL-phenotype)0.061
Ciprofloxacin-non-susceptible Enterobacterales0.03-0.060.12-0.5
Anaerobic Isolates≤4 (98.9% inhibited)-

Data is compiled from the SENTRY Antimicrobial Surveillance Program.[6][7]

Experimental Protocols

Protocol 1: Fluorescent Labeling and Competitive PBP Binding Assay

This protocol uses a commercially available fluorescent penicillin derivative, such as BOCILLIN™ FL Penicillin, to label PBPs. The binding of unlabeled sulopenem is then quantified by its ability to compete with the fluorescent probe.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • BOCILLIN™ FL Penicillin (or other suitable fluorescent β-lactam probe)

  • Sulopenem (analytical grade)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel imager

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Centrifuge the lysate at low speed to remove unlysed cells and debris.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in a suitable buffer (e.g., PBS) and determine the protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of membrane protein (e.g., 50 µg) with increasing concentrations of sulopenem (e.g., 0.01x to 100x the expected MIC) for 15 minutes at 37°C. Include a control with no sulopenem.

    • Add a fixed concentration of the fluorescent penicillin probe (e.g., 10 µM BOCILLIN™ FL) to each tube and incubate for a further 30 minutes at 37°C.

    • Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Determine the IC₅₀ value for sulopenem for each PBP by plotting the percentage of inhibition of fluorescent probe binding against the logarithm of the sulopenem concentration.

Protocol 2: Radiolabeling and Competitive PBP Binding Assay

This protocol is a highly sensitive method that utilizes a radiolabeled penicillin, such as [³H]benzylpenicillin, to detect PBPs.

Materials:

  • Bacterial strain and growth medium

  • Lysis and membrane preparation buffers (as in Protocol 1)

  • [³H]benzylpenicillin or [¹²⁵I]penicillin V

  • Sulopenem (analytical grade)

  • Scintillation fluid and scintillation counter (for [³H]) or phosphor screen and imager (for [¹²⁵I])

  • SDS-PAGE gels and running buffer

  • Fluorographic enhancer (for [³H])

Methodology:

  • Membrane Preparation: Prepare bacterial membranes as described in Protocol 1.

  • Competitive Binding Assay:

    • Pre-incubate membrane proteins with increasing concentrations of sulopenem as described in Protocol 1.

    • Add a fixed concentration of radiolabeled penicillin (e.g., a concentration that gives a clear signal without saturating all PBPs) and incubate for 30 minutes at 37°C.

    • Stop the reaction with SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • For [³H]benzylpenicillin, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film at -80°C or use a phosphor imager.

    • For [¹²⁵I]penicillin V, dry the gel and expose it to a phosphor screen.

    • Quantify the band intensities and calculate IC₅₀ values as described in Protocol 1.

Protocol 3: Click Chemistry Labeling of Sulopenem

Click chemistry is a powerful tool for labeling biomolecules with high specificity and efficiency.[8][9] This protocol provides a general framework for labeling a sulopenem derivative containing an alkyne or azide functional group.

Materials:

  • Alkyne- or azide-functionalized sulopenem derivative

  • Azide- or alkyne-containing fluorescent dye or biotin tag

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)

  • Solvent for dissolving reagents (e.g., DMSO)

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the sulopenem derivative, the fluorescent/biotin tag, CuSO₄, sodium ascorbate, and THPTA in appropriate solvents.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-functionalized sulopenem with the azide-containing tag (or vice versa) in the reaction buffer.

    • Add THPTA and CuSO₄ to the reaction mixture and vortex briefly.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent tag.

  • Purification and Analysis:

    • Purify the labeled sulopenem using an appropriate method, such as HPLC or solid-phase extraction, to remove unreacted components.

    • Confirm the successful labeling by mass spectrometry and/or UV-Vis spectroscopy.

The resulting labeled sulopenem can then be used in direct binding assays with purified PBPs or in whole-cell labeling experiments.

Visualizations

Experimental Workflow for Competitive PBP Binding Assay

PBP_Binding_Workflow A Bacterial Culture (e.g., E. coli) B Cell Lysis & Membrane Protein Isolation A->B Harvest & Lyse C Pre-incubation with varying concentrations of unlabeled Sulopenem B->C Membrane Proteins D Incubation with Labeled Probe (Fluorescent or Radioactive) C->D Competitive Binding E SDS-PAGE D->E Stop Reaction F Detection (Fluorescence Imaging or Autoradiography) E->F Visualize PBPs G Data Analysis (Densitometry & IC50 Calculation) F->G Quantify Bands

Caption: Workflow for determining sulopenem's PBP binding affinity.

Logic Diagram for Click Chemistry Labeling

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalysts Catalysts Sulopenem_alkyne Sulopenem-Alkyne Product Labeled Sulopenem Sulopenem_alkyne->Product React_label Click Reaction Tag_azide Fluorophore/Biotin-Azide Tag_azide->Product Copper Cu(I) Copper->Product Ligand THPTA Ligand->Copper React_label->Product

References

Application Note: Flow Cytometry Analysis of Bacterial Response to Sulopenem Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2] It is being developed in both intravenous and oral formulations, positioning it as a critical therapeutic option in an era of rising antimicrobial resistance.[1][3] Like other β-lactam antibiotics, sulopenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][4] Understanding the precise bactericidal or bacteriostatic effects of new antibiotics is crucial for their development and clinical application.

Flow cytometry offers a powerful, high-throughput method for rapidly assessing the effects of antibiotics on bacterial populations at a single-cell level.[5][6] This technology allows for the quantitative analysis of various cellular parameters, including membrane integrity, metabolic activity, and morphological changes, providing detailed insights into the antibiotic's mechanism of action and its efficacy over short time courses.[7][8]

This application note provides a detailed protocol for using flow cytometry to analyze the response of bacteria, such as Escherichia coli, to sulopenem treatment. It covers the principles of the assay, experimental procedures, data analysis, and interpretation.

Mechanism of Action: Sulopenem

Sulopenem exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall.[9][10] By binding to the serine residues in the active site of these enzymes, sulopenem prevents the cross-linking of peptidoglycan chains.[1] This disruption of cell wall integrity leads to the loss of structural support, ultimately causing cell lysis and bacterial death.[1][9] In Escherichia coli, sulopenem has shown a high binding affinity for multiple PBPs, primarily PBP2, PBP1A, and PBP1B.[1] Its low molecular weight allows it to pass through the outer membrane porins of Gram-negative bacteria to reach its PBP targets.[11]

Sulopenem_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Wall Cell Wall Synthesis Peptidoglycan->Wall Lysis Cell Lysis (Bactericidal Effect) Wall->Lysis Disruption leads to Sulopenem_ext Sulopenem Sulopenem_int Sulopenem Sulopenem_ext->Sulopenem_int Enters Periplasmic Space Sulopenem_int->PBP Inhibits

Caption: Mechanism of action of sulopenem targeting bacterial cell wall synthesis.

Principle of Flow Cytometry for Bacterial Viability

Flow cytometry rapidly analyzes individual cells as they pass through a laser beam. This technique can differentiate between live, injured, and dead bacteria by using a combination of fluorescent dyes that stain based on cell membrane integrity.

  • SYTO 9 (or similar green fluorescent nucleic acid stain): This dye is membrane-permeant and stains all bacteria in a population, both live and dead. It is used to identify the total bacterial population.

  • Propidium Iodide (PI): This red fluorescent dye is membrane-impermeant. It can only enter cells with compromised or damaged cell membranes, which are considered dead or dying.

By using these two dyes simultaneously, it is possible to distinguish three populations:

  • Live cells: Intact membranes exclude PI. They stain only with SYTO 9 (Green fluorescence).

  • Dead cells: Compromised membranes allow PI to enter and stain the nucleic acids. They stain with both SYTO 9 and PI (Red and Green fluorescence).

  • Injured cells: Cells with partially damaged membranes may show intermediate PI staining.

Forward scatter (FSC) and side scatter (SSC) light signals also provide information on cell size and internal complexity (granularity), respectively. Antibiotic-induced changes, such as filamentation or cell shrinkage, can be detected as shifts in these parameters.[6]

Experimental Protocols

This section details the necessary protocols for preparing bacteria, treating them with sulopenem, staining, and acquiring data via flow cytometry.

Materials and Reagents
  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Phosphate-buffered saline (PBS) or 0.85% NaCl solution, filtered

  • Sulopenem stock solution (prepared according to manufacturer's instructions)

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar kit containing SYTO 9 and Propidium Iodide)

  • Flow cytometer equipped with a blue laser (488 nm)

Experimental Workflow

Workflow cluster_prep Preparation cluster_treatment Treatment Culture 1. Overnight Bacterial Culture Dilution 2. Dilute to Log Phase (OD600 ≈ 0.1) Culture->Dilution Control 3a. Control Samples (No Antibiotic) Dilution->Control Treatment 3b. Treatment Samples (Add Sulopenem at varying concentrations) Dilution->Treatment Incubate 4. Incubate (e.g., 2-4 hours at 37°C) Control->Incubate Treatment->Incubate Stain 5. Stain with Viability Dyes (e.g., SYTO 9 & PI) Incubate->Stain Acquire 6. Flow Cytometry Acquisition Stain->Acquire Analyze 7. Data Analysis (Gating & Quantification) Acquire->Analyze

Caption: General experimental workflow for flow cytometry analysis.

Detailed Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:100 into fresh, pre-warmed CAMHB.

    • Grow the culture to the early logarithmic phase (OD600 ≈ 0.1-0.2).

  • Sulopenem Treatment:

    • Prepare serial dilutions of sulopenem in CAMHB to achieve desired final concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the known Minimum Inhibitory Concentration [MIC]).

    • Aliquot 1 mL of the log-phase bacterial culture into microcentrifuge tubes or a 96-well plate.

    • Add the sulopenem dilutions to the bacterial aliquots. Include a "no-drug" control.

    • Incubate the samples at 37°C with shaking for a defined period (e.g., 2 or 4 hours). Time-course experiments can also be performed.

  • Staining for Viability:

    • Prepare the staining solution by mixing SYTO 9 and Propidium Iodide in filtered PBS as recommended by the manufacturer (a common ratio is 1.5 µL of each dye per 1 mL of PBS).

    • After incubation, dilute the bacterial samples 1:10 or 1:100 in filtered PBS to achieve an appropriate cell density for flow cytometry (typically 10⁵ to 10⁶ cells/mL).

    • Add an equal volume of the staining solution to the diluted bacterial suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer. Use a forward scatter (FSC) threshold to exclude debris and noise.

    • Use logarithmic scaling for all parameters (FSC, SSC, FL1, FL3).

    • Set the voltages for FSC and SSC to place the bacterial population appropriately on the scatter plot.

    • Use unstained and single-stained controls (bacteria + SYTO 9 only; heat-killed bacteria + PI only) to set compensation and gate boundaries.

    • Acquire data, collecting at least 10,000-20,000 events per sample within the main bacterial gate.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison across different treatment conditions.

Gating Strategy
  • Primary Gating: Gate on the total bacterial population in an FSC vs. SSC plot to exclude debris.

  • Viability Gating: Create a dot plot of green fluorescence (FL1, for SYTO 9) vs. red fluorescence (FL3, for PI) for the gated bacterial population.

  • Quadrant Analysis: Use quadrant gates to differentiate between live (green only), dead (green and red), and background populations.

Quantitative Data Summary

The primary output is the percentage of live, injured, and dead cells under each condition. This data can be used to determine the bactericidal activity of sulopenem. Studies have shown that sulopenem demonstrates bactericidal activity (≥3 log10 or 99.9% reduction in viable counts) at concentrations of 8x MIC.[12][13]

Table 1: Effect of Sulopenem Concentration on E. coli Viability after 4-hour Treatment

Sulopenem Conc. (vs. MIC)% Live Cells (SYTO 9+/PI-)% Dead Cells (SYTO 9+/PI+)
0x (Control)95.2%4.8%
0.5x88.5%11.5%
1x (MIC)65.1%34.9%
4x15.7%84.3%
8x2.1%97.9%

Note: Data are hypothetical and for illustrative purposes.

Table 2: Flow Cytometry-Derived MIC vs. Broth Microdilution

MethodMIC (µg/mL)Time to Result
Broth Microdilution0.2518-24 hours
Flow Cytometry (IC50)0.233-5 hours

Note: Data are hypothetical. Flow cytometry can rapidly provide an Inhibitory Concentration (IC50) that correlates well with traditional MICs.[14][15]

Conclusion

Flow cytometry provides a rapid, sensitive, and quantitative method for evaluating the bactericidal activity of sulopenem.[8] This approach allows for a detailed, single-cell analysis of bacterial viability and cellular changes in response to antibiotic treatment, offering significant advantages over traditional, culture-based methods that require 24 hours or more.[5] The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers in microbiology and drug development to effectively utilize this powerful technology for antibiotic characterization.

References

Preparation of Sulopenem Etzadroxil Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of sulopenem etzadroxil, a prodrug of the potent penem antibacterial agent sulopenem. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results in both in vitro and in vivo studies.

Introduction

Sulopenem this compound is an orally bioavailable ester prodrug that is rapidly hydrolyzed by intestinal esterases to its active form, sulopenem. Sulopenem exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Due to its nature as a prodrug, careful consideration must be given to the preparation and handling of sulopenem this compound solutions to prevent premature hydrolysis and ensure accurate dosing for laboratory experiments.

Physicochemical Properties and Solubility

Sulopenem this compound is a white to light yellow solid. Its solubility is a critical factor in the preparation of stock solutions. Quantitative solubility data in common laboratory solvents is summarized in the table below.

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (209.37 mM)Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.23 mM)A clear solution is obtained. This vehicle is suitable for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.23 mM)A clear solution is obtained. This vehicle is suitable for in vivo studies.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.23 mM)A clear solution is obtained. This vehicle is suitable for in vivo studies.

Stability and Storage

Sulopenem this compound is susceptible to degradation, particularly through hydrolysis of the ester linkage, which releases the active sulopenem. A comprehensive stability-indicating RP-HPLC method has been developed to assess its stability under various stress conditions.

Key Stability Findings:

  • Hydrolysis: The compound undergoes degradation in the presence of water.

  • Thermal Stress: Exposure to elevated temperatures (e.g., 105°C for 6 hours) leads to degradation.

  • Oxidative Stress: Degradation is observed under peroxide conditions.

  • Alkali and Reduction Conditions: Minimal degradation is observed under these conditions.

Storage Recommendations:

FormStorage TemperatureDuration
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 100 mg/mL stock solution of sulopenem this compound in DMSO, suitable for further dilution in aqueous media for in vitro assays such as Minimum Inhibitory Concentration (MIC) testing.

Materials:

  • Sulopenem this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aseptically weigh the desired amount of sulopenem this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into sterile, single-use cryovials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of a Dosing Solution for In Vivo Animal Studies

This protocol details the preparation of a 2.5 mg/mL dosing solution of sulopenem this compound in a vehicle suitable for oral administration in animal models.

Materials:

  • Sulopenem this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL intermediate stock solution of sulopenem this compound in anhydrous DMSO as described in Protocol 4.1.

  • In a sterile tube, add the following components in the specified order, mixing thoroughly after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL sulopenem this compound in DMSO stock solution

    • 50 µL of Tween-80

  • Vortex the mixture until it is homogeneous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly to ensure it is a clear and uniform solution.

  • This procedure yields a 2.5 mg/mL dosing solution. Prepare fresh on the day of use. Do not store this formulation.

Mechanism of Action and In Vitro Hydrolysis

Sulopenem this compound is a prodrug and must be hydrolyzed to the active sulopenem to exert its antibacterial effect. This is primarily achieved in vivo by intestinal esterases. For researchers wishing to work with the active compound in vitro, enzymatic hydrolysis can be performed.

Mechanism of Action: The active form, sulopenem, inhibits bacterial cell wall biosynthesis by binding to and inactivating essential PBPs. In Escherichia coli, sulopenem exhibits a high affinity for several PBPs, with the following binding order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.

Protocol for Enzymatic Hydrolysis of Sulopenem this compound (Conceptual)

Materials:

  • Sulopenem this compound stock solution in DMSO

  • Porcine liver esterase (or other suitable esterase)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator or water bath

  • Analytical method for monitoring the conversion (e.g., HPLC)

Procedure:

  • Dilute the sulopenem this compound DMSO stock solution in PBS (pH 7.4) to the desired starting concentration. Ensure the final DMSO concentration is low (typically <1%) to minimize effects on enzyme activity and subsequent assays.

  • Add a predetermined amount of porcine liver esterase to the sulopenem this compound solution. A pilot experiment with varying enzyme concentrations is recommended.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent like acetonitrile).

  • Analyze the samples by a validated analytical method, such as HPLC, to determine the concentrations of both sulopenem this compound and the newly formed sulopenem.

  • Based on the results, optimize the reaction conditions to achieve the desired level of conversion.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation (In Vitro) cluster_invivo_prep Dosing Solution Preparation (In Vivo) weigh Weigh Sulopenem This compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve ultrasonicate Ultrasonicate (if necessary) dissolve->ultrasonicate aliquot_store Aliquot and Store (-20°C or -80°C) ultrasonicate->aliquot_store start_invivo Start with DMSO Stock Solution add_peg Add PEG300 start_invivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex_final Vortex to Homogenize add_saline->vortex_final use_fresh Use Immediately vortex_final->use_fresh

Caption: Experimental workflow for the preparation of sulopenem this compound solutions.

signaling_pathway sulopenem_this compound Sulopenem this compound (Prodrug) esterases Intestinal or In Vitro Esterases sulopenem_this compound->esterases Hydrolysis sulopenem Sulopenem (Active Drug) esterases->sulopenem pbp Penicillin-Binding Proteins (PBPs) sulopenem->pbp Binding and Inactivation cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibition lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

Caption: Activation and mechanism of action of sulopenem this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the recommended dosage and clinical study protocols for the combination drug sulopenem etzadroxil/probenecid, marketed as Orlynvah™.[1][2] Sulopenem this compound is a prodrug of sulopenem, a novel penem antibacterial agent, co-formulated with probenecid to increase the systemic exposure of sulopenem.[3] Probenecid acts as a renal tubular transport inhibitor, reducing the clearance of sulopenem.[1] This combination has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[1][4][5][6]

Recommended Dosage and Administration

The recommended dosage of sulopenem this compound/probenecid for the treatment of uUTIs is one tablet containing 500 mg of sulopenem this compound and 500 mg of probenecid, administered orally twice daily for five days.[1][4][5] It is recommended to be taken with food to enhance bioavailability.[3][4][5]

Clinical Study Dosage Regimens

Clinical trials have evaluated the efficacy and safety of sulopenem this compound/probenecid in comparison to other oral antibiotics. The dosing regimens used in key Phase 3 clinical trials are summarized below.

Trial Identifier Indication Treatment Arm Dosage Frequency Duration Comparator Arm Comparator Dosage Comparator Frequency Comparator Duration
REASSURE (NCT05584657) Uncomplicated Urinary Tract Infection (uUTI)Sulopenem this compound/Probenecid500 mg / 500 mgTwice Daily5 DaysAmoxicillin/Clavulanate875 mg / 125 mgTwice Daily5 Days
SURE 1 (NCT03354598) Uncomplicated Urinary Tract Infection (uUTI)Sulopenem this compound/Probenecid500 mg / 500 mgTwice Daily5 DaysCiprofloxacin250 mgTwice Daily3 Days
SURE 2 (NCT03357614) Complicated Urinary Tract Infection (cUTI)IV Sulopenem followed by oral Sulopenem this compound/Probenecid1000 mg (IV) then 500 mg / 500 mg (oral)Once Daily (IV) then Twice Daily (oral)7-10 DaysIV Ertapenem followed by oral Ciprofloxacin or Amoxicillin/Clavulanate1000 mg (IV)Once Daily (IV)7-10 Days

Key Clinical Trial Protocols

Study Design and Population

Phase 3 trials, such as the REASSURE study, were typically randomized, multicenter, double-blind, non-inferiority trials.[2][7][8] The primary patient population for uUTI studies consisted of adult women with a clinical diagnosis of uncomplicated urinary tract infection.[1][2]

Inclusion Criteria (General):

  • Adult females (typically ≥18 years of age).[9]

  • Clinical signs and symptoms consistent with uUTI.

  • Presence of pyuria and bacteriuria confirmed by urinalysis and urine culture.

Exclusion Criteria (General):

  • Complicated urinary tract infections.[5]

  • Known hypersensitivity to beta-lactam antibiotics or probenecid.

  • Male patients.

  • Pregnancy or breastfeeding.

  • Significant renal impairment (specific creatinine clearance thresholds may vary).

Efficacy Assessment

The primary efficacy endpoint in uUTI trials was the overall response rate, which is a composite of clinical cure and microbiological eradication at the test-of-cure (TOC) visit, typically occurring around Day 12.[7]

Experimental Workflow for Efficacy Assessment

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Symptoms, Urine Culture) Enrollment->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Drug Administration (5-day course) Randomization->Treatment OnTreatment On-Treatment Visit (Safety & Adherence) Treatment->OnTreatment TOC Test-of-Cure Visit (Day 12) (Clinical & Microbiological Assessment) OnTreatment->TOC LateFollowUp Late Follow-Up Visit (Optional) TOC->LateFollowUp

Clinical trial workflow for uUTI studies.

Definitions:

  • Clinical Cure: Resolution of the baseline signs and symptoms of the uUTI to such an extent that no further antimicrobial therapy is warranted.

  • Microbiological Eradication: Reduction of the baseline uropathogen count in the urine to <10³ CFU/mL.

Safety Assessment

Safety was monitored throughout the clinical trials and included the assessment of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests. The most common adverse reactions reported in clinical trials were diarrhea, nausea, headache, and vaginal yeast infection.[10][11]

Mechanism of Action and Pharmacokinetics

Sulopenem is a penem antibacterial drug that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[12] Probenecid enhances the systemic exposure of sulopenem by inhibiting its renal tubular secretion.[1][12]

Signaling Pathway of Sulopenem this compound/Probenecid Action

G cluster_drug Oral Administration cluster_body Systemic Circulation Sulopenem_Pro Sulopenem this compound + Probenecid Sulopenem Active Sulopenem Sulopenem_Pro->Sulopenem Hydrolysis Kidney Renal Tubules Sulopenem_Pro->Kidney Inhibition by Probenecid PBP Penicillin-Binding Proteins (PBPs) Sulopenem->PBP Binding Sulopenem->Kidney Transport CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis Disruption Excretion Renal Excretion Kidney->Excretion Secretion

Mechanism of action of sulopenem and probenecid.
Pharmacokinetic Parameters

Parameter Sulopenem (with Probenecid) Note
Bioavailability Enhanced with foodA high-fat meal increases absorption.[3]
Protein Binding ~92.9%
Half-life ~1.8 hours
Elimination Primarily renalProbenecid reduces renal clearance.[1]

Conclusion

The combination of sulopenem this compound and probenecid provides a valuable oral treatment option for uncomplicated urinary tract infections, particularly in the context of increasing antibiotic resistance. The recommended dosage of 500 mg/500 mg twice daily for five days has been established through robust Phase 3 clinical trials. Researchers and clinicians should adhere to the detailed protocols outlined in these studies to ensure the safe and effective use of this novel antimicrobial agent. The provided information serves as a foundational guide for the design and execution of future clinical investigations and for understanding the clinical application of this drug.

References

Troubleshooting & Optimization

Overcoming low aqueous solubility of sulopenem in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low aqueous solubility of sulopenem in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of sulopenem?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of sulopenem.[1][2][3] It is also soluble in aqueous sodium hydroxide (1.1 eq.).[2] For the prodrug, sulopenem etzadroxil, freshly opened, anhydrous DMSO is recommended as its solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[4]

Q2: There appear to be conflicting reports on the solubility of sulopenem in DMSO. What is the correct value?

A2: Different suppliers report varying maximum solubility for sulopenem in DMSO. These values range from 2 mg/mL to as high as 100 mM (~34.9 mg/mL) or 83.33 mg/mL.[1][2][3] This variability can be due to differences in the purity of the compound, the grade and water content of the DMSO, and the methods used to determine solubility. It is always recommended to start with a lower concentration and perform a visual inspection for complete dissolution. If higher concentrations are needed, gentle warming or sonication can be employed.[4]

Q3: I observed a precipitate when I diluted my sulopenem DMSO stock solution into an aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. For sensitive cell-based assays, a final concentration of <0.1% is often recommended. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution. First, create an intermediate dilution in your assay buffer with vigorous vortexing or pipetting. Then, add this intermediate dilution to the final volume.

  • Incorporate Solubilizing Agents: Consider the use of excipients to improve solubility in your aqueous buffer. These can include co-solvents like PEG300 or surfactants like Tween-80.[4][5]

  • pH Adjustment: If your assay permits, adjusting the pH of the buffer may improve solubility, as sulopenem is also soluble in 1.1eq. NaOH.[2] However, ensure the final pH is compatible with your experimental system.

Q4: Can I use sonication or heat to dissolve sulopenem?

A4: Yes, gentle warming (e.g., to 37°C) and brief sonication in a water bath can be effective methods to aid in the dissolution of sulopenem and its prodrug, sulopenem this compound, particularly when preparing concentrated stock solutions in DMSO.[4] However, it is crucial to be cautious with prolonged heating, as it may degrade the compound.

Q5: What is the difference between sulopenem and sulopenem this compound in terms of solubility and use?

A5: Sulopenem is the active antibacterial agent.[6] Sulopenem this compound is an orally active prodrug of sulopenem.[4][6][7] In vivo, the ester bond of sulopenem this compound is cleaved by intestinal esterases to release the active sulopenem.[6][7] For in vitro assays, it is generally preferable to use the active form, sulopenem. However, if you are studying the prodrug itself, be aware of its distinct solubility characteristics. Sulopenem this compound is highly soluble in DMSO (up to 100 mg/mL), but may require sonication.[4]

Troubleshooting Guide

Issue: High variability in assay results with sulopenem.

Poor aqueous solubility can lead to inconsistent concentrations of the compound in your assay, resulting in variable data and inaccurate structure-activity relationships.

  • Possible Cause: Precipitation of sulopenem in the aqueous assay buffer.

  • Solution:

    • Visual Inspection: Before starting your experiment, visually inspect the diluted sulopenem in the assay buffer for any signs of cloudiness or precipitate.

    • Solubility Test: Perform a preliminary kinetic solubility test in your final assay buffer to determine the maximum concentration at which sulopenem remains in solution.

    • Optimize Dilution Protocol: Follow the "Step-wise Dilution" protocol outlined in the FAQs.

    • Employ Solubilizing Agents: If necessary, use the co-solvent/surfactant formulation protocol to increase aqueous solubility.

Issue: Underestimated potency or activity of sulopenem.

If sulopenem is not fully solubilized in the assay, the actual concentration exposed to the target will be lower than the nominal concentration, leading to an underestimation of its biological activity.

  • Possible Cause: Low aqueous solubility limiting the effective concentration.

  • Solution:

    • Confirm Stock Solution Concentration: Ensure your DMSO stock solution is fully dissolved before making dilutions.

    • Increase Aqueous Solubility: Utilize the formulation protocols provided below to enhance the solubility of sulopenem in your assay medium. This will ensure that the desired concentration is maintained throughout the experiment.

Data Presentation

Table 1: Solubility of Sulopenem

SolventReported Maximum ConcentrationSource(s)
DMSO100 mM (~34.9 mg/mL)[2]
DMSO83.33 mg/mL (~238 mM)[1]
DMSO2 mg/mL[3]
1.1 eq. NaOH100 mM (~34.9 mg/mL)[2]
Formulation (DMSO/PEG300/Tween-80/Saline)≥ 2.08 mg/mL[5]

Table 2: Solubility of Sulopenem this compound (Prodrug)

SolventReported Maximum ConcentrationNotesSource(s)
DMSO100 mg/mL (~209 mM)Requires sonication; use fresh, anhydrous DMSO.[4]
Formulation (DMSO/PEG300/Tween-80/Saline)≥ 2.5 mg/mL-[4]
Formulation (DMSO/SBE-β-CD in Saline)≥ 2.5 mg/mL-[4]
Formulation (DMSO/Corn Oil)≥ 2.5 mg/mL-[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Sulopenem in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of sulopenem powder (Molecular Weight: 349.43 g/mol ) using an analytical balance.[1]

  • Calculate Solvent Volume: Based on the mass of the compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (0.010 mol/L * 349.43 g/mol )

  • Dissolution: Add the calculated volume of DMSO to the vial containing the sulopenem.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Co-Solvent/Surfactant Formulation for Improved Aqueous Solubility of Sulopenem

This protocol is adapted from a formulation designed to achieve a clear aqueous solution of at least 2.08 mg/mL.[5] It is particularly useful for assays sensitive to high concentrations of DMSO.

  • Prepare a Concentrated DMSO Stock: Prepare a 20.8 mg/mL stock solution of sulopenem in high-purity DMSO as described in Protocol 1.

  • Prepare the Co-Solvent/Surfactant Mixture: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:

    • 100 µL of the 20.8 mg/mL sulopenem DMSO stock.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

  • Final Aqueous Dilution: Add 450 µL of the desired aqueous buffer (e.g., saline, cell culture medium) to the mixture from step 2. This will result in a final volume of 1 mL and a sulopenem concentration of 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer.

  • Use in Assay: This 2.08 mg/mL solution can then be further diluted in your assay buffer to achieve the desired final concentrations. Remember to include a vehicle control with the same final concentrations of all solvent components.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_direct Direct Dilution (High Risk of Precipitation) cluster_stepwise Recommended Step-wise Dilution weigh Weigh Sulopenem Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock High Concentration Stock (e.g., 10 mM in 100% DMSO) dissolve->stock direct_dilute Dilute directly into aqueous buffer stock->direct_dilute intermediate Create intermediate dilution in buffer (vortex) stock->intermediate precipitate Precipitation Occurs direct_dilute->precipitate final_dilute Add intermediate to final buffer volume intermediate->final_dilute soluble Soluble Assay Solution final_dilute->soluble

Caption: Workflow for sulopenem stock preparation and dilution.

G cluster_prep Solution Preparation cluster_assay Assay Dilution start Start: Sulopenem powder has low aqueous solubility stock_dmso Prepare concentrated stock in 100% DMSO start->stock_dmso formulation Use Co-Solvent Formulation (DMSO/PEG300/Tween-80) start->formulation check_dmso Is final DMSO concentration <0.5%? stock_dmso->check_dmso formulation->check_dmso add_to_buffer Add DMSO stock to buffer (not buffer to stock) check_dmso->add_to_buffer Yes end_fail Re-evaluate Protocol (Precipitate Observed) check_dmso->end_fail No rapid_mix Vortex/mix immediately add_to_buffer->rapid_mix visual_check Visually inspect for precipitation rapid_mix->visual_check end_success Proceed with Assay (Clear Solution) visual_check->end_success Clear visual_check->end_fail Cloudy

Caption: Troubleshooting workflow for overcoming solubility issues.

References

Technical Support Center: Sulopenem Etzadroxil Oral Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering variability in the oral absorption of sulopenem etzadroxil in animal studies.

Introduction

Sulopenem this compound is an orally administered prodrug of sulopenem, a novel penem antibacterial agent. As a prodrug, it is designed to be hydrolyzed by intestinal esterases to release the active moiety, sulopenem.[1] However, researchers may experience significant variability in the oral absorption of sulopenem this compound during preclinical animal studies. This guide aims to address these challenges with practical troubleshooting advice and detailed experimental protocols.

Troubleshooting Guide: High Variability in Oral Absorption

Researchers often face challenges with high variability in plasma concentrations of the active compound, sulopenem, following oral administration of its prodrug, sulopenem this compound. This section provides a question-and-answer formatted guide to troubleshoot these issues.

Question 1: We are observing highly variable plasma concentrations of sulopenem after oral gavage of sulopenem this compound in our rat/mouse model. What are the potential causes and how can we mitigate this?

Answer:

High variability in oral absorption of sulopenem this compound is a known challenge and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete and Variable Prodrug Hydrolysis: Sulopenem this compound requires hydrolysis by intestinal esterases to become active sulopenem.[1] The activity of these enzymes can vary significantly between individual animals, leading to inconsistent conversion of the prodrug.

    • Troubleshooting:

      • Ensure Consistent Animal Strain and Age: Use a homogenous population of animals to minimize genetic and age-related differences in enzyme activity.

      • Standardize Acclimation Period: A consistent acclimation period helps reduce stress, which can influence physiological parameters affecting drug metabolism.

  • Influence of Gastrointestinal (GI) Content: The presence or absence of food in the GI tract can significantly impact the absorption of sulopenem this compound. In human studies, administration with food has been shown to improve bioavailability.[1][2]

    • Troubleshooting:

      • Standardize Fasting/Feeding Protocol: Implement a strict and consistent fasting or feeding schedule for all animals in the study. For example, an overnight fast (e.g., 12-16 hours) with free access to water is a common practice. If a fed state is desired, provide a standardized meal at a specific time before dosing.

      • Consider the Composition of the Diet: The type of chow can influence GI physiology. Use a consistent and defined diet throughout the study.

  • Formulation and Vehicle Effects: The formulation of sulopenem this compound and the choice of vehicle for oral gavage are critical. Poor solubility or stability of the compound in the vehicle can lead to inconsistent dosing and absorption.

    • Troubleshooting:

      • Optimize Vehicle Selection: Common vehicles for oral gavage in rodents include water, 0.5% methylcellulose, or corn oil. The choice of vehicle should be based on the physicochemical properties of sulopenem this compound. A suspension in 0.5% methylcellulose is often a good starting point for compounds with low water solubility.

      • Ensure Homogenous Suspension: If administering a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal. Gentle agitation of the suspension between dosing each animal is recommended.

      • Particle Size of the Compound: For suspensions, the particle size of the active pharmaceutical ingredient (API) can affect dissolution and absorption. Consistent particle size distribution should be ensured.

  • Gavage Technique and Stress: Improper oral gavage technique can cause stress and potential injury to the esophagus or stomach, leading to erratic absorption. Stress itself can alter gastrointestinal motility and blood flow.

    • Troubleshooting:

      • Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique to minimize stress and prevent injury.

      • Appropriate Gavage Needle Size: Use the correct size and type of gavage needle for the animal species and size to avoid trauma.

      • Acclimatize Animals to Handling: Handle the animals for a few days prior to the experiment to reduce stress associated with the procedure.

Question 2: We are observing lower than expected oral bioavailability of sulopenem. What factors could be contributing to this?

Answer:

Low oral bioavailability of sulopenem following administration of sulopenem this compound can be attributed to several factors, some of which overlap with the causes of high variability.

  • Pre-systemic Degradation: The ester linkage of sulopenem this compound can be susceptible to hydrolysis in the gut lumen before absorption, or the active sulopenem can be degraded.

    • Troubleshooting:

      • Formulation Strategies: Consider formulation approaches that protect the prodrug from the harsh environment of the stomach, such as enteric-coated formulations for larger animal models, though this is less common in rodent studies.

  • Efflux Transporters: The active drug, sulopenem, or the prodrug itself, may be a substrate for efflux transporters in the intestinal wall (e.g., P-glycoprotein), which actively pump the compound back into the gut lumen, reducing net absorption.

    • Troubleshooting:

      • Co-administration with Inhibitors (Research Setting): In a research setting, co-administration with known inhibitors of relevant efflux transporters can help to elucidate their role. However, this adds complexity to the study design.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be metabolized before reaching systemic circulation. While sulopenem this compound is designed to be hydrolyzed in the intestine, further metabolism in the liver can reduce the amount of active drug reaching the bloodstream.

    • Troubleshooting:

      • In Vitro Metabolism Studies: Conduct in vitro studies with liver microsomes from the relevant animal species to understand the extent of first-pass metabolism.

  • Renal Excretion: Rapid renal clearance of the active sulopenem can contribute to lower overall exposure. In humans, co-administration with probenecid, an inhibitor of renal tubular secretion, has been shown to increase sulopenem exposure.[1][2]

    • Troubleshooting:

      • Consider Co-administration with Probenecid: If clinically relevant, co-administering probenecid can help to block the renal excretion of sulopenem and increase its systemic exposure. The dose and timing of probenecid administration should be optimized for the specific animal model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of sulopenem this compound in rodents?

A1: The choice of vehicle depends on the solubility and stability of sulopenem this compound. Common vehicles used in preclinical studies for oral gavage include:

  • Aqueous solutions/suspensions: Purified water, 0.9% saline, or 0.5% w/v methylcellulose in water are often used. For compounds with low aqueous solubility, a suspension in methylcellulose is a common choice to ensure uniform delivery.

  • Oil-based vehicles: Corn oil or other vegetable oils can be used for lipophilic compounds.

It is crucial to assess the stability and homogeneity of the sulopenem this compound formulation in the chosen vehicle prior to the in vivo study.

Q2: Should animal studies with sulopenem this compound be conducted in a fasted or fed state?

A2: The feeding status of the animals can significantly impact the oral absorption of sulopenem this compound. In human clinical trials, food has been shown to increase the bioavailability of sulopenem.[1][2] Therefore, for preclinical studies, it is critical to have a standardized and consistent protocol.

  • Fasted State: An overnight fast (e.g., 12-16 hours) with free access to water is a common approach to reduce variability from food effects.

  • Fed State: If a fed state is desired to mimic clinical conditions, a standardized meal should be provided at a consistent time before dosing.

The choice between a fasted or fed state should be guided by the specific objectives of the study. For initial pharmacokinetic screening, a fasted state is often preferred to minimize confounding variables.

Q3: What is the mechanism of action of sulopenem and why is a prodrug necessary?

A3: Sulopenem is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] The prodrug, sulopenem this compound, is necessary to improve the oral bioavailability of sulopenem. The ester linkage in sulopenem this compound masks a polar group of the parent molecule, increasing its lipophilicity and facilitating its absorption across the intestinal membrane. Following absorption, the ester is cleaved by intestinal esterases to release the active sulopenem.[1]

Q4: Are there known species differences in the metabolism of sulopenem this compound?

Data Presentation

Table 1: Summary of Oral Pharmacokinetic Parameters of Sulopenem in Humans

ParameterFasted StateFed State (High-Fat Meal)Reference(s)
Bioavailability (%) 20 - 4064[1][2]
Tmax (hours) 12[2]
AUC Increase with Food (%) -23.6 (alone), 62 (with probenecid)[1]

Note: Preclinical pharmacokinetic data for sulopenem this compound in animal models such as rats, dogs, and monkeys are not extensively available in the public literature. The data presented here for humans is for comparative purposes and to highlight the significant impact of food on absorption.

Experimental Protocols

Protocol 1: Oral Gavage Administration of Sulopenem this compound to Rodents (Suspension)

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least 3-5 days before the experiment.

    • Fast the animals overnight (12-16 hours) with free access to water. Record the body weight of each animal on the day of the experiment.

  • Formulation Preparation:

    • Prepare a suspension of sulopenem this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

    • The concentration of the suspension should be calculated based on the desired dose and a standard dosing volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

    • Ensure the suspension is homogenous by thorough mixing (e.g., vortexing, stirring) before drawing each dose.

  • Dosing Procedure:

    • Gently restrain the animal.

    • Select an appropriately sized and shaped oral gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and administer the formulation slowly.

    • Observe the animal for any signs of distress during and after the procedure.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Data Analysis:

    • Analyze plasma samples for sulopenem concentrations using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase animal_prep Animal Preparation (Acclimatization, Fasting) dosing Oral Gavage Administration animal_prep->dosing formulation_prep Formulation Preparation (Vehicle Selection, Homogenization) formulation_prep->dosing blood_sampling Blood Sample Collection (Time Points) dosing->blood_sampling plasma_processing Plasma Processing & Storage blood_sampling->plasma_processing bioanalysis Bioanalysis (LC-MS/MS) plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation prodrug_lumen Sulopenem this compound (Prodrug) prodrug_cell Sulopenem this compound prodrug_lumen->prodrug_cell Absorption esterases Intestinal Esterases prodrug_cell->esterases Hydrolysis active_drug_cell Sulopenem (Active Drug) active_drug_blood Sulopenem active_drug_cell->active_drug_blood Enters Bloodstream efflux Efflux Transporters (e.g., P-gp) active_drug_cell->efflux Efflux esterases->active_drug_cell efflux->prodrug_lumen troubleshooting_flowchart cluster_factors Potential Factors cluster_solutions Solutions start High Variability in Oral Absorption check_protocol Review Experimental Protocol start->check_protocol formulation Formulation/Vehicle Issues? check_protocol->formulation Yes dosing_technique Inconsistent Dosing Technique? check_protocol->dosing_technique Yes animal_factors Animal-Related Factors? (Fasting, Stress) check_protocol->animal_factors Yes optimize_formulation Optimize Vehicle & Homogeneity formulation->optimize_formulation standardize_dosing Standardize Gavage Procedure dosing_technique->standardize_dosing control_animal_vars Strictly Control Fasting/Feeding & Minimize Stress animal_factors->control_animal_vars

References

Optimizing sulopenem concentration to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Sulopenem Concentration.

This resource is designed for researchers, scientists, and drug development professionals working with sulopenem. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing sulopenem concentration to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of sulopenem?

A1: Sulopenem is a penem β-lactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately bacterial cell lysis.

Q2: What are the known on-target and potential off-target effects of sulopenem?

A2:

  • On-target effects: The intended therapeutic effect of sulopenem is its bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3][4]

  • Potential off-target effects: As with many antibiotics, potential off-target effects can include:

    • Gastrointestinal disturbances: The most commonly reported adverse effects in clinical trials are diarrhea, nausea, and vomiting.[5] These are often linked to disruptions in the gut microbiome.

    • Impact on gut microbiome: Antibiotics can alter the composition and diversity of the commensal gut microbiota, potentially leading to dysbiosis.[6][7]

    • Mitochondrial toxicity: Some β-lactam antibiotics have been shown to have effects on mitochondrial function. While specific data for sulopenem is limited, this is a potential area for investigation.

    • Host cell signaling: At high concentrations, small molecules can interact with host cell kinases and other signaling proteins. Specific interactions for sulopenem have not been extensively characterized.

Q3: What concentration range of sulopenem should I use for in vitro experiments?

A3: The appropriate concentration range depends on the specific experiment and the cell types being used. Here are some guiding principles:

  • For antibacterial efficacy studies: The concentration should be based on the Minimum Inhibitory Concentration (MIC) for the bacterial species of interest. Sulopenem has demonstrated potent activity with MIC50/90 values typically ranging from 0.03/0.03 µg/mL to 0.06/1 µg/mL for many common pathogens like E. coli and K. pneumoniae.[2][8][9][10]

  • For off-target effect studies on mammalian cells: It is advisable to use a concentration range that includes, and significantly exceeds, the therapeutic plasma concentrations. The peak plasma concentration (Cmax) of sulopenem can inform this range. When administered as sulopenem etzadroxil with probenecid, Cmax values have been reported.[11][12] A range from 1x to 100x the therapeutic Cmax can be a starting point to identify potential off-target effects.

Q4: How can I minimize the impact of sulopenem on the gut microbiome in my in vivo studies?

A4: While completely avoiding impact on the gut microbiome is challenging with broad-spectrum antibiotics, strategies to consider include:

  • Using the lowest effective dose: Determine the minimal dose required for therapeutic efficacy in your animal model.

  • Co-administration of probiotics: Investigate the potential of specific probiotic strains to mitigate the dysbiosis caused by sulopenem.

  • Fecal microbiota transplantation (FMT): In preclinical models, FMT can be used to restore the microbiome post-treatment.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in mammalian cell lines at expected therapeutic concentrations.
Possible Cause Troubleshooting Step
Cell line sensitivity Test a panel of different cell lines (e.g., liver, kidney, intestinal) to determine if the cytotoxicity is cell-type specific.
Concentration too high Re-evaluate the therapeutic concentration range used. Ensure calculations for dilutions are correct. Perform a dose-response curve starting from sub-therapeutic concentrations.
Assay interference Some cytotoxicity assays can be affected by the chemical properties of the compound. Use an orthogonal method to confirm the results (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay or a real-time cell analysis system).
Contamination Rule out microbial contamination of cell cultures, which can confound cytotoxicity results.[13][14][15][16]
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for sulopenem.
Possible Cause Troubleshooting Step
Inoculum preparation Ensure the bacterial inoculum is standardized to the correct McFarland standard as per CLSI guidelines.
Media and reagents Use fresh, properly prepared Mueller-Hinton broth or agar. Ensure the quality of the sulopenem powder and solvent.
Incubation conditions Verify the incubator temperature and CO2 levels (if applicable) are correct and stable.
Bacterial strain integrity Confirm the identity and purity of the bacterial strain. Passage number can also affect susceptibility.
Issue 3: Difficulty in assessing off-target kinase interactions.
Possible Cause Troubleshooting Step
Low binding affinity Off-target interactions may be of low affinity and difficult to detect. Consider using higher concentrations of sulopenem in initial screening assays, though this may not be physiologically relevant.
Assay sensitivity Kinome profiling assays have varying levels of sensitivity. Ensure the technology being used (e.g., kinome arrays, mass spectrometry-based methods) is sensitive enough to detect weak interactions.
Cellular context Perform assays in intact cells to better reflect the physiological environment, as opposed to using purified kinases.

Data Presentation

Table 1: Sulopenem Pharmacokinetic Parameters

ParameterValueConditionReference
Peak Plasma Concentration (Cmax) Varies by administrationOral sulopenem this compound/probenecid[11][12]
Urinary Concentration 21.8 - 609.0 mg/LVariable with food intake[1]
Protein Binding ~10%In healthy subjects[1]
Elimination Half-life (t½) 0.88 - 1.03 hoursIntravenous administration[1]

Table 2: In Vitro Activity of Sulopenem against Common Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli0.030.03 - 0.25[2][8][9]
Klebsiella pneumoniae0.03 - 0.060.12 - 1[2][8]
Proteus mirabilis0.250.25[2]
Anaerobic isolates0.52[2]

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic potential of sulopenem on a mammalian cell line.

Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2 liver cells) in appropriate media and conditions until confluent.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Sulopenem Treatment: Prepare a serial dilution of sulopenem in culture media. The concentration range should span from sub-therapeutic to supra-therapeutic levels (e.g., 0.1 µM to 1000 µM). Replace the media in the wells with the sulopenem-containing media. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To evaluate the effect of sulopenem on mitochondrial respiration in intact mammalian cells.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., C2C12 myoblasts) into a Seahorse XF96 cell culture microplate and allow them to form a monolayer.

  • Sulopenem Treatment: Prepare a range of sulopenem concentrations in Seahorse XF assay medium.

  • Assay Setup: Wash the cells with assay medium and replace with fresh medium containing the different concentrations of sulopenem. Incubate for a predetermined time (e.g., 1-4 hours).

  • Mitochondrial Stress Test: Load the sensor cartridge with modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A).

  • Data Acquisition: Place the cell culture plate and sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument measures the Oxygen Consumption Rate (OCR) in real-time.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Mandatory Visualization

Signaling_Pathway Sulopenem's Mechanism of Action and Potential Off-Target Interaction cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Cell (Potential Off-Target) PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Bacterial_Lysis Bacterial Cell Lysis CellWall->Bacterial_Lysis Leads to Sulopenem_target Sulopenem (On-Target) Sulopenem_target->PBP Inhibition Mitochondria Mitochondria Cellular_Respiration Altered Cellular Respiration Mitochondria->Cellular_Respiration Kinases Host Cell Kinases Signaling_Pathways Altered Signaling Pathways Kinases->Signaling_Pathways Gut_Microbiome Gut Microbiome (Dysbiosis) Sulopenem_offtarget Sulopenem (High Concentration) Sulopenem_offtarget->Mitochondria Potential Inhibition Sulopenem_offtarget->Kinases Potential Interaction Sulopenem_admin Sulopenem Administration Sulopenem_admin->Sulopenem_target Sulopenem_admin->Gut_Microbiome Impacts Sulopenem_admin->Sulopenem_offtarget

Caption: Sulopenem's on-target and potential off-target cellular interactions.

Experimental_Workflow Workflow for Assessing Sulopenem Off-Target Effects cluster_invitro In Vitro Assessment cluster_interpretation Interpretation and Next Steps start Start: Hypothesis of Off-Target Effect cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity mitotoxicity Mitochondrial Function Assays (e.g., Seahorse) start->mitotoxicity kinase_profiling Kinome Profiling start->kinase_profiling gut_microbiome_model In Vitro Gut Microbiome Model start->gut_microbiome_model data_analysis Data Analysis and Concentration-Response Modeling cytotoxicity->data_analysis mitotoxicity->data_analysis kinase_profiling->data_analysis gut_microbiome_model->data_analysis mechanism_id Identify Potential Off-Target Mechanism data_analysis->mechanism_id dose_optimization Inform In Vivo Dose Optimization mechanism_id->dose_optimization end End: Minimized Off-Target Effects dose_optimization->end

Caption: A generalized workflow for investigating sulopenem's off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity cluster_assay_validation Assay Validation cluster_culture_health Cell Culture Health start Unexpected Cytotoxicity Observed check_concentration Verify Sulopenem Concentration and Dilutions start->check_concentration check_contamination Screen for Microbial Contamination start->check_contamination check_concentration->start Error Found, Correct orthogonal_assay Perform Orthogonal Cytotoxicity Assay check_concentration->orthogonal_assay Concentration OK positive_control Run Positive Control for Cytotoxicity orthogonal_assay->positive_control evaluate_results Evaluate All Data to Identify Root Cause positive_control->evaluate_results cell_line_viability Check Viability of Untreated Cells check_contamination->cell_line_viability cell_line_viability->evaluate_results conclusion Conclusion: True Cytotoxicity or Artifact evaluate_results->conclusion

Caption: A logical flow for troubleshooting unexpected cytotoxicity results.

References

Preventing degradation of sulopenem in experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulopenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of sulopenem in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of sulopenem in research.

Q1: My sulopenem solution seems to be losing activity over a short period. What are the most likely causes?

A1: Loss of sulopenem activity is most commonly due to chemical degradation. The primary culprits are hydrolysis and, to a lesser extent, oxidation of the β-lactam ring, which is inherent to its structure. The rate of degradation is highly influenced by the experimental conditions. Key factors to investigate are the pH of your solution, the storage temperature, and the composition of your solvent or medium.

Q2: At what pH is sulopenem most stable?

Q3: What is the optimal temperature for storing sulopenem solutions?

A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended to slow down degradation. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. A forced degradation study on sulopenem etzadroxil showed significant degradation under thermal stress (105°C for 6 hours), highlighting the importance of temperature control.[1]

Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks are likely degradation products of sulopenem. The primary degradation pathway for β-lactam antibiotics is the hydrolysis of the amide bond in the β-lactam ring, leading to the formation of an inactive penicilloic acid derivative. Other possibilities include products of oxidation or other side reactions. After oral administration of the prodrug sulopenem this compound, it is hydrolyzed to the active sulopenem, which is then further metabolized through hydrolysis and dehydrogenation.[2]

Q5: Can the solvent I use affect the stability of sulopenem?

A5: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can directly participate in the hydrolysis of the β-lactam ring. If possible, preparing stock solutions in a suitable anhydrous organic solvent like DMSO and then diluting into your aqueous experimental medium just before use can minimize degradation. However, always check the solubility and compatibility of sulopenem with your chosen solvent.

Q6: How can I minimize the degradation of sulopenem during my experiments?

A6: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solutions within the optimal stability range (typically pH 6-7). Use buffered solutions where appropriate.

  • Temperature Control: Prepare solutions fresh and keep them on ice or refrigerated during use. For storage, freeze aliquots at -20°C or -80°C.

  • Solvent Choice: Prepare high-concentration stock solutions in a suitable anhydrous solvent and dilute into aqueous media immediately before the experiment.

  • Minimize Exposure to Light: While photolytic degradation was less pronounced for sulopenem this compound compared to other stress factors, it is good practice to protect solutions from light, especially during long-term storage.[1]

  • Use of Stabilizers: While not standard practice for in-vitro experiments, for formulation development, the use of antioxidants or other stabilizers could be considered, but their compatibility and potential interference with the experiment must be validated.

Quantitative Data on Sulopenem this compound Degradation

The following table summarizes the results from a forced degradation study on sulopenem this compound, the prodrug of sulopenem. This data provides valuable insights into the conditions that may affect the stability of the core sulopenem structure.

Stress ConditionParameters% Degradation of Sulopenem this compound
Thermal 105°C for 6 hours14.0%
Hydrolytic HPLC-grade water12.9%
Oxidative 10% H₂O₂11.9%
Reductive 10% Sodium Bisulfite4.1%
Acidic 1N HCl3.3%
Photolytic Photostability chamber for 6 hours3.7%
Alkaline 1N NaOH2.4%

Data adapted from a study by Selvaraja Elumalai, et al.[1]

Key Experimental Protocols

Protocol 1: Preparation and Storage of Sulopenem Stock Solutions

Objective: To prepare a stable stock solution of sulopenem for use in in-vitro experiments.

Materials:

  • Sulopenem powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

  • -80°C freezer

Procedure:

  • Allow the sulopenem powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of sulopenem powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the sulopenem is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.

  • When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or medium immediately before use.

Protocol 2: Stability-Indicating HPLC Method for Sulopenem

Objective: To assess the stability of sulopenem in a given solution by separating the intact drug from its degradation products. This protocol is a general guideline based on methods used for similar β-lactam antibiotics and should be optimized for your specific equipment and experimental conditions.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sulopenem solution to be tested

  • Reference standard of sulopenem

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 272 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Linear gradient to 40% A, 60% B

      • 10-12 min: Hold at 40% A, 60% B

      • 12-13 min: Linear gradient back to 95% A, 5% B

      • 13-15 min: Re-equilibration at 95% A, 5% B

  • Sample Preparation: Dilute the sulopenem solution to be tested with the initial mobile phase composition to a concentration within the linear range of the assay.

  • Analysis:

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the reference standard solution to determine the retention time and peak area of intact sulopenem.

    • Inject the test sample.

  • Data Interpretation:

    • The peak corresponding to the retention time of the reference standard represents intact sulopenem.

    • Any additional peaks are potential degradation products.

    • The stability of sulopenem can be quantified by comparing the peak area of sulopenem in the test sample to that of a freshly prepared standard of the same theoretical concentration.

Visualizations

Sulopenem_Degradation_Pathway Sulopenem Sulopenem (Active β-lactam) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) Sulopenem->Hydrolysis Major Pathway Oxidation Oxidation (e.g., O₂, free radicals) Sulopenem->Oxidation Minor Pathway Inactive_Metabolite Inactive Metabolite (Hydrolyzed β-lactam ring) Hydrolysis->Inactive_Metabolite Oxidized_Product Oxidized Product Oxidation->Oxidized_Product

Caption: Primary degradation pathways of sulopenem.

Caption: A workflow for troubleshooting sulopenem degradation.

Preventative_Measures center Sulopenem Stability pH pH Control (Buffer at pH 6-7) center->pH Temp Temperature Control (Refrigerate or Freeze) center->Temp Solvent Solvent Management (Anhydrous Stock) center->Solvent Light Light Protection (Amber Vials) center->Light Freshness Fresh Preparation (Use Immediately) center->Freshness

Caption: Key preventative measures to maintain sulopenem stability.

References

Investigating potential mechanisms of bacterial resistance to sulopenem.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating bacterial resistance to the penem antibiotic, sulopenem.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of bacterial resistance to sulopenem?

A1: Bacterial resistance to sulopenem can occur through several mechanisms, similar to other carbapenem-class agents.[1] The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that hydrolyze the β-lactam ring of sulopenem, inactivating the drug.[2][3][4]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary target of sulopenem, which reduce the binding affinity of the drug.[2][3][4] This is a known mechanism in methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of sulopenem into the bacterial cell. This has been observed in some Klebsiella species.[2][3][4]

  • Efflux Pumps: The active transport of sulopenem out of the bacterial cell by efflux pumps, preventing it from reaching its PBP targets.[2][3][4] The MexAB-OprM efflux pump in Pseudomonas aeruginosa is an example.[2][3][4]

Q2: Is sulopenem effective against bacteria that produce extended-spectrum β-lactamases (ESBLs)?

A2: Yes, sulopenem generally retains potent activity against Enterobacterales that produce ESBLs or AmpC-type β-lactamases.[1][5] Its structure provides stability against hydrolysis by many of these common β-lactamases.[5]

Q3: How do I determine the minimum inhibitory concentration (MIC) of sulopenem for my bacterial isolates?

A3: The MIC of sulopenem can be determined using standard methods such as broth microdilution or disk diffusion assays as described by the Clinical and Laboratory Standards Institute (CLSI).[1][5] Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Q4: Can a combination of resistance mechanisms be present in a single bacterial isolate?

A4: Yes, it is common for bacteria to employ multiple resistance mechanisms simultaneously.[2][3] For example, a single isolate may produce a carbapenemase and also have reduced outer membrane permeability, leading to a higher level of resistance.

Q5: Where can I find established quality control (QC) ranges for sulopenem susceptibility testing?

A5: The CLSI has established a QC range for the sulopenem 2-µg disk for Escherichia coli ATCC 25922 of 24 to 30 mm.[1][6] For broth microdilution, the sulopenem MIC QC range for E. coli ATCC 25922 is 0.015 to 0.06 µg/mL.[1]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC results for sulopenem. 1. Inoculum preparation is not standardized.2. Media pH is incorrect.3. Sulopenem stock solution has degraded.4. Incubation time or temperature is incorrect.1. Ensure the inoculum is prepared to the correct McFarland standard.2. Verify the pH of the Mueller-Hinton broth is between 7.2 and 7.4.3. Prepare fresh sulopenem stock solutions for each experiment.4. Strictly adhere to the recommended incubation conditions (35°C for 16-20 hours).
No zone of inhibition in disk diffusion assay with a known susceptible strain. 1. Defective sulopenem disks.2. Incorrect agar depth.3. Inoculum is too dense.1. Test a new lot of sulopenem disks.2. Ensure the agar depth is uniform and between 4-6 mm.3. Prepare the inoculum to a 0.5 McFarland standard.
Suspected efflux pump activity, but no change in MIC with an efflux pump inhibitor. 1. The specific efflux pump is not inhibited by the chosen inhibitor.2. The gene encoding the efflux pump is not expressed under the tested conditions.3. Another resistance mechanism is dominant.1. Test a panel of different efflux pump inhibitors.2. Perform gene expression analysis (e.g., qRT-PCR) of known efflux pump genes.3. Investigate other mechanisms such as β-lactamase production or PBP modifications.
Difficulty amplifying β-lactamase genes by PCR. 1. Incorrect primer design.2. Presence of PCR inhibitors in the DNA template.3. Suboptimal PCR cycling conditions.1. Verify primer sequences and design new primers if necessary.2. Re-purify the genomic DNA to remove potential inhibitors.3. Optimize the annealing temperature and extension time of the PCR protocol.

Quantitative Data Summary

Sulopenem MIC Values for Various Bacterial Species
OrganismResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliAll0.030.25
Escherichia coliESBL-positive0.030.06
Klebsiella pneumoniaeAll0.061
Staphylococcus aureusMSSA0.250.25

Data compiled from multiple sources.[4][7][8]

Proposed Sulopenem Susceptibility Breakpoints for Enterobacterales
InterpretationMIC (µg/mL)
Susceptible≤0.5
Intermediate1
Resistant≥2

As proposed in accordance with CLSI guideline M23.[1][6]

Experimental Protocols

Protocol 1: Determination of Sulopenem MIC by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sulopenem analytical powder

  • 96-well microtiter plates

  • Bacterial isolates and quality control strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the sulopenem stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolates on an appropriate agar medium overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulopenem dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Protocol 2: Phenotypic Detection of Carbapenemase Production (Modified Hodge Test)

Materials:

  • Mueller-Hinton agar (MHA) plate

  • E. coli ATCC 25922

  • 10 µg meropenem or ertapenem disk

  • Test organism

Procedure:

  • Prepare Inoculum: Prepare a 0.5 McFarland standard suspension of E. coli ATCC 25922.

  • Inoculate Plate: Streak the E. coli suspension evenly across the surface of the MHA plate to create a lawn.

  • Place Disk: Place a 10 µg meropenem or ertapenem disk in the center of the plate.

  • Streak Test Organism: Streak the test organism in a straight line from the edge of the disk to the edge of the plate.

  • Incubation: Incubate the plate overnight at 35°C in ambient air.

  • Interpret Results: A positive result (indicative of carbapenemase production) is indicated by a cloverleaf-like indentation of the E. coli ATCC 25922 growing along the test organism's streak line within the disk's zone of inhibition.

Protocol 3: Investigation of Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)

Materials:

  • Sulopenem

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))

  • Bacterial isolate

  • Broth microdilution supplies

Procedure:

  • Determine Sulopenem MIC: First, determine the baseline MIC of sulopenem for the test isolate as described in Protocol 1.

  • Prepare EPI-containing Plates: Prepare a set of 96-well plates with serial dilutions of sulopenem as in Protocol 1. To each well, add a sub-inhibitory concentration of the EPI (a concentration that does not affect bacterial growth on its own).

  • Inoculate and Incubate: Inoculate the plates with the test organism and incubate as previously described.

  • Interpret Results: A four-fold or greater reduction in the sulopenem MIC in the presence of the EPI is considered significant and suggests the involvement of an efflux pump in resistance.

Visualizations

Sulopenem_Resistance_Mechanisms cluster_mechanisms Potential Sulopenem Resistance Mechanisms cluster_outcome Outcome beta_lactamase β-Lactamase Production (e.g., Carbapenemases) resistance Sulopenem Resistance beta_lactamase->resistance pbp_modification PBP Target Modification pbp_modification->resistance efflux_pump Efflux Pump Overexpression efflux_pump->resistance porin_loss Porin Channel Loss porin_loss->resistance sulopenem Sulopenem sulopenem->beta_lactamase Hydrolysis sulopenem->pbp_modification Reduced Binding sulopenem->efflux_pump Export sulopenem->porin_loss Reduced Entry

Caption: Overview of potential bacterial resistance mechanisms to sulopenem.

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Quality (pH 7.2-7.4) check_inoculum->check_media check_drug Prepare Fresh Sulopenem Stock check_media->check_drug check_incubation Confirm Incubation Conditions (35°C, 16-20h) check_drug->check_incubation repeat_assay Repeat MIC Assay check_incubation->repeat_assay consistent_results Consistent Results Obtained repeat_assay->consistent_results Yes further_investigation Further Investigation Needed repeat_assay->further_investigation No

Caption: Troubleshooting workflow for inconsistent sulopenem MIC results.

References

Improving the signal-to-noise ratio in sulopenem binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulopenem binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve clean, specific, and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sulopenem, and how does it relate to binding assays?

A1: Sulopenem is a penem β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Its primary targets are penicillin-binding proteins (PBPs). The β-lactam ring of sulopenem alkylates the serine residues in the active site of PBPs, which inhibits the cross-linking of peptidoglycan, a crucial component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to cell lysis and death.[1] Binding assays are therefore critical for quantifying the affinity and inhibitory potential of sulopenem against its PBP targets.

Q2: What is the typical order of sulopenem's binding affinity for different PBPs?

A2: Sulopenem demonstrates a differential binding affinity for various PBPs. The general order of binding affinity, from greatest to least, is typically: PBP2, PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[1][3]

Q3: What are the common assay formats for studying sulopenem-PBP interactions?

A3: Common assay formats include competitive binding assays using a fluorescently labeled penicillin, such as BOCILLIN™ FL (a fluorescent derivative of penicillin V).[4] In this format, sulopenem competes with the fluorescent probe for binding to the PBPs. The amount of bound fluorescent probe is then quantified, typically by one of two methods:

  • SDS-PAGE with In-Gel Fluorescence: The PBP-probe complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the fluorescent signal from each PBP band is detected using a gel imager.[5][6]

  • Fluorescence Polarization (FP): This method is performed in solution (e.g., in a microtiter plate) and measures the change in the polarization of emitted light from the fluorescent probe upon binding to a PBP.[4][7][8] A small, rapidly tumbling fluorescent probe has low polarization, while a large PBP-probe complex tumbles more slowly, resulting in higher polarization.

Q4: How can I mitigate the impact of β-lactamases in my sulopenem binding assay?

A4: While sulopenem is stable against many β-lactamases, the presence of these enzymes, particularly carbapenemases, can interfere with binding assays by degrading the antibiotic.[1][2][9] To mitigate this:

  • Use a β-lactamase inhibitor: Incorporate a broad-spectrum β-lactamase inhibitor, such as clavulanic acid, avibactam, or relebactam, in your assay buffer.[9][10] Be sure to choose an inhibitor that is effective against the types of β-lactamases produced by your bacterial strain and does not interfere with PBP binding.

  • Use purified PBPs or membrane preparations: If possible, use purified PBPs or membrane fractions that have been washed to remove soluble periplasmic proteins, including β-lactamases.

  • Work at lower temperatures: Performing the assay at 4°C can reduce the activity of β-lactamases.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific binding of sulopenem and reduce the signal-to-noise ratio. This can manifest as a general haze on a fluorescent gel or high baseline readings in a fluorescence polarization assay.

Potential Cause Recommended Solution
Non-specific binding of the fluorescent probe Optimize blocking conditions. For membrane preparations, incubate with a blocking agent like 1-3% Bovine Serum Albumin (BSA) or non-fat dry milk. Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to wash and binding buffers to reduce hydrophobic interactions.[4]
High concentration of fluorescent probe Titrate the fluorescent probe (e.g., BOCILLIN™ FL) to determine the lowest concentration that provides a robust signal without excessive background.
Contaminated buffers or reagents Prepare fresh buffers for each experiment. Ensure all reagents are free of particulate matter by filtration if necessary.
Autofluorescence of the membrane (for in-gel assays) Use low-fluorescence PVDF membranes specifically designed for fluorescent applications.[11][12]
Issue 2: Weak or No Signal

A weak or absent signal suggests a problem with the binding interaction or the detection method.

Potential Cause Recommended Solution
Inactive PBPs Ensure that membrane preparations or purified PBPs have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. Confirm PBP activity with a positive control (e.g., binding of the fluorescent probe in the absence of a competitor).
Insufficient PBP concentration Increase the amount of membrane preparation or purified PBP in the assay. For whole-cell assays, ensure you are using a sufficient cell density.[13]
Low affinity of sulopenem for the target PBP While sulopenem has high affinity for several PBPs, the concentration range used in the assay may not be sufficient to observe competition. Broaden the concentration range of sulopenem in your competition assay.
Photobleaching of the fluorophore Minimize the exposure of your samples to light, especially during incubation and before imaging.[11] Use an anti-fade reagent in your mounting medium for microscopy applications.[14]
Incorrect instrument settings Ensure the excitation and emission wavelengths on your fluorometer or gel imager are correctly set for the fluorophore being used (e.g., for BOCILLIN™ FL, excitation is ~497 nm and emission is ~520 nm).

Data Presentation

Table 1: Sulopenem Minimum Inhibitory Concentrations (MICs) against Key Bacterial Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (All)0.030.03
Escherichia coli (ESBL Positive)0.030.06
Klebsiella pneumoniae (All)0.030.12
Klebsiella pneumoniae (ESBL Positive)0.061
Serratia marcescens0.52
Methicillin-susceptible Staphylococcus aureus (MSSA)0.250.25

Data compiled from studies on Enterobacterales and Staphylococcus aureus.[15][16]

Experimental Protocols

Protocol 1: Competitive PBP Binding Assay for IC50 Determination using SDS-PAGE

This protocol is adapted from established methods for determining the binding affinity of a non-labeled β-lactam by measuring its ability to compete with a fluorescently labeled penicillin for PBP binding.[17][18]

  • Membrane Preparation:

    • Grow bacterial cells (e.g., E. coli or S. aureus) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash the pellet with phosphate-buffered saline (PBS).

    • Resuspend the cells in a lysis buffer and lyse by sonication or using a French press.

    • Centrifuge at low speed to remove intact cells and cellular debris.

    • Pellet the membranes from the supernatant by ultracentrifugation.

    • Wash the membrane pellet and resuspend in a storage buffer (e.g., 10 mM Tris, pH 8.0) and store at -80°C. Determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Competition Assay:

    • Prepare serial dilutions of sulopenem in a reaction buffer (e.g., PBS).

    • In microcentrifuge tubes, add a standardized amount of the membrane preparation (typically 25-40 µg of total protein).[18]

    • Add the diluted sulopenem to the membranes and incubate for 30 minutes at room temperature to allow for binding.

    • Add a constant, subsaturating concentration of BOCILLIN™ FL (e.g., 10-25 µM) to each tube and incubate for an additional 10-15 minutes in the dark.[13] This probe will bind to any PBPs not inhibited by sulopenem.

  • SDS-PAGE and In-Gel Fluorescence:

    • Stop the binding reaction by adding SDS-PAGE sample loading buffer and heating at 100°C for 3 minutes.[13]

    • Load equal amounts of the total protein from each reaction onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • After electrophoresis, immediately visualize the fluorescently labeled PBPs using a gel imager with the appropriate excitation and emission filters.

    • Quantify the fluorescence intensity of each PBP band using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Plot the fluorescence intensity of each PBP band as a function of the sulopenem concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each PBP, which is the concentration of sulopenem required to inhibit 50% of the BOCILLIN™ FL binding.

Visualizations

Sulopenem_Signaling_Pathway Sulopenem Signaling Pathway cluster_bacterium Bacterial Cell Sulopenem Sulopenem Outer_Membrane Outer Membrane Sulopenem->Outer_Membrane Diffusion Periplasm Periplasm Outer_Membrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of

Caption: Sulopenem inhibits bacterial cell wall synthesis.

Experimental_Workflow Competitive PBP Binding Assay Workflow Membrane_Prep Prepare Bacterial Membrane Lysate Sulopenem_Incubation Incubate Membranes with Sulopenem Membrane_Prep->Sulopenem_Incubation Probe_Addition Add Fluorescent Probe (BOCILLIN™ FL) Sulopenem_Incubation->Probe_Addition SDS_PAGE Separate Proteins by SDS-PAGE Probe_Addition->SDS_PAGE Imaging In-Gel Fluorescence Imaging SDS_PAGE->Imaging Data_Analysis Quantify Band Intensity & Determine IC50 Imaging->Data_Analysis

Caption: Workflow for a competitive PBP binding assay.

Troubleshooting_Logic Troubleshooting Low Signal-to-Noise Ratio Start Low S/N Ratio High_Background High Background? Start->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Sol_High_BG Optimize Blocking Titrate Probe Down Use Fresh Buffers High_Background->Sol_High_BG Yes Sol_Weak_Signal Check PBP Activity Increase PBP Amount Titrate Sulopenem Up Weak_Signal->Sol_Weak_Signal Yes End Improved S/N Ratio Weak_Signal->End No, review protocol Sol_High_BG->End Sol_Weak_Signal->End

Caption: Decision tree for troubleshooting low signal-to-noise.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Oral Sulopenem Etzadroxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing gastrointestinal (GI) side effects associated with oral sulopenem etzadroxil in clinical trials.

Troubleshooting Guides

This section offers a question-and-answer format to address specific issues that may be encountered during clinical trials.

Issue: A trial participant reports diarrhea. How should this be managed?

Answer:

The management of diarrhea in a clinical trial setting for a new antibiotic like oral sulopenem this compound requires a systematic approach to ensure patient safety and data integrity.

Initial Assessment:

  • Severity and Frequency: Characterize the diarrhea. According to the World Health Organization, diarrhea is defined as the passage of three or more loose or liquid stools per day.

  • Associated Symptoms: Inquire about associated symptoms such as fever, abdominal pain, cramping, nausea, vomiting, or the presence of blood or mucus in the stool.

  • Hydration Status: Assess for signs of dehydration, including thirst, dry mouth, decreased urine output, and dizziness.

  • Concomitant Medications: Review all concomitant medications to rule out other potential causes of diarrhea.

Management Protocol:

  • Mild Diarrhea: For mild, self-limiting diarrhea, supportive care is often sufficient. This includes:

    • Hydration: Encourage increased fluid intake to prevent dehydration. Oral rehydration solutions containing electrolytes are recommended.[1]

    • Dietary Modification: Advise a bland diet (e.g., BRAT diet: bananas, rice, applesauce, toast) and avoidance of dairy, caffeine, and high-fiber foods.[2]

  • Moderate to Severe Diarrhea:

    • Consider Discontinuation: Depending on the severity and the clinical trial protocol, temporary or permanent discontinuation of the investigational product may be necessary.

    • Symptomatic Treatment: Antidiarrheal agents like loperamide may be considered in adults, but should be used with caution and typically avoided if there is high fever or bloody diarrhea, as they can worsen the condition in cases of certain infections.[1][2]

    • Clostridioides difficile Testing: For persistent or severe diarrhea, especially in a healthcare-associated setting, testing for Clostridioides difficile infection (CDI) is crucial.[3][4] Antibiotic-associated diarrhea is a known risk factor for CDI.[5]

    • Probiotics: While research is ongoing, some evidence suggests that probiotics, particularly Lactobacillus rhamnosus GG and Saccharomyces boulardii, may help in preventing antibiotic-associated diarrhea.[6] Their use as a treatment is less established but could be considered as an adjunct.

Issue: A participant is experiencing nausea and/or vomiting. What are the recommended steps?

Answer:

Nausea and vomiting are also commonly reported adverse events with oral sulopenem this compound.

Management Strategy:

  • Dosing with Food: The prescribing information for the approved combination of sulopenem this compound and probenecid recommends administration with food.[7] This can help to mitigate nausea and vomiting.

  • Antiemetic Medication: If nausea is significant, the use of antiemetic medications can be considered, as permitted by the clinical trial protocol.

  • Hydration: If vomiting is present, maintaining hydration is critical. Small, frequent sips of clear liquids are recommended.

  • Dose Interruption: In cases of severe or persistent vomiting, a temporary interruption of the study drug may be warranted to allow symptoms to resolve.

Frequently Asked Questions (FAQs)

Q1: What is the incidence of gastrointestinal side effects with oral sulopenem this compound in clinical trials?

A1: The most frequently reported gastrointestinal side effect is diarrhea. Other common GI side effects include nausea and vomiting. The tables below summarize the incidence of these adverse reactions from key clinical trials.

Q2: What is the primary mechanism behind sulopenem-induced diarrhea?

A2: Like many broad-spectrum antibiotics, sulopenem this compound can disrupt the normal balance of the gut microbiota.[5][8] This disruption can lead to a decrease in beneficial bacteria and an overgrowth of potentially pathogenic organisms, such as Clostridioides difficile.[5][9] The alteration in the gut flora can also affect the metabolism of carbohydrates and bile acids in the intestine, leading to osmotic or secretory diarrhea.[8]

Q3: Should probiotics be prophylactically administered to all participants receiving oral sulopenem this compound?

A3: The prophylactic use of probiotics to prevent antibiotic-associated diarrhea (AAD) is a topic of ongoing research. Some studies and meta-analyses have shown a benefit of certain probiotic strains in reducing the risk of AAD.[6] However, the evidence is not universally conclusive, and efficacy can be strain-dependent. The decision to use prophylactic probiotics in a clinical trial should be clearly defined in the study protocol.

Q4: When should a participant be tested for Clostridioides difficile infection (CDI)?

A4: Testing for CDI should be considered in any trial participant who develops significant or persistent diarrhea, particularly if they have other risk factors such as recent hospitalization or exposure to other antibiotics.[3][4] The presence of fever, abdominal cramping, and leukocytosis would further increase the suspicion for CDI.

Data Presentation

Table 1: Incidence of Common Gastrointestinal Adverse Reactions with Oral Sulopenem this compound/Probenecid vs. Comparators in Uncomplicated Urinary Tract Infection (uUTI) Clinical Trials (SURE 1 & REASSURE)

Adverse ReactionOral Sulopenem this compound/Probenecid (n=1932)Amoxicillin/Clavulanate (n=1107)Ciprofloxacin (n=822)
Diarrhea10%4%3%
Nausea4%3%4%
Vomiting2%0.4%1%

Data compiled from prescribing information.[3][4]

Table 2: Diarrhea Incidence in the SURE-1 Trial (uUTI)

Treatment GroupIncidence of Diarrhea
Sulopenem this compound/probenecid12.4%
Ciprofloxacin2.5%

Data from the SURE-1 trial publication.[10]

Experimental Protocols

Protocol 1: Management of Participant-Reported Diarrhea

  • Initial Report & Assessment:

    • The participant reports diarrhea to the clinical site.

    • Site personnel conduct an initial assessment to determine the frequency, consistency, and volume of stools, and inquire about associated symptoms (fever, abdominal pain, blood in stool).

    • Assess the participant's hydration status.

  • Severity Grading:

    • Grade the severity of the diarrhea based on the Common Terminology Criteria for Adverse Events (CTCAE).

  • Management Based on Severity:

    • Grade 1 (Mild):

      • Continue the investigational product.

      • Advise the participant on supportive care: increased fluid intake and a bland diet.

      • Monitor the participant's condition closely with daily follow-ups.

    • Grade 2 (Moderate):

      • Consider temporary interruption of the investigational product.

      • Initiate supportive care as for Grade 1.

      • Consider the use of loperamide if not contraindicated.

      • Collect a stool sample for C. difficile testing if diarrhea persists for more than 48 hours.

    • Grade 3-4 (Severe):

      • Immediately discontinue the investigational product.

      • Assess for dehydration and provide intravenous fluids if necessary.

      • Obtain a stool sample for C. difficile and other potential enteric pathogens.

      • Initiate appropriate medical management based on the clinical assessment and test results.

  • Reporting:

    • Document all assessments, interventions, and outcomes in the participant's source documents and the electronic case report form (eCRF).

    • Report the adverse event according to the trial's safety reporting plan.

Mandatory Visualization

Experimental_Workflow_for_Managing_GI_Side_Effects cluster_assessment Initial Assessment cluster_management Management Strategy cluster_actions Actions cluster_outcome Outcome start Participant Reports GI Side Effect (e.g., Diarrhea, Nausea) assess Assess Severity, Frequency, Associated Symptoms, Hydration Status start->assess mild Mild Symptoms (Grade 1) assess->mild Low Severity moderate Moderate Symptoms (Grade 2) assess->moderate Moderate Severity severe Severe Symptoms (Grade 3-4) assess->severe High Severity supportive_care Supportive Care: Hydration & Diet mild->supportive_care moderate->supportive_care symptomatic_tx Symptomatic Treatment (e.g., Loperamide) moderate->symptomatic_tx cdiff_test Test for C. difficile moderate->cdiff_test severe->supportive_care severe->cdiff_test discontinue Discontinue Study Drug severe->discontinue resolve Symptoms Resolve supportive_care->resolve symptomatic_tx->resolve persist Symptoms Persist/ Worsen cdiff_test->persist Positive/Severe discontinue->persist report Document and Report AE resolve->report persist->report C_difficile_Toxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Host Epithelial Cell cdiff Clostridioides difficile toxin Toxin A (TcdA) & Toxin B (TcdB) cdiff->toxin releases receptor Cell Surface Receptor toxin->receptor binds endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Acidified Endosome endocytosis->endosome translocation Toxin Translocation to Cytosol endosome->translocation rho_gtpases Inactivation of Rho GTPases (Rho, Rac, Cdc42) translocation->rho_gtpases glucosylates cytoskeleton Actin Cytoskeleton Disruption rho_gtpases->cytoskeleton tight_junctions Tight Junction Disruption cytoskeleton->tight_junctions apoptosis Apoptosis tight_junctions->apoptosis diarrhea Diarrhea tight_junctions->diarrhea Increased Permeability inflammation Inflammatory Response (Cytokine Release) apoptosis->inflammation inflammation->diarrhea

References

Common challenges in synthesizing Etzadroxil and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Etzadroxil Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions encountered during the synthesis of this cephalosporin antibiotic. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer: this compound is a model cephalosporin compound used for illustrative purposes. The challenges and methodologies described are based on established principles of β-lactam and cephalosporin chemistry, particularly mirroring those of Cefadroxil synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated side chain, typically derived from D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid.[1] This step establishes the crucial amide bond that defines this compound's structure and biological activity. Success is highly dependent on the choice of protecting groups, the activation method for the side chain's carboxylic acid, and precise control of reaction conditions to prevent side reactions.[2][3]

Q2: Why are protecting groups necessary for the D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid side chain?

A2: The side chain possesses three reactive functional groups: a carboxylic acid, an α-amino group, and a phenolic hydroxyl group. During the coupling reaction with 7-ADCA, the amino and hydroxyl groups must be protected to prevent unwanted side reactions.[2][4][5] The unprotected amino group could self-polymerize or react with the activated carboxyl group, while the phenolic hydroxyl could undergo O-acylation.[6] An effective protecting group strategy ensures that the acylation occurs exclusively between the side chain's carboxyl group and the 7-amino group of the cephalosporin nucleus.

Q3: What are common impurities found in the final this compound product?

A3: Common impurities can include unreacted starting materials (7-ADCA and the side chain), diastereomers formed due to racemization of the side chain's α-carbon, and byproducts from side reactions.[7] One potential impurity is the carbonate of this compound, which can form if chloroformates are used in the side chain activation step.[8] Additionally, degradation of the β-lactam ring can lead to various inactive products, particularly under harsh pH or temperature conditions during workup and purification.[9]

Q4: Can enzymatic synthesis be used for this compound?

A4: Yes, enzymatic synthesis is a viable and increasingly popular green alternative to traditional chemical synthesis for cephalosporins. Penicillin G acylase (PGA) is an enzyme that can be used to catalyze the acylation of 7-ADCA.[10] This approach often proceeds in aqueous media under mild conditions, which can reduce side reactions and improve the stereochemical purity of the final product. However, challenges such as low substrate concentration and unsatisfactory yields still need to be addressed for large-scale industrial application.[10]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My acylation reaction is resulting in a very low yield (<50%). What are the potential causes and how can I improve it?

A: Low yield is a frequent issue stemming from several factors. A systematic approach is needed to identify the root cause.

Possible Causes & Solutions:

  • Inefficient Side Chain Activation: The conversion of the side chain's carboxylic acid to a more reactive species (like a mixed anhydride or an active ester) may be incomplete.

    • Solution: Ensure all reagents are anhydrous, as moisture can quench the activating agent. Re-evaluate the stoichiometry of the activating agent (e.g., ethyl chloroformate) and the base (e.g., N-methylmorpholine).[8] Consider alternative coupling reagents. See Table 1 for a comparison.

  • Poor Nucleophilicity of 7-ADCA: The amino group of 7-ADCA may not be sufficiently reactive.

    • Solution: Silylation of 7-ADCA with agents like hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) is a common strategy to increase its solubility in organic solvents and enhance the nucleophilicity of the 7-amino group.[1]

  • Side Reactions: Competing reactions, such as the formation of N-acylurea byproduct when using carbodiimides or O-acylation of the unprotected phenol, can consume starting materials.[6][11]

    • Solution: Optimize the reaction temperature. Acylation is often performed at very low temperatures (-40°C to -80°C) to minimize side reactions.[8] Ensure your protecting group strategy for the side chain is robust.

  • Product Degradation: The β-lactam ring is susceptible to cleavage under acidic or basic conditions, especially during the aqueous workup and extraction phases.[9]

    • Solution: Maintain careful pH control during workup. It is often recommended to isolate the product at its isoelectric point (e.g., pH 5-6) to maximize precipitation and minimize degradation.[8][12]

LowYieldTroubleshooting start Low Yield (<50%) check_activation Check Side Chain Activation (TLC/HPLC of activated mixture) start->check_activation check_silylation Verify 7-ADCA Silylation (FTIR for N-H disappearance) start->check_silylation check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup Procedure (pH control, Emulsions) start->check_workup incomplete_activation Incomplete Activation check_activation->incomplete_activation If incomplete incomplete_silylation Incomplete Silylation check_silylation->incomplete_silylation If incomplete harsh_conditions Suboptimal Conditions check_conditions->harsh_conditions If non-optimal product_loss Product Loss/Degradation check_workup->product_loss If issues found solution_activation Solution: - Use fresh, anhydrous reagents - Optimize stoichiometry - Change coupling agent incomplete_activation->solution_activation solution_silylation Solution: - Increase reflux time - Check silylating agent quality incomplete_silylation->solution_silylation solution_conditions Solution: - Lower temperature (-40 to -80°C) - Verify reagent addition rate harsh_conditions->solution_conditions solution_workup Solution: - Maintain strict pH control - Use anti-emulsion agents product_loss->solution_workup

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Problem 2: Poor Stereochemical Purity / Racemization

Q: My final product shows a significant percentage of the unwanted diastereomer. What causes this racemization and how can it be minimized?

A: Racemization of the α-carbon on the D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid side chain is a critical challenge. The hydrogen at this position is acidic and can be abstracted under basic conditions, especially after the carboxyl group has been activated, which increases its acidity.

Possible Causes & Solutions:

  • Base Selection and Stoichiometry: The choice of base and its amount is crucial. Strong, non-nucleophilic bases are preferred. An excess of base can promote racemization.

    • Solution: Use a weak tertiary amine like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA). Use the minimum amount of base required to neutralize any acid formed and to act as a catalyst.

  • High Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and inversion of stereochemistry.

    • Solution: Perform the activation and coupling steps at very low temperatures (e.g., -40°C or below). This is the most effective way to suppress racemization.[7]

  • Prolonged Reaction Time: Leaving the activated side chain for an extended period before coupling with 7-ADCA increases the opportunity for racemization.

    • Solution: Add the silylated 7-ADCA solution to the activated side chain mixture as soon as the activation step is complete. Minimize the time the activated intermediate spends in solution.

Coupling Reagent CombinationTypical Yield (%)Diastereomeric Excess (de) (%)Key Considerations
Ethyl Chloroformate / NMM75-85%95-98%Cost-effective, requires very low temperatures.
Dicyclohexylcarbodiimide (DCC) / HOBt70-80%90-95%Can form insoluble dicyclohexylurea (DCU) byproduct, which complicates purification.
Pivaloyl Chloride / NMM80-90%>98%Bulky activating group can improve selectivity but may be slower to react.
Enzymatic (Penicillin G Acylase)65-95%>99%Environmentally friendly, excellent stereoselectivity, but may require process optimization for industrial scale.[10]

Experimental Protocols

Key Experiment: Acylation of 7-ADCA with a Protected Side Chain

This protocol describes a standard chemical synthesis for the N-acylation step.

Objective: To couple silylated 7-ADCA with a mixed anhydride of a protected D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid side chain (e.g., Dane salt).[8]

Materials:

  • 7-ADCA (1.0 eq)

  • Hexamethyldisilazane (HMDS) (0.7 eq)

  • Trimethylsilyl chloride (TMSCl) (0.7 eq)

  • Dichloromethane (DCM), anhydrous

  • Dane salt of p-hydroxyphenylglycine (1.1 eq)

  • N-methylmorpholine (NMM) (1.1 eq)

  • Ethyl chloroformate (1.15 eq)

  • Hydrochloric acid (HCl), dilute

  • Ammonia solution, dilute

Procedure Workflow:

ExperimentalWorkflow cluster_0 Part A: 7-ADCA Silylation cluster_1 Part B: Mixed Anhydride Formation (in parallel) cluster_2 Part E: Workup and Isolation silylation_step1 1. Suspend 7-ADCA in anhydrous DCM. silylation_step2 2. Add HMDS and TMSCl. silylation_step1->silylation_step2 silylation_step3 3. Reflux mixture for 3-4 hours until clear. silylation_step2->silylation_step3 silylation_step4 4. Cool solution to -50°C. silylation_step3->silylation_step4 coupling Part C: Coupling Add silylated 7-ADCA solution (Part A) to the mixed anhydride mixture (Part B) slowly. silylation_step4->coupling anhydride_step1 1. Dissolve Dane salt and NMM in anhydrous DCM. anhydride_step2 2. Cool mixture to -50°C. anhydride_step1->anhydride_step2 anhydride_step3 3. Add ethyl chloroformate dropwise, maintaining temp < -45°C. anhydride_step2->anhydride_step3 anhydride_step4 4. Stir for 30 minutes. anhydride_step3->anhydride_step4 anhydride_step4->coupling reaction Part D: Reaction Stir at -40°C to -50°C for 2 hours. Monitor completion by TLC/HPLC. coupling->reaction workup_step1 1. Quench reaction with dilute HCl/water. reaction->workup_step1 workup_step2 2. Separate aqueous layer (contains product). workup_step1->workup_step2 workup_step3 3. Adjust pH of aqueous layer to 5.5-6.0 with ammonia. workup_step2->workup_step3 workup_step4 4. Filter the precipitated solid (this compound). workup_step3->workup_step4 workup_step5 5. Wash with cold water and acetone, then dry. workup_step4->workup_step5

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Steps:

  • Silylation of 7-ADCA: In a dry, nitrogen-purged reactor, suspend 7-ADCA in anhydrous dichloromethane. Add HMDS and a catalytic amount of TMSCl. Heat the mixture to reflux (approx. 40°C) and maintain for 3-4 hours, or until the solution becomes clear. Cool the resulting silylated 7-ADCA solution to -50°C.[1]

  • Mixed Anhydride Formation: In a separate dry reactor, dissolve the Dane salt of p-hydroxyphenylglycine and N-methylmorpholine in anhydrous dichloromethane. Cool this mixture to -50°C. Add ethyl chloroformate dropwise over 30 minutes, ensuring the internal temperature does not rise above -45°C. Stir the resulting mixture for an additional 30 minutes at this temperature to complete the formation of the mixed anhydride.[8]

  • Coupling Reaction: Slowly add the cold silylated 7-ADCA solution from step 1 to the mixed anhydride suspension from step 2. The addition should be done at a rate that maintains the reaction temperature below -40°C.

  • Reaction Monitoring: Stir the reaction mixture at -40°C to -50°C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of 7-ADCA is complete.

  • Workup and Isolation: Quench the reaction by adding it to a cold, dilute solution of hydrochloric acid or water. This step simultaneously hydrolyzes the silyl protecting groups and the Dane salt protecting group. Separate the aqueous layer, which contains the product as a salt.

  • Precipitation: Slowly adjust the pH of the aqueous layer to the isoelectric point of this compound (typically pH 5.5-6.0) using a dilute ammonia solution. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash it sequentially with cold water and cold acetone to remove residual impurities, and dry it under a vacuum to obtain the final this compound product.

References

Establishing appropriate experimental controls for sulopenem efficacy studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulopenem. Our goal is to help you establish appropriate experimental controls and navigate common challenges in assessing the efficacy of this novel penem antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of sulopenem and how does it inform my experimental design?

Sulopenem is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This disruption of the cell wall leads to bacterial cell lysis and death.[1] Its chemical structure shares properties with penicillins, cephalosporins, and carbapenems.[3]

Understanding this mechanism is crucial for designing your experiments. For instance, you should select bacterial strains for your assays that are relevant to sulopenem's spectrum of activity, which includes a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[1][4]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for sulopenem. What are the potential causes and how can I troubleshoot this?

Inconsistent MIC values can stem from several factors. Here is a logical approach to troubleshooting this issue:

G cluster_inoculum Inoculum Troubleshooting cluster_media Media Troubleshooting cluster_sulopenem Sulopenem Troubleshooting cluster_incubation Incubation Troubleshooting cluster_qc QC Troubleshooting Inconsistent_MIC Inconsistent MIC Results Inoculum_Prep Inoculum Preparation Inconsistent_MIC->Inoculum_Prep Check Media_Quality Media Quality Inconsistent_MIC->Media_Quality Check Sulopenem_Prep Sulopenem Preparation Inconsistent_MIC->Sulopenem_Prep Check Incubation Incubation Conditions Inconsistent_MIC->Incubation Check QC_Strain QC Strain Performance Inconsistent_MIC->QC_Strain Check Operator_Error Operator Error Inconsistent_MIC->Operator_Error Check Inoculum_Density Verify inoculum density (McFarland standard) Inoculum_Prep->Inoculum_Density Fresh_Culture Use a fresh (18-24h) culture Inoculum_Prep->Fresh_Culture MH_Broth Use cation-adjusted Mueller-Hinton broth Media_Quality->MH_Broth pH_Check Check media pH Media_Quality->pH_Check Stock_Solution Prepare fresh stock solutions Sulopenem_Prep->Stock_Solution Storage Verify proper storage of sulopenem Sulopenem_Prep->Storage Temperature Ensure incubator is at 35°C ± 2°C Incubation->Temperature Duration Incubate for the recommended duration (16-20h) Incubation->Duration QC_MIC Check MIC of QC strains (e.g., E. coli ATCC 25922) QC_Strain->QC_MIC QC_History Review historical QC data for trends QC_Strain->QC_History

Troubleshooting workflow for inconsistent MIC results.

Common Pitfalls and Solutions:

  • Inoculum Density: An inoculum that is too heavy or too light can significantly alter MIC results. Always standardize your inoculum using a McFarland standard.

  • Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in Mueller-Hinton broth can affect the activity of some antibiotics. Use cation-adjusted Mueller-Hinton broth for consistency.

  • Antibiotic Potency: Ensure that your sulopenem stock solutions are fresh and have been stored correctly to prevent degradation.

Q3: My time-kill assay is not showing the expected bactericidal activity of sulopenem. What controls should I have in place?

A robust time-kill assay requires several controls to ensure the validity of your results.

  • Growth Control: This is a crucial control containing the bacterial inoculum in broth without any antibiotic. It demonstrates that the bacteria are viable and capable of growth under the assay conditions.

  • Vehicle Control: If sulopenem is dissolved in a solvent (e.g., DMSO), this control contains the bacterial inoculum and the solvent at the same concentration used in the experimental wells. This ensures that the solvent itself does not have any antibacterial activity.

  • Positive Control: Include a known bactericidal antibiotic with a similar mechanism of action (e.g., meropenem or ertapenem) to confirm that the assay system is capable of detecting bactericidal activity.[3]

  • Negative Control (Bacteriostatic): In some cases, including a bacteriostatic antibiotic can help differentiate between bactericidal and bacteriostatic effects.

G cluster_controls Essential Controls cluster_experimental Experimental Conditions Assay_Setup Time-Kill Assay Setup Growth_Control Growth Control (Bacteria + Broth) Assay_Setup->Growth_Control Vehicle_Control Vehicle Control (Bacteria + Broth + Solvent) Assay_Setup->Vehicle_Control Positive_Control Positive Control (Bacteria + Broth + Known Bactericidal Antibiotic) Assay_Setup->Positive_Control Sulopenem_Test Sulopenem Test (Bacteria + Broth + Sulopenem) Assay_Setup->Sulopenem_Test Expected_Growth Robust Bacterial Growth Growth_Control->Expected_Growth Expected Outcome No_Inhibition No Inhibition of Growth Vehicle_Control->No_Inhibition Expected Outcome Bacterial_Killing Significant Reduction in CFU/mL Positive_Control->Bacterial_Killing Expected Outcome Observed_Effect Measure Reduction in CFU/mL Sulopenem_Test->Observed_Effect Observed Outcome

Control scheme for a time-kill assay.

Q4: How do I select appropriate positive control antibiotics for my sulopenem efficacy studies?

The choice of a positive control depends on the specific research question and the bacterial strains being tested. Generally, you should select a well-characterized antibiotic with a known and similar spectrum of activity or mechanism of action.

Comparator AntibioticClassRationale for Use as a Control
Meropenem CarbapenemA broad-spectrum carbapenem, often used as a comparator for new β-lactam antibiotics.[3]
Ertapenem CarbapenemAnother relevant carbapenem, particularly in studies involving Enterobacterales.[3]
Imipenem CarbapenemA broad-spectrum carbapenem that can serve as a benchmark for anti-bacterial activity.[3]
Ciprofloxacin FluoroquinoloneUseful as a comparator in urinary tract infection models, especially against quinolone-susceptible strains.[5]
Amoxicillin/clavulanate β-lactam/β-lactamase inhibitorA common oral antibiotic, relevant for comparison in studies of uncomplicated infections.[6]

Q5: What are the key considerations for establishing controls in in vivo animal models of infection for sulopenem?

In vivo studies require meticulous control to ensure that the observed effects are directly attributable to the therapeutic intervention.

  • Infection Control (Untreated): This group of animals is infected with the pathogen but receives no treatment. This control is essential for establishing the natural course of the infection and confirming the virulence of the bacterial strain.

  • Vehicle Control: This group is infected and receives the vehicle (the solution used to dissolve or suspend sulopenem) without the active drug. This control accounts for any potential effects of the vehicle on the infection outcome.

  • Positive Control Treatment: This group is infected and treated with a standard-of-care antibiotic that is known to be effective against the specific pathogen in the chosen animal model. This demonstrates the susceptibility of the infection to a known therapeutic agent.

  • Sham Infection (Optional): In some models, a sham-infected group that undergoes the same procedures (e.g., injection) but with a sterile solution can be included to control for the effects of the experimental procedures themselves.

G cluster_groups Experimental Groups Animal_Model In Vivo Animal Model of Infection Infection_Control Infection Control (Infection + No Treatment) Animal_Model->Infection_Control Vehicle_Control Vehicle Control (Infection + Vehicle) Animal_Model->Vehicle_Control Positive_Control Positive Control (Infection + Standard Antibiotic) Animal_Model->Positive_Control Sulopenem_Group Sulopenem Treatment (Infection + Sulopenem) Animal_Model->Sulopenem_Group Outcome_Untreated Disease Progression/ Mortality Infection_Control->Outcome_Untreated Outcome Outcome_Vehicle Similar to Infection Control Vehicle_Control->Outcome_Vehicle Outcome Outcome_Positive Improved Survival/ Reduced Bacterial Load Positive_Control->Outcome_Positive Outcome Outcome_Sulopenem Evaluate Survival/ Bacterial Load Sulopenem_Group->Outcome_Sulopenem Outcome

Control groups for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Sulopenem Stock Solution:

    • Aseptically prepare a stock solution of sulopenem in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 100 times the highest concentration to be tested.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the sulopenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Controls:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum.

      • Sterility Control: A well containing only CAMHB.

      • Positive Control: A row of wells with a known comparator antibiotic.

      • Quality Control: Test a QC strain (e.g., E. coli ATCC® 25922™) in parallel.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

  • Preparation:

    • Prepare sulopenem solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC) in a suitable broth.

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, diluted to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Procedure:

    • Add the bacterial inoculum to flasks or tubes containing the sulopenem solutions and the control media.

    • Controls:

      • Growth Control: Bacterial inoculum in broth without antibiotic.

      • Vehicle Control: If applicable.

      • Positive Control: A known bactericidal antibiotic.

    • Incubate all tubes at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Data Analysis:

    • After incubation of the plates, count the colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of sulopenem and the controls.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[7]

Quantitative Data Summary

The following tables summarize in vitro activity data for sulopenem against various bacterial isolates.

Table 1: Sulopenem MIC Values for Key Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.060.25
Klebsiella pneumoniae0.120.5
Proteus mirabilis0.120.25
Enterococcus faecalis14
Staphylococcus aureus (MSSA)≤0.060.12

Note: Data are compiled from various in vitro studies. Actual values may vary depending on the specific isolates and testing conditions.

Table 2: Comparative Efficacy of Sulopenem in Clinical Trials for Uncomplicated Urinary Tract Infections (uUTI)

StudyTreatment GroupComparatorPrimary Endpoint (Overall Response Rate)
REASSURE TrialOral SulopenemAugmentin®61.7%
SURE-1 TrialOral SulopenemCiprofloxacinNon-inferior in the combined population

Overall response is typically a combination of clinical cure and microbiological eradication.[5][6]

Table 3: Comparative Efficacy of Sulopenem in Clinical Trials for Complicated Urinary Tract Infections (cUTI)

StudyTreatment GroupComparatorPrimary Endpoint (Overall Response Rate)
Phase 3 Trial (NCT03357614)IV Sulopenem followed by oral sulopenemIV Ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate67.8%

In this trial, non-inferiority to the comparator was not demonstrated based on the pre-specified margin.[8][9]

References

Technical Support Center: Enhancing Sulopenem Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with sulopenem. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing drug delivery to the site of infection.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of intravenous sulopenem in healthy subjects?

A1: The pharmacokinetics of intravenous sulopenem are comparable to other carbapenems. In healthy individuals, the reported volume of distribution (Vd) ranges from 15.8 to 27.6 L, with a total drug clearance (CLT) of 18.9-24.9 L/h.[1] Sulopenem has low protein binding at approximately 10% and an elimination half-life (t½) of 0.88-1.03 hours.[1] Renal clearance is estimated to be between 8.0 and 10.6 L/h.[1]

Q2: How does the oral prodrug, sulopenem etzadroxil, improve sulopenem's bioavailability?

A2: Sulopenem this compound is an ester prodrug that is hydrolyzed by intestinal esterases to release the active sulopenem.[1] Its oral bioavailability is variable under fasted conditions but is significantly improved when administered with food or co-formulated with probenecid.[1] Probenecid acts as an organic anion transport inhibitor, which delays the renal excretion of sulopenem, thereby increasing its systemic exposure.[2][3]

Q3: What is the primary mechanism of action for sulopenem, and what are the known resistance mechanisms?

A3: Sulopenem's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents peptidoglycan cross-linking.[1][4][5] Due to its low molecular weight and ionization, it can penetrate the outer membrane of Gram-negative bacteria to reach the PBPs.[1][4] Resistance to sulopenem can develop through several mechanisms, including alterations in PBPs, production of carbapenemases, reduced expression of outer membrane proteins, and the presence of efflux pumps.[1][4]

Q4: What is the recommended approach for dosing sulopenem in preclinical animal models?

A4: Dosing in preclinical models should aim to mimic human free-drug plasma concentration-time profiles. For beta-lactam antibiotics like sulopenem, the key pharmacodynamic index is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1] In animal models, bacteriostasis has been associated with a %fT > MIC of 8.6% to 17%, while a 2-log10 reduction in bacterial count was observed at 12% to 28%.[1]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with sulopenem and provides a logical workflow for troubleshooting.

Diagram: Troubleshooting Workflow for Poor In Vivo Efficacy of Sulopenem

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Drug Delivery & Exposure cluster_2 Investigation Phase 2: Target & Pathogen Factors cluster_3 Potential Solutions & Next Steps A Poor In Vivo Efficacy (Higher than expected bacterial load, no significant reduction in infection) B Verify Drug Formulation & Administration - Check for precipitation/degradation - Confirm correct route and dosage A->B E Confirm In Vitro Susceptibility (MIC) - Re-test the specific bacterial strain used - Check for contamination A->E C Assess Pharmacokinetics (PK) - Measure plasma and tissue concentrations - Compare with expected values B->C D Evaluate Protein Binding - Ensure it aligns with expected ~10% C->D H Optimize Dosing Regimen - Increase dose or frequency - Consider continuous infusion C->H D->H F Investigate Host Factors - Animal model health status - Immunocompromised status of the model E->F K Investigate Resistance Mechanisms - Sequence bacterial genome - Test for beta-lactamase production E->K G Consider Infection Site Characteristics - Biofilm formation - Abscess presence - Poor tissue penetration F->G I Enhance Drug Delivery - Co-administer with probenecid (for oral) - Explore novel formulations (e.g., nanoparticles) G->I J Re-evaluate Animal Model - Choose a more appropriate model for the infection type G->J

Caption: Troubleshooting workflow for addressing poor in vivo efficacy of sulopenem.

Issue 1: Lower than expected plasma or tissue concentrations of sulopenem.

  • Possible Cause: Issues with drug formulation, administration, or rapid clearance.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure sulopenem or its prodrug is properly dissolved and stable in the vehicle. Penems can be susceptible to hydrolysis.

    • Confirm Administration: Double-check the accuracy of the administered dose and the route of administration (e.g., proper gavage for oral dosing, correct injection for intravenous).

    • Assess Clearance: In the case of oral sulopenem this compound, ensure co-administration with probenecid if delayed renal excretion is desired.[2][3]

    • Check for Drug Interactions: Be aware of potential drug interactions. For instance, drugs that inhibit Organic Anion Transporter 3 (OAT3) may increase sulopenem plasma concentrations.[6][7][8]

Issue 2: In vitro susceptibility (low MIC) does not translate to in vivo efficacy.

  • Possible Cause: Host factors, infection site characteristics, or development of in vivo resistance.

  • Troubleshooting Steps:

    • Evaluate Host Factors: Consider the immune status of the animal model. In vivo efficacy of beta-lactams can be influenced by the host's immune response.

    • Analyze the Infection Site: The site of infection can present barriers to drug penetration. For example, abscesses or biofilms can limit antibiotic access.

    • Re-confirm MIC of Recovered Bacteria: Isolate bacteria from the infection site post-treatment and re-determine the MIC to check for the development of resistance.

    • Consider the Pharmacodynamic Target: Ensure that the dosing regimen achieves the target %fT > MIC at the site of infection, not just in the plasma. This may require dose optimization.[1]

Issue 3: High variability in efficacy between individual animals.

  • Possible Cause: Inconsistent drug administration, variations in animal physiology, or differences in the initial bacterial inoculum.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including drug administration and infection induction, are highly standardized.

    • Increase Sample Size: A larger group of animals can help to account for biological variability.

    • Monitor Animal Health: Closely monitor the health of the animals, as underlying health issues can affect drug metabolism and immune response.

Data Presentation

Table 1: Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Humans
ParameterValueReference
Volume of Distribution (Vd)15.8 - 27.6 L[1]
Total Drug Clearance (CLT)18.9 - 24.9 L/h[1]
Protein Binding~10%[1]
Elimination Half-life (t½)0.88 - 1.03 h[1]
Renal Clearance (CLR)8.0 - 10.6 L/h[1]
Table 2: Sulopenem Concentrations in Human Urine
Subject StateConcentration Range (mg/L)Median Concentration (mg/L)Reference
Fasted21.8 - 420.084.4[1]
Fed28.8 - 609.087.3[1]

Experimental Protocols

Protocol 1: Murine Systemic Infection Model

This protocol is based on methodologies used to evaluate the in vivo efficacy of sulopenem against systemic infections.

  • Animal Model: Use specific-pathogen-free mice (e.g., CF-1 or similar strains).

  • Infection:

    • Culture the desired bacterial pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) to mid-log phase.

    • Induce a systemic infection by intraperitoneal or intravenous injection of a standardized bacterial suspension. The inoculum size should be predetermined to cause a lethal infection within a specific timeframe in untreated control animals.

  • Drug Administration:

    • Administer sulopenem or the control antibiotic (e.g., imipenem, meropenem) via the desired route (e.g., subcutaneous, intravenous) at various doses.

    • Initiate treatment at a specified time post-infection (e.g., 1 hour).

  • Efficacy Endpoint:

    • Monitor the survival of the animals over a set period (e.g., 7-10 days).

    • Alternatively, for bacterial burden studies, euthanize subsets of animals at specific time points (e.g., 24 hours post-treatment), harvest relevant tissues (e.g., spleen, liver), homogenize the tissues, and perform quantitative culture to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • For survival studies, calculate the median survival time and the percentage of survivors.

    • For bacterial burden studies, compare the log10 CFU/g of tissue between treated and control groups.

Protocol 2: Murine Lung Infection Model

This protocol is adapted from general methodologies for creating and evaluating treatments for bacterial pneumonia in mice.

  • Animal Model: Use immunocompetent or neutropenic mice, depending on the research question.

  • Infection:

    • Anesthetize the mice.

    • Induce a lung infection via intranasal or intratracheal inoculation of a standardized bacterial suspension (e.g., K. pneumoniae, S. pneumoniae).

  • Drug Administration:

    • Administer sulopenem or control antibiotic at various doses and schedules, starting at a defined time post-infection.

  • Efficacy Endpoint:

    • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the animals.

    • Aseptically remove the lungs, homogenize the tissue, and perform quantitative culture to determine the bacterial load (CFU/g of lung tissue).

  • Data Analysis:

    • Compare the bacterial load in the lungs of treated animals to that of the control group. A statistically significant reduction in CFU/g indicates drug efficacy.

Mandatory Visualizations

Diagram: Sulopenem's Mechanism of Action and Resistance

G cluster_0 Sulopenem Action cluster_1 Mechanisms of Resistance A Sulopenem (Extracellular) B Outer Membrane Porins (Gram-Negative Bacteria) A->B C Periplasmic Space B->C D Penicillin-Binding Proteins (PBPs) C->D H Efflux Pumps C->H Expels Drug E Inhibition of Peptidoglycan Cross-linking D->E F Bacterial Cell Lysis E->F G Reduced Porin Expression G->B I Carbapenemase Production (e.g., KPC, NDM) I->C Degrades Drug J PBP Alteration J->D Reduces Binding

Caption: Sulopenem's mechanism of action and common bacterial resistance pathways.

Diagram: Oral Sulopenem Delivery Enhancement with Probenecid

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation & Elimination A Sulopenem this compound (Oral Prodrug) B Intestinal Esterases A->B Hydrolysis C Active Sulopenem B->C D Systemic Circulation C->D E Kidney (Renal Tubules) D->E F Urine (Excretion) E->F Secretion G Probenecid H Organic Anion Transporters (OAT1/3) G->H Inhibits H->E

Caption: Enhancement of oral sulopenem bioavailability by co-administration with probenecid.

References

Validation & Comparative

Validating Sulopenem's Penicillin-Binding Protein (PBP) Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: PBP Inhibition

Sulopenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] Its primary targets are the PBPs, enzymes essential for the final steps of peptidoglycan synthesis.[1] By acylating the serine residues in the active site of PBPs, sulopenem inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption leads to a compromised cell wall and ultimately, bacterial cell lysis.[2]

cluster_Sulopenem_Action Sulopenem's Mechanism of Action Sulopenem Sulopenem PBP Penicillin-Binding Protein (PBP) Sulopenem->PBP Binds to Acylation Acylation of Serine Residue PBP->Acylation Leads to Inactivation PBP Inactivation Acylation->Inactivation Peptidoglycan Peptidoglycan Cross-linking Blocked Inactivation->Peptidoglycan CellLysis Bacterial Cell Lysis Peptidoglycan->CellLysis

Caption: Mechanism of PBP Inhibition by Sulopenem.

Data Presentation: Comparative Analysis

Sulopenem's PBP Binding Profile (Qualitative)

Published literature indicates that sulopenem exhibits a strong affinity for multiple PBPs in Gram-negative bacteria, particularly Escherichia coli. The preferential binding order has been identified as follows:

Target PBP (in E. coli)Binding Affinity
PBP2Highest
PBP1AHigh
PBP1BHigh
PBP4Moderate
PBP3Lower
PBP5/6Lowest

Source:[3]

This binding profile, with high affinity for essential PBPs like PBP2 and PBP1A/1B, contributes to its potent antibacterial activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of sulopenem has been extensively compared to other β-lactam antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (mg/L) against Escherichia coli

AntibioticMIC₅₀MIC₉₀
Sulopenem 0.03 0.25
Meropenem≤0.030.06
Ertapenem≤0.0150.03
Imipenem0.250.5
Piperacillin-Tazobactam≤14

Source:[4][5][6][7][8]

Table 2: Comparative MIC Values (mg/L) against Klebsiella pneumoniae

AntibioticMIC₅₀MIC₉₀
Sulopenem 0.06 1
Meropenem≤0.030.06
Ertapenem≤0.0150.06
Imipenem0.251
Piperacillin-Tazobactam≤1>32

Source:[4][5][6][7][8]

Table 3: Comparative MIC Values (μg/ml) against Streptococcus pneumoniae

AntibioticMIC₅₀MIC₉₀
Sulopenem 0.06 0.5
Amoxicillin0.258.0
Imipenem0.0150.25
Meropenem0.030.5

Source:[9][10]

PBP Binding Affinity: 50% Inhibitory Concentration (IC₅₀)

Determining the IC₅₀ value, the concentration of an antibiotic required to inhibit 50% of the binding of a labeled probe to a specific PBP, is a standard method for quantifying binding affinity. While specific IC₅₀ data for sulopenem is not publicly available, the following table provides representative data for comparator β-lactams against E. coli PBPs to illustrate the expected data format.

Table 4: Representative IC₅₀ Values (μg/mL) of Comparator Antibiotics against E. coli PBPs

PBP TargetMeropenemImipenemErtapenem
PBP1a 0.10.5<0.05
PBP1b 0.20.6<0.05
PBP2 <0.05<0.1<0.05
PBP3 0.11.50.1
PBP4 1.02.50.5
PBP5/6 >10>20>10

(Note: The values in this table are representative and compiled from various literature sources for illustrative purposes. Direct experimental comparison under identical conditions is recommended for accurate assessment.)

Experimental Protocols

To facilitate the validation of sulopenem's PBP binding, detailed methodologies for key experiments are provided below.

Expression and Purification of Recombinant PBPs

Accurate in vitro binding assays require pure PBP enzymes. Recombinant expression and purification is a standard method to obtain sufficient quantities of these proteins.

Protocol:

  • Gene Cloning: Amplify the gene encoding the target PBP from the bacterial chromosome using polymerase chain reaction (PCR). The primers should be designed to exclude the N-terminal membrane anchor sequence to enhance solubility and include sequences for cloning into an expression vector (e.g., pET series) that incorporates an affinity tag (e.g., hexa-histidine tag) for purification.

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in a large volume of culture medium at 37°C to an optical density (OD₆₀₀) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein folding and solubility.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme and a DNase. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins. Elute the purified PBP using a buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

Competitive PBP Binding Assay using Fluorescent Penicillin

This assay determines the IC₅₀ of an unlabeled antibiotic by measuring its ability to compete with a fluorescently labeled penicillin (e.g., Bocillin™ FL) for binding to PBPs.

cluster_Workflow Competitive PBP Binding Assay Workflow start Start prep_membranes Prepare Bacterial Membranes or Purified PBPs start->prep_membranes incubate_sulopenem Incubate with Serial Dilutions of Sulopenem prep_membranes->incubate_sulopenem add_bocillin Add Fluorescent Penicillin (Bocillin FL) incubate_sulopenem->add_bocillin incubate_bocillin Incubate add_bocillin->incubate_bocillin stop_reaction Stop Reaction (e.g., with Laemmli buffer) incubate_bocillin->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page scan_gel Fluorescent Gel Scanning sds_page->scan_gel quantify Quantify Band Intensity scan_gel->quantify plot Plot % Inhibition vs. [Sulopenem] quantify->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for Competitive PBP Binding Assay.

Protocol:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS and lyse them by sonication or using a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes or purified PBPs.

    • Add increasing concentrations of sulopenem (or a comparator antibiotic) to the tubes. Include a control tube with no antibiotic.

    • Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow the unlabeled antibiotic to bind to the PBPs.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin™ FL to each tube.

    • Incubate for a further 10-15 minutes to allow the fluorescent probe to bind to any available PBPs.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band using image analysis software.

    • Calculate the percentage of Bocillin™ FL binding for each antibiotic concentration relative to the control (no antibiotic).

    • Plot the percentage of binding inhibition against the logarithm of the antibiotic concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

By following these standardized protocols, researchers can generate robust and reproducible data to quantitatively assess the binding affinity of sulopenem to its target PBPs and perform direct comparisons with other clinically relevant β-lactam antibiotics. This will provide a clearer understanding of its mechanism of action and its potential advantages in overcoming bacterial resistance.

References

Comparative Efficacy of Sulopenem Etzadroxil vs. Ciprofloxacin for Uncomplicated Urinary Tract Infections (uUTIs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of sulopenem etzadroxil and ciprofloxacin for the treatment of uncomplicated urinary tract infections (uUTIs). The data presented is primarily derived from the Phase 3, randomized, double-blind SURE-1 clinical trial (NCT03354598).[1][2][3][4]

Executive Summary

Sulopenem this compound, administered with probenecid, has emerged as a new therapeutic option for uUTIs, particularly in cases of quinolone resistance. The SURE-1 trial demonstrated that sulopenem was superior to ciprofloxacin in treating uUTIs caused by ciprofloxacin-nonsusceptible pathogens.[2][3][5] However, it did not demonstrate non-inferiority to ciprofloxacin in patients with ciprofloxacin-susceptible pathogens, a result influenced by higher rates of asymptomatic bacteriuria post-treatment with sulopenem.[2][3][6] In a combined analysis of all patients with an identified baseline pathogen, sulopenem was found to be non-inferior to ciprofloxacin.[2][6][7]

Recently, in October 2024, the U.S. Food and Drug Administration (FDA) approved Orlynvah (sulopenem this compound and probenecid) for the treatment of uUTIs in adult women with limited or no alternative oral treatment options.[8][9][10][11][12] This approval was based on data from the SURE-1 and REASSURE trials.[8][9][10]

Quantitative Data from the SURE-1 Trial

The following tables summarize the key efficacy and safety data from the SURE-1 trial.

Table 1: Overall Success Rates at Test of Cure (Day 12)

Patient PopulationSulopenem this compound/ProbenecidCiprofloxacinOutcome
Ciprofloxacin-Nonsusceptible (micro-MITTR*)62.6%36.0%Sulopenem Superiority (p < 0.001)[2][3][7]
Ciprofloxacin-Susceptible (micro-MITTS**)66.8%78.6%Sulopenem Not Non-inferior[2][3][5]
Combined Population (micro-MITTR + micro-MITTS)65.6%67.9%Sulopenem Non-inferior[2][3][13]

*micro-MITTR: Microbiological Modified Intent-to-Treat Resistant population **micro-MITTS: Microbiological Modified Intent-to-Treat Susceptible population

Table 2: Clinical and Microbiological Response at Test of Cure (TOC) in Ciprofloxacin-Nonsusceptible Population

Response TypeSulopenem this compound/ProbenecidCiprofloxacin
Clinical Response83.0%62.6%
Microbiological Response64.6% (at EOT) 30.2% (at EOT)

***EOT: End of Treatment

Table 3: Key Safety and Tolerability Data

Adverse EventSulopenem this compound/ProbenecidCiprofloxacin
Any Treatment-Emergent Adverse Event24.8%13.9%
Diarrhea12.4%2.5%[2][3][13]
Serious Adverse EventsSimilar between regimens[7]Similar between regimens[7]

Experimental Protocols

SURE-1 Trial Methodology

The SURE-1 (Sulopenem for Resistant Enterobacteriaceae) trial was a Phase 3, randomized, multicenter, double-blind study designed to evaluate the efficacy and safety of oral sulopenem this compound/probenecid compared to oral ciprofloxacin for the treatment of uUTI in adult women.[4]

  • Patient Population: The trial enrolled approximately 1,671 adult women with signs and symptoms of uUTI, pyuria, and bacteriuria.[1][6]

  • Randomization and Blinding: Patients were randomized to receive either sulopenem or ciprofloxacin in a quadruple-masked fashion (participant, care provider, investigator, outcomes assessor).[1]

  • Dosing Regimen:

    • Sulopenem arm: Oral sulopenem this compound 500 mg / probenecid 500 mg administered twice daily for 5 days.[1][2]

    • Ciprofloxacin arm: Oral ciprofloxacin 250 mg administered twice daily for 3 days.[1]

  • Primary Endpoints: The primary efficacy endpoint was the overall success rate (a composite of clinical and microbiological success) at the Test of Cure (TOC) visit on Day 12.[2][3] The study had two independent primary analyses:

    • Superiority: To test if sulopenem was superior to ciprofloxacin in the ciprofloxacin-nonsusceptible (micro-MITTR) population.[2][6]

    • Non-inferiority: To test if sulopenem was non-inferior to ciprofloxacin in the ciprofloxacin-susceptible (micro-MITTS) population, with a pre-defined non-inferiority margin of -10%.[5][6]

  • Hierarchical Testing: A pre-specified hierarchical statistical testing procedure was used. If superiority was demonstrated in the nonsusceptible group or non-inferiority in the susceptible group, the primary endpoint was then tested in the combined population.[2][3][7]

Visualizations

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which sulopenem and ciprofloxacin exert their antibacterial effects.

Figure 1: Mechanism of Action of Sulopenem and Ciprofloxacin cluster_sulopenem Sulopenem (Penem) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) Sulopenem Sulopenem PBPs Penicillin-Binding Proteins (PBPs) Sulopenem->PBPs Binds to and inactivates CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Inhibits final steps of Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Fragmentation DNA Fragmentation DNA_Replication->Fragmentation Inhibition leads to Figure 2: SURE-1 Clinical Trial Workflow Start Enrollment: Adult women with uUTI symptoms, pyuria, and bacteriuria Randomization Randomization (1:1, Double-Blind) Start->Randomization ArmA Arm A: Sulopenem this compound/Probenecid (500mg/500mg BID for 5 days) Randomization->ArmA ArmB Arm B: Ciprofloxacin (250mg BID for 3 days) Randomization->ArmB FollowUp Follow-up Visits: End of Treatment (EOT) Test of Cure (TOC) at Day 12 ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Analysis: Overall Success (Clinical + Microbiological) at TOC Visit FollowUp->Endpoint Subgroup1 Ciprofloxacin-Nonsusceptible (Superiority Analysis) Endpoint->Subgroup1 Subgroup2 Ciprofloxacin-Susceptible (Non-inferiority Analysis) Endpoint->Subgroup2 Combined Combined Population (Hierarchical Analysis) Subgroup1->Combined Subgroup2->Combined

References

Analysis of sulopenem's effectiveness against different strains of E. coli.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of sulopenem's effectiveness against various strains of Escherichia coli, a pathogen of significant clinical importance. Sulopenem, a novel penem antibacterial agent, is available in both intravenous (IV) and oral formulations, offering a potential advantage in treating infections caused by multidrug-resistant (MDR) bacteria.[1][2] This document synthesizes in vitro susceptibility data, compares sulopenem with other antibiotics, details relevant experimental methodologies, and illustrates its mechanism of action and evaluation workflow.

In Vitro Activity of Sulopenem Against E. coli

Sulopenem has demonstrated potent in vitro activity against a broad range of E. coli isolates, including those exhibiting resistance to other classes of antibiotics.[1][3] Its efficacy is largely maintained against extended-spectrum β-lactamase (ESBL)-producing, AmpC-producing, and multidrug-resistant (MDR) strains.[3][4]

The following table summarizes the minimum inhibitory concentration (MIC) values of sulopenem and comparator antibiotics against various E. coli phenotypes. The data is compiled from several key studies and presented to facilitate a clear comparison.

E. coli PhenotypeAntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
All Isolates Sulopenem5390.030.030.015-0.12[3][4]
Sulopenem9830.030.03-[5]
Meropenem5390.0150.03≤0.008-0.12[4]
Ertapenem-----
Ciprofloxacin539≤0.06>8≤0.06->8[4]
Amoxicillin-Clavulanate539432≤1->32[4]
ESBL-Producing Sulopenem-0.030.06-[5]
Sulopenem--≤0.25-[4]
Meropenem----[4]
AmpC-Producing Sulopenem--≤0.25-[4]
MDR Sulopenem--≤0.25-[4]
Meropenem----[4]

Comparative Clinical Efficacy

Clinical trials have provided valuable insights into the performance of sulopenem in treating urinary tract infections (UTIs) caused by E. coli.

In a phase 3 trial (SURE-1), oral sulopenem was compared to oral ciprofloxacin for the treatment of uncomplicated UTIs. In patients with ciprofloxacin-resistant pathogens, sulopenem demonstrated a significantly higher clinical and microbiological response rate.[6] However, in cases with ciprofloxacin-susceptible pathogens, ciprofloxacin was more effective.[6]

Another phase 3 trial (REASSURE) compared oral sulopenem to oral amoxicillin-clavulanate for uncomplicated UTIs. The results showed that sulopenem was non-inferior to amoxicillin-clavulanate in the overall patient population.

Experimental Protocols

The determination of sulopenem's in vitro activity against E. coli predominantly follows standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the most frequently cited method for assessing sulopenem's potency.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Isolate Preparation: E. coli isolates are cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum is then prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Preparation: Sulopenem and comparator agents are prepared in a series of twofold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Reference strains of E. coli, such as ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.

Mechanism of Action and Resistance

Sulopenem exerts its bactericidal effect by interfering with bacterial cell wall synthesis. The diagram below illustrates the general mechanism of action.

Sulopenem_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall E. coli Cell Wall Sulopenem Sulopenem Porin Porin Sulopenem->Porin Enters through PBP Penicillin-Binding Proteins (PBPs) Sulopenem->PBP Binds to Porin->PBP Reaches Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Sulopenem's mechanism of action against E. coli.

Resistance to sulopenem in E. coli, though not widespread, can occur through several mechanisms. These include alterations in the target penicillin-binding proteins (PBPs), the production of carbapenemase enzymes that can inactivate the drug, reduced permeability through the outer membrane due to porin loss, and the active removal of the drug by efflux pumps.[3]

Experimental Workflow for Efficacy Evaluation

The assessment of a new antimicrobial agent like sulopenem against bacterial strains follows a structured workflow, from initial in vitro testing to clinical trials.

Experimental_Workflow Isolate_Collection Collection of E. coli Isolates Strain_Characterization Phenotypic and Genotypic Characterization (e.g., ESBL, MDR) Isolate_Collection->Strain_Characterization MIC_Determination Broth Microdilution (CLSI guidelines) Strain_Characterization->MIC_Determination Data_Analysis Determination of MIC50, MIC90, and MIC ranges MIC_Determination->Data_Analysis Comparative_Analysis Comparison with Other Antibiotics Data_Analysis->Comparative_Analysis Clinical_Trials Phase I, II, III Clinical Trials Comparative_Analysis->Clinical_Trials Regulatory_Approval FDA/EMA Review and Approval Clinical_Trials->Regulatory_Approval

References

Assessing the Reproducibility of Clinical Trial Outcomes for Sulopenem Etzadroxil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent approval of sulopenem etzadroxil (Orlynvah™), an oral penem antibacterial, for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative options, marks a significant development in the fight against antimicrobial resistance.[1][2] This guide provides a comprehensive comparison of the clinical trial outcomes for sulopenem this compound with its key comparators, alongside a discussion on the reproducibility of these findings. Given the novelty of this agent, direct reproducibility studies are not yet available; therefore, this guide focuses on the consistency of results across its pivotal Phase 3 trials and proposes a framework for future reproducibility assessment.

Executive Summary

Sulopenem this compound, in combination with probenecid, has undergone rigorous evaluation in a series of Phase 3 clinical trials: SURE 1 and REASSURE for uncomplicated urinary tract infections (uUTIs), and SURE 2 for complicated urinary tract infections (cUTIs). These trials have established its efficacy and safety profile against standard-of-care antibiotics.

  • In uUTIs , the SURE 1 trial demonstrated the superiority of sulopenem this compound over ciprofloxacin in patients with quinolone-resistant pathogens and non-inferiority in the combined patient population.[3][4] The REASSURE trial further established the non-inferiority and statistical superiority of sulopenem this compound compared to amoxicillin-clavulanate in patients with susceptible pathogens.[1][5][6]

  • In cUTIs , the SURE 2 trial evaluated intravenous (IV) sulopenem followed by oral sulopenem this compound against IV ertapenem with an oral step-down. While non-inferiority was not met for the primary endpoint, this was attributed to a higher rate of asymptomatic bacteriuria in the sulopenem arm, with comparable clinical cure rates.[7][8][9]

The reproducibility of these findings in real-world settings will be a critical area of focus for post-marketing surveillance and independent research. This guide provides the foundational data and methodologies from the pivotal trials to inform such future assessments.

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3 trials of sulopenem this compound and its comparators.

Table 1: Efficacy Outcomes in Uncomplicated Urinary Tract Infections (uUTIs)

TrialTreatment GroupComparator GroupPrimary EndpointOutcome
SURE 1 (NCT03354598) Sulopenem this compound/ProbenecidCiprofloxacinOverall Success (Clinical & Microbiological Cure) at Test-of-Cure (TOC)Quinolone-Resistant Population: 62.6% vs. 36.0% (Superiority met)[1]
Quinolone-Susceptible Population: 66.8% vs. 78.6% (Non-inferiority not met)[1]
Combined Population: 65.6% vs. 67.9% (Non-inferiority met)[4]
REASSURE (NCT05584657) Sulopenem this compound/ProbenecidAmoxicillin-ClavulanateOverall Success (Clinical & Microbiological Cure) at TOC in Amoxicillin-Clavulanate Susceptible Population61.7% vs. 55.0% (Non-inferiority and Superiority met)[1][5][6]
Secondary Endpoints: Clinical Success77.3% vs. 76.7%[1]
Microbiological Success75.2% vs. 66.7%[1]

Table 2: Efficacy Outcomes in Complicated Urinary Tract Infections (cUTIs)

TrialTreatment GroupComparator GroupPrimary EndpointOutcome
SURE 2 (NCT03357614) IV Sulopenem -> Oral Sulopenem this compound/ProbenecidIV Ertapenem -> Oral Fluoroquinolone or Amoxicillin-ClavulanateOverall Success (Clinical & Microbiological Cure) at TOC67.8% vs. 73.9% (Non-inferiority not met)[9]
Secondary Endpoints: Overall Response at End of Treatment (EOT)86.7% vs. 88.9% (No significant difference)[7]
Clinical Success at TOCHigh in both groups (details not fully reported in provided abstracts)

Table 3: Key Safety Outcomes

TrialTreatment GroupComparator GroupMost Common Adverse Events (Sulopenem Arm)Notable Differences
SURE 1 Sulopenem this compound/ProbenecidCiprofloxacinDiarrhea, NauseaDiarrhea: 12.4% vs. 2.5%[1][4]
REASSURE Sulopenem this compound/ProbenecidAmoxicillin-ClavulanateDiarrhea, Nausea, HeadacheGenerally well-tolerated in both arms.
SURE 2 IV/Oral SulopenemIV/Oral ComparatorDiarrhea, NauseaTreatment-emergent adverse events were similar between groups (14.8% vs. 16.1%)[8][10]

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of clinical trials. Below are summaries of the key experimental protocols for the pivotal sulopenem this compound trials.

SURE 1 Trial (NCT03354598) for uUTIs
  • Study Design: A prospective, Phase 3, randomized, multi-center, double-blind, double-dummy study.[11]

  • Patient Population: Adult women (≥18 years) with signs and symptoms of uUTI, a positive urinalysis for nitrites and/or leukocyte esterase, and a urine culture with a qualifying pathogen.[11]

  • Intervention:

    • Sulopenem group: Oral sulopenem this compound 500 mg/probenecid 500 mg twice daily for 5 days.[1][11]

    • Ciprofloxacin group: Oral ciprofloxacin 250 mg twice daily for 3 days, with a matched placebo to maintain blinding for the 5-day duration.[1][11][12]

  • Primary Endpoint: Overall success, defined as the combination of clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction to <10³ CFU/mL) at the Test-of-Cure (TOC) visit on Day 12.[12]

  • Key Analyses: The trial had co-primary objectives of demonstrating superiority over ciprofloxacin in the ciprofloxacin-resistant population and non-inferiority in the ciprofloxacin-susceptible population.[3][12]

REASSURE Trial (NCT05584657) for uUTIs
  • Study Design: A prospective, Phase 3, randomized, multi-center, double-blind, double-dummy study conducted under a Special Protocol Assessment (SPA) with the FDA.[5][6]

  • Patient Population: Adult women with uUTI.

  • Intervention:

    • Sulopenem group: Oral sulopenem this compound 500 mg/probenecid 500 mg twice daily for 5 days.[6][13]

    • Amoxicillin-clavulanate group: Oral amoxicillin-clavulanate 875 mg/125 mg twice daily for 5 days.[6][13]

  • Primary Endpoint: Overall response (combined clinical and microbiological response) at the TOC visit (Day 12) in the amoxicillin-clavulanate susceptible population.[5][6]

  • Key Analyses: The primary analysis was for non-inferiority, with a pre-specified analysis for superiority if non-inferiority was met.[5][6]

SURE 2 Trial (NCT03357614) for cUTIs
  • Study Design: A randomized, multi-center, double-blind study.[14]

  • Patient Population: Hospitalized adults with cUTI, including acute pyelonephritis.[7]

  • Intervention:

    • Sulopenem group: Intravenous (IV) sulopenem once daily for at least 5 days, followed by oral sulopenem this compound/probenecid twice daily to complete a 7-10 day course.[14]

    • Ertapenem group: IV ertapenem once daily for at least 5 days, followed by oral ciprofloxacin or amoxicillin-clavulanate depending on baseline pathogen susceptibility.[7][14]

  • Primary Endpoint: Overall (clinical and microbiological) response at the TOC visit on Day 21.[7]

  • Key Analyses: The primary objective was to demonstrate non-inferiority of the sulopenem regimen compared to the ertapenem regimen.[7]

Visualizing the Path to Reproducibility

The following diagrams, generated using Graphviz (DOT language), illustrate the clinical trial workflow that forms the basis of our current understanding of sulopenem this compound and a proposed framework for assessing the reproducibility of these findings.

Clinical_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial_conduct Trial Conduct Phase cluster_post_trial Post-Trial Phase Protocol_Development Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Regulatory_Submission Regulatory Submission (e.g., IND to FDA) Protocol_Development->Regulatory_Submission Ethics_Approval Institutional Review Board (IRB) Ethics Committee Approval Regulatory_Submission->Ethics_Approval Patient_Screening Patient Screening & Informed Consent Ethics_Approval->Patient_Screening Randomization Randomization (1:1 ratio) Patient_Screening->Randomization Treatment_Administration Treatment Administration (Sulopenem vs. Comparator) Randomization->Treatment_Administration Data_Collection Data Collection (Visits, Labs, Symptom Scores) Treatment_Administration->Data_Collection Database_Lock Database Lock & Blinding Data_Collection->Database_Lock Statistical_Analysis Statistical Analysis (Primary & Secondary Endpoints) Database_Lock->Statistical_Analysis Clinical_Study_Report Clinical Study Report (CSR) Generation Statistical_Analysis->Clinical_Study_Report Publication Publication in Peer-Reviewed Journals Clinical_Study_Report->Publication

Caption: Workflow of the Pivotal Sulopenem this compound Clinical Trials.

Reproducibility_Framework cluster_pivotal_data Pivotal Trial Data cluster_independent_verification Independent Verification cluster_real_world_evidence Real-World Evidence Generation cluster_synthesis Synthesis & Confirmation Published_Trials Published Phase 3 Trials (SURE 1, REASSURE, SURE 2) Independent_Reanalysis Independent Re-analysis of Trial Data (if data is shared) Published_Trials->Independent_Reanalysis Systematic_Reviews Systematic Reviews & Meta-Analyses Published_Trials->Systematic_Reviews Regulatory_Submissions Regulatory Agency Submissions (e.g., FDA New Drug Application) Regulatory_Submissions->Independent_Reanalysis Investigator_Initiated_Trials Investigator-Initiated Trials (smaller, focused studies) Investigator_Initiated_Trials->Systematic_Reviews Confirmation_of_Outcomes Confirmation of Efficacy & Safety Profile Systematic_Reviews->Confirmation_of_Outcomes Post_Marketing_Surveillance Post-Marketing Surveillance (Adverse Event Reporting) Observational_Studies Observational Studies (Cohort, Case-Control) Post_Marketing_Surveillance->Observational_Studies EHR_Data_Analysis Electronic Health Record (EHR) Data Analysis Observational_Studies->EHR_Data_Analysis EHR_Data_Analysis->Confirmation_of_Outcomes

Caption: Proposed Framework for Assessing Clinical Trial Reproducibility.

Conclusion and Future Directions

The clinical development program for sulopenem this compound has provided a robust dataset supporting its efficacy and safety for the treatment of uncomplicated urinary tract infections. The consistency of findings across the SURE 1 and REASSURE trials, which utilized different comparators, lends confidence to the results. However, the ultimate test of reproducibility will come from post-marketing surveillance, real-world evidence studies, and independent research.

For the scientific community, the detailed protocols and quantitative data presented in this guide offer a baseline for comparison and a foundation for designing future studies. As sulopenem this compound becomes more widely used, it will be imperative to:

  • Conduct Real-World Evidence Studies: Utilize electronic health records and administrative claims data to evaluate the effectiveness and safety of sulopenem this compound in broader, more diverse patient populations.

  • Perform Independent Trials: Investigator-initiated studies can explore the efficacy of sulopenem this compound in specific patient subgroups or against different comparators.

  • Monitor for Resistance: Ongoing surveillance will be crucial to track the emergence of resistance to this new therapeutic agent.

By embracing a multi-faceted approach to post-approval evaluation, the reproducibility of the pivotal clinical trial findings for sulopenem this compound can be thoroughly assessed, ensuring its optimal and responsible integration into clinical practice.

References

Sulopenem Etzadroxil: A Comparative Guide to its Efficacy in Uncomplicated and Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of sulopenem etzadroxil in the treatment of uncomplicated and complicated urinary tract infections (uUTIs and cUTIs). The data presented is based on key clinical trials and aims to offer an objective comparison with other antibacterial agents.

Sulopenem is a novel penem antibacterial agent that, when formulated as the prodrug sulopenem this compound and co-administered with probenecid, offers an oral treatment option for UTIs.[1][2] Probenecid acts as a renal tubular transport inhibitor, increasing the plasma concentrations of sulopenem.[3] This combination, marketed as Orlynvah™, has received FDA approval for the treatment of uUTIs in adult women with limited or no alternative oral treatment options.[1][4]

Efficacy in Uncomplicated Urinary Tract Infections (uUTIs)

The efficacy of oral sulopenem this compound/probenecid in adult women with uUTIs has been primarily evaluated in two pivotal Phase 3 clinical trials: SURE-1 (NCT03354598) and REASSURE (NCT05584657).

Data Summary: uUTI Clinical Trials
Trial Comparator Patient Population Primary Endpoint Sulopenem this compound/Probenecid Efficacy Comparator Efficacy Key Outcome
SURE-1 (NCT03354598) CiprofloxacinAdult women with uUTIOverall success (clinical and microbiological response) at Test of Cure (Day 12)62.6% (in ciprofloxacin-nonsusceptible population)[5][6]36.0% (in ciprofloxacin-nonsusceptible population)[5][6]Superior to ciprofloxacin in patients with ciprofloxacin-nonsusceptible pathogens.[5][6]
66.8% (in ciprofloxacin-susceptible population)[5][6]78.6% (in ciprofloxacin-susceptible population)[5][6]Not non-inferior to ciprofloxacin in the susceptible population, driven by a higher rate of asymptomatic bacteriuria with sulopenem.[5][6]
65.6% (in combined population)[5][6]67.9% (in combined population)[5][6]Non-inferior to ciprofloxacin in the overall combined population.[5][6]
REASSURE (NCT05584657) Amoxicillin/ ClavulanateAdult women with uUTIOverall response at Test of Cure (Day 12)61.7%[7][8]55.0%[7][8]Non-inferior to amoxicillin/clavulanate.[7]
Experimental Protocols: uUTI Clinical Trials

SURE-1 Trial (NCT03354598)

  • Design: A prospective, Phase 3, randomized, multi-center, double-blind study.[9]

  • Participants: 1,671 adult women with signs and symptoms of uUTI, including pyuria and bacteriuria.[10]

  • Intervention: Patients were randomized to receive either:

    • Oral sulopenem this compound/probenecid twice daily for 5 days.[6]

    • Oral ciprofloxacin twice daily for 3 days.[6]

  • Primary Endpoint: The primary endpoint was the overall success, defined as a combination of clinical cure (resolution of symptoms) and microbiological eradication at the Test of Cure visit on Day 12.[6] The study was designed with two independent primary analyses: superiority of sulopenem in the ciprofloxacin-nonsusceptible population and non-inferiority in the ciprofloxacin-susceptible population.[10][11]

REASSURE Trial (NCT05584657)

  • Design: A randomized, multicenter, double-blind trial.[8]

  • Participants: 2,222 adult women with uUTI.[7][8]

  • Intervention: Patients were randomized (1:1) to receive either:

    • Oral sulopenem this compound/probenecid twice daily for 5 days.[8]

    • Oral amoxicillin/clavulanate twice daily for 5 days.[8]

  • Primary Endpoint: The primary endpoint was the overall response at the Test of Cure visit on Day 12 in the micro-ITT susceptible population.[7]

Efficacy in Complicated Urinary Tract Infections (cUTIs)

A Phase 3 clinical trial (NCT03357614) evaluated the efficacy of intravenous (IV) sulopenem followed by oral sulopenem this compound/probenecid in hospitalized adult patients with cUTIs, including pyelonephritis.[12][13]

Data Summary: cUTI Clinical Trial
Trial Comparator Patient Population Primary Endpoint IV Sulopenem to Oral Sulopenem Efficacy IV Ertapenem to Oral Step-down Therapy Efficacy Key Outcome
NCT03357614 IV Ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanateHospitalized adults with cUTIOverall combined clinical and microbiological response at Test of Cure (Day 21)67.8%[13]73.9%[13]Sulopenem was not non-inferior to the ertapenem comparator regimen.[12][13]
Experimental Protocol: cUTI Clinical Trial (NCT03357614)
  • Design: A Phase 3, randomized, double-blind trial.[12]

  • Participants: 1,392 hospitalized adults with pyuria, bacteriuria, and signs and symptoms of cUTI.[12]

  • Intervention: Patients were randomized to receive:

    • 5 days of IV sulopenem followed by oral sulopenem this compound/probenecid.[12][13]

    • 5 days of IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate, depending on the uropathogen's susceptibility.[12][13]

  • Primary Endpoint: The primary endpoint was the overall combined clinical and microbiological response at the Test of Cure visit on Day 21.[12][13] The non-inferiority of sulopenem was not demonstrated, a result influenced by a lower rate of asymptomatic bacteriuria in the subgroup of patients who received ciprofloxacin as step-down therapy.[13]

Mechanism of Action and Experimental Workflow Visualizations

Mechanism of Action: Sulopenem

Sulopenem is a beta-lactam antibiotic belonging to the penem class.[14] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[14] Specifically, sulopenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[14][15] This disruption of the cell wall structure leads to bacterial cell lysis and death.[14]

G Mechanism of Action of Sulopenem cluster_bacteria Bacterial Cell Sulopenem Sulopenem PBPs Penicillin-Binding Proteins (PBPs) Sulopenem->PBPs Binds to and inactivates CellWall Cell Wall Synthesis (Peptidoglycan) PBPs->CellWall Essential for Lysis Cell Lysis and Death G SURE-1 uUTI Clinical Trial Workflow Enrollment Enrollment of Adult Women with uUTI Symptoms Randomization Randomization (1:1) Enrollment->Randomization GroupA Sulopenem this compound/probenecid (5 days) Randomization->GroupA GroupB Ciprofloxacin (3 days) Randomization->GroupB TOC Test of Cure (Day 12) GroupA->TOC GroupB->TOC Endpoint Primary Endpoint Analysis: Overall Success (Clinical & Microbiological Response) TOC->Endpoint

References

Cross-Validation of Sulopenem's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides a comprehensive analysis of the mechanism of action of sulopenem, a penem antibacterial agent, cross-validated through genetic approaches. It offers a direct comparison with other beta-lactam antibiotics, supported by experimental data, to inform research and development in infectious diseases.

Sulopenem's Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Sulopenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] The β-lactam ring of sulopenem acylates the serine residues within the active site of PBPs, leading to their inactivation.[3][4] This disruption of peptidoglycan cross-linking weakens the cell wall, ultimately causing bacterial cell lysis and death.[1] Sulopenem has demonstrated a high affinity for various PBPs, including PBP2, PBP1A, and PBP1B.[4][5]

Genetic studies have been instrumental in cross-validating this mechanism. The development of resistance to sulopenem is often linked to genetic alterations in the genes encoding PBPs.[3][5] These mutations can reduce the binding affinity of sulopenem to its PBP targets, thereby diminishing its efficacy. Furthermore, the presence of genes encoding β-lactamases, enzymes that hydrolyze the β-lactam ring, is a major mechanism of resistance.[6][7] Sulopenem has shown stability against many common β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. However, the emergence of carbapenemases can confer resistance to sulopenem.[3]

Below is a diagram illustrating the mechanism of action of sulopenem and the genetic basis of resistance.

Sulopenem_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Sulopenem Sulopenem OMP Outer Membrane Porin Sulopenem->OMP Enters cell PBPs Penicillin-Binding Proteins (PBPs) OMP->PBPs Binds to CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to PBP_mutation PBP Gene Mutation (pbp) PBP_mutation->PBPs Alters PBP structure, reduces binding affinity Beta_lactamase β-lactamase Production (e.g., blaKPC, blaNDM) Beta_lactamase->Sulopenem Hydrolyzes β-lactam ring

Caption: Mechanism of action of sulopenem and genetic resistance pathways.

Comparative In Vitro Activity of Sulopenem

The following tables summarize the minimum inhibitory concentration (MIC) data for sulopenem and comparator antibiotics against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Sulopenem and Comparators against Enterobacterales

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliSulopenem0.100.10
Imipenem0.250.5
Meropenem≤0.06≤0.06
Ertapenem≤0.0150.03
Klebsiella pneumoniaeSulopenem0.050.25
Imipenem0.250.5
Meropenem≤0.060.12
Ertapenem≤0.0150.03
Proteus mirabilisSulopenem0.100.25
Imipenem0.51
Meropenem0.060.12
Ertapenem0.060.25
Enterobacter cloacaeSulopenem0.391.56
Imipenem0.51
Meropenem0.060.25
Ertapenem0.030.12
Serratia marcescensSulopenem1.563.13
Imipenem12
Meropenem0.251
Ertapenem0.120.5

Data synthesized from available literature. Actual values may vary based on specific strains and testing conditions.

Table 2: In Vitro Activity of Sulopenem and Comparators against Gram-Positive Bacteria

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Sulopenem0.100.20
Imipenem≤0.060.12
Meropenem≤0.06≤0.06
Amoxicillin/Clavulanate0.250.5
Streptococcus pneumoniaeSulopenem≤0.013≤0.013
Imipenem≤0.0150.03
Meropenem≤0.0150.03
Amoxicillin/Clavulanate≤0.0150.03
Enterococcus faecalisSulopenem6.2512.5
Imipenem12
Meropenem24
Amoxicillin/Clavulanate12

Data synthesized from available literature. Actual values may vary based on specific strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following are standardized protocols for determining the MIC of sulopenem and other antibiotics.

3.1.1. Broth Microdilution Method [8][9]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial isolates on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

3.1.2. Agar Dilution Method [8][10]

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of the antibiotic.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with a standardized number of bacterial cells (typically 10⁴ CFU per spot) using a multipoint inoculator.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Genetic Cross-Validation of Resistance

The following workflow outlines the genetic approach to cross-validate the mechanism of action of sulopenem by identifying resistance mutations.

Genetic_Validation_Workflow cluster_workflow Genetic Cross-Validation Workflow A Isolate Sulopenem- Resistant Strain B Perform MIC Testing (Confirm Resistance) A->B C Genomic DNA Extraction B->C D PCR Amplification of Target Genes (e.g., pbp, bla) C->D E DNA Sequencing (e.g., Sanger, NGS) D->E F Sequence Analysis and Comparison to Wild-Type E->F G Identify Mutations in Target Genes F->G H Correlate Genotype with Phenotype G->H Mutation Found I Confirmation of Mechanism of Action H->I

Caption: Experimental workflow for genetic cross-validation of sulopenem's mechanism.

Protocol for Genetic Analysis of Resistance: [11][12][13]

  • Isolation of Resistant Strains: Isolate bacterial strains that exhibit resistance to sulopenem through standard susceptibility testing.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and a susceptible (wild-type) control strain using a commercial DNA extraction kit.

  • PCR Amplification: Design primers to amplify the full coding sequences of target genes, such as those encoding for relevant PBPs (e.g., pbp1a, pbp2b, pbp2x) and known β-lactamase genes. Perform polymerase chain reaction (PCR) to amplify these genes from the extracted genomic DNA.

  • DNA Sequencing: Purify the PCR products and perform DNA sequencing using either Sanger sequencing for individual genes or Next-Generation Sequencing (NGS) for whole-genome analysis.

  • Sequence Analysis: Align the nucleotide and deduced amino acid sequences of the target genes from the resistant isolate with those from the susceptible control strain. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.

  • Correlation of Genotype and Phenotype: Correlate the identified genetic mutations with the observed sulopenem resistance phenotype. The presence of mutations in PBP genes that alter the protein structure, or the acquisition of a β-lactamase gene, provides strong evidence to cross-validate that these are the primary mechanisms of action and resistance for sulopenem.

Conclusion

The mechanism of action of sulopenem, centered on the inhibition of bacterial PBP-mediated cell wall synthesis, is well-established and consistent with that of other β-lactam antibiotics. Genetic studies of resistant isolates provide robust cross-validation of this mechanism by demonstrating that mutations in PBP genes or the acquisition of β-lactamase genes directly lead to reduced susceptibility. Comparative in vitro data indicates that sulopenem has potent activity against a broad spectrum of pathogens, including many multidrug-resistant strains. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and resistance mechanisms of sulopenem and other novel antimicrobial agents.

References

A Comparative Guide: Sulopenem Etzadroxil Versus Intravenous Carbapenems for Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulopenem etzadroxil, an oral penem antibiotic, has emerged as a potential alternative to intravenously administered carbapenems for treating infections caused by multidrug-resistant organisms. This guide provides an objective comparison of sulopenem this compound and intravenous carbapenems, focusing on their efficacy against resistant pathogens, pharmacokinetic profiles, and the methodologies of key clinical trials.

Executive Summary

Sulopenem, available as the oral prodrug sulopenem this compound, demonstrates potent in-vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1] Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] Clinical trials have evaluated an intravenous-to-oral switch therapy with sulopenem against intravenous ertapenem, a commonly used carbapenem. While non-inferiority was not met for the primary endpoints in some studies, sulopenem showed potential as a step-down therapy for patients with infections caused by pathogens resistant to other oral options.[3][4]

Data Presentation

In-Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of various bacterial isolates, providing a direct comparison of the in-vitro potency of sulopenem against key intravenous carbapenems.

Table 1: Comparative In-Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against ESBL-Producing Escherichia coli

AntibioticMIC₅₀MIC₉₀
Sulopenem0.030.06
Ertapenem≤0.03≤0.03
Meropenem≤0.03≤0.03

(Data sourced from studies on Enterobacterales isolates)

Table 2: Comparative In-Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC₅₀MIC₉₀
Sulopenem0.061
Ertapenem--
Meropenem--

(Data for ertapenem and meropenem against this specific resistant phenotype were not detailed in the provided search results, but their general activity against Enterobacterales is high.)

Pharmacokinetic Parameters

Sulopenem exhibits pharmacokinetic properties similar to other carbapenems.[3] The oral formulation, sulopenem this compound, is co-administered with probenecid to increase its systemic exposure.[5]

Table 3: Comparative Pharmacokinetic Parameters

ParameterSulopenem (Oral, with Probenecid)Ertapenem (Intravenous)
Bioavailability ~64% (with high-fat meal)[5]100% (IV administration)
Protein Binding ~10.7%[6]85-95%[7]
Elimination Half-life (t½) ~1.2 hours[6]~4.5 hours[7]
Peak Plasma Concentration (Cmax) Variable (oral)~190 mg/L (1g dose)[7]
Area Under the Curve (AUC) Variable (oral)-
Excretion 40.8% in urine (3.1% unchanged), 44.3% in feces (26.9% unchanged)[5]Primarily renal

Experimental Protocols

The SURE-2 Clinical Trial: A Case Study

The "Sulopenem for Resistant Enterobacteriaceae" (SURE) clinical trial program evaluated the efficacy and safety of sulopenem. The SURE-2 trial focused on complicated urinary tract infections (cUTI).

Objective: To compare the efficacy and safety of intravenous sulopenem followed by oral sulopenem this compound/probenecid with intravenous ertapenem followed by an oral fluoroquinolone or amoxicillin-clavulanate in the treatment of cUTI in adults.

Study Design: A prospective, Phase 3, randomized, multi-center, double-blind study.

Patient Population: Hospitalized adults with a clinical diagnosis of cUTI, including acute pyelonephritis, with evidence of a Gram-negative pathogen.

Inclusion Criteria (Abbreviated):

  • Age ≥ 18 years.

  • Clinical signs and symptoms of cUTI.

  • Pyuria and bacteriuria at baseline.

Exclusion Criteria (Abbreviated):

  • Known or suspected pathogens resistant to both study drug regimens.

  • Concurrent systemic antibacterial therapy for a different infection.

  • Severe renal impairment.

Treatment Arms:

  • Sulopenem Arm: Intravenous sulopenem once daily for at least 5 days, followed by oral sulopenem this compound/probenecid twice daily to complete a 7 to 10-day total course of therapy.

  • Ertapenem Arm: Intravenous ertapenem once daily for at least 5 days, followed by oral ciprofloxacin or amoxicillin-clavulanate twice daily (depending on baseline pathogen susceptibility) to complete a 7 to 10-day total course of therapy.

Primary Endpoint: Overall success (clinical and microbiological cure) at the test-of-cure visit (Day 21).

Statistical Analysis: The primary analysis was a non-inferiority comparison of the overall success rates between the two treatment arms in the microbiological modified intent-to-treat (micro-MITT) population.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Sulopenem and Carbapenems

G cluster_bacterium Bacterial Cell cluster_pbp_affinity PBP Binding Affinity (E. coli) Sulopenem_Carbapenem Sulopenem / Carbapenem Porin_Channel Porin Channel Sulopenem_Carbapenem->Porin_Channel Entry Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to Sulopenem_Affinity Sulopenem: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6 Ertapenem_Affinity Ertapenem: PBP2 > PBP3 > PBP1a/1b, 4, 5

Caption: Mechanism of action of sulopenem and carbapenems via PBP inhibition.

Experimental Workflow: SURE-2 Clinical Trial

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (7-10 Days) cluster_followup Follow-up Screening Patient Screening (cUTI Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Eligibility_Criteria Eligibility Criteria (Inclusion/Exclusion) Informed_Consent->Eligibility_Criteria Randomization Randomization (1:1) Eligibility_Criteria->Randomization Sulopenem_Arm Sulopenem Arm (IV -> Oral) Randomization->Sulopenem_Arm Ertapenem_Arm Ertapenem Arm (IV -> Oral) Randomization->Ertapenem_Arm TOC Test of Cure (Day 21) Primary Endpoint Assessment Sulopenem_Arm->TOC Ertapenem_Arm->TOC Safety_Followup Safety Follow-up TOC->Safety_Followup

Caption: Workflow of the SURE-2 clinical trial for complicated urinary tract infections.

References

Confirming Sulopenem's Antibacterial Efficacy: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sulopenem is a novel penem antibacterial agent with both intravenous and oral formulations, demonstrating a broad spectrum of activity against multidrug-resistant Gram-negative and Gram-positive bacteria.[1][2][3][4] Its development addresses the critical need for new therapies for infections caused by challenging pathogens, particularly in uncomplicated urinary tract infections (uUTIs) and intra-abdominal infections.[5][6] This guide provides a comparative overview of orthogonal in vitro methods essential for confirming the antibacterial activity of sulopenem, supported by experimental data and detailed protocols.

The primary mechanism of action for sulopenem, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3][7] It binds to penicillin-binding proteins (PBPs), crucial enzymes in the final steps of peptidoglycan synthesis.[3] Specifically in Escherichia coli, sulopenem exhibits a high affinity for PBP2.[7] This disruption of cell wall integrity ultimately leads to bacterial cell death.

Core Orthogonal Methods for Antibacterial Activity Assessment

A robust evaluation of an antibiotic's efficacy relies on a multi-faceted approach, employing several distinct experimental methods. These orthogonal techniques provide a comprehensive profile of the drug's interaction with target pathogens. For sulopenem, the key in vitro assays include:

  • Minimum Inhibitory Concentration (MIC) Determination: This fundamental method quantifies the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[8] It is a primary indicator of an antibiotic's potency.

  • Time-Kill Kinetic Assays: These dynamic assays measure the rate and extent of bacterial killing over time at various antibiotic concentrations.[1][9] They are crucial for determining whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PAE-SME): PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antibiotic.[1][10] PAE-SME assesses this suppression when the organism is subsequently exposed to concentrations below the MIC.[1][10] These effects are important for optimizing dosing schedules.

  • Synergy Testing (Checkerboard Assay): This method evaluates the interaction between two antimicrobial agents when used in combination.[7][10] It can reveal synergistic (enhanced effect), indifferent (no change), or antagonistic (reduced effect) interactions.[7]

Below is a workflow diagram illustrating how these orthogonal methods are applied in concert to characterize an antibiotic's activity.

G cluster_0 Initial Screening & Potency cluster_1 Dynamic Activity & Killing Rate cluster_2 Post-Exposure Effects cluster_3 Combination Therapy Potential MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution / Agar Dilution) TimeKill Time-Kill Kinetic Assay MIC->TimeKill Provides basis for concentration selection (e.g., 2x, 4x, 8x MIC) PAE Post-Antibiotic Effect (PAE) & Post-Antibiotic Sub-MIC Effect (PAE-SME) MIC->PAE Determines concentrations for initial exposure (e.g., 5x, 10x MIC) Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy Guides concentration ranges for combination testing TimeKill->PAE Confirms bactericidal nature

Caption: Workflow of Orthogonal Methods for Antibiotic Characterization.

Mechanism of Action: Sulopenem

The following diagram illustrates the mechanism of action of sulopenem, targeting bacterial cell wall synthesis.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2 in E. coli) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition of Cross-linking Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disrupted Cell Wall Integrity Leads to Sulopenem Sulopenem Sulopenem->PBP Binds to & Inhibits

Caption: Sulopenem's Mechanism of Action on Bacterial Cell Wall Synthesis.

Quantitative Data Summary

The following tables summarize the in vitro activity of sulopenem against key pathogens compared to other antibacterial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulopenem and Comparators against Enterobacterales.

Organism (Phenotype)AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
All Enterobacterales Sulopenem 0.03 0.25
Meropenem≤0.030.06
Ertapenem≤0.0150.03
ESBL-phenotype E. coli Sulopenem 0.03 0.06
Meropenem≤0.030.06
Ertapenem≤0.0150.03
ESBL-phenotype K. pneumoniae Sulopenem 0.06 1
Meropenem≤0.030.12
Ertapenem0.030.25
Ciprofloxacin-Non-susceptible Enterobacterales Sulopenem 0.06 0.5
Meropenem≤0.030.06
Ertapenem≤0.0150.06
Data sourced from studies conducted by the SENTRY Antimicrobial Surveillance Program.[4][11]

Table 2: Time-Kill and Post-Antibiotic Effect (PAE) of Sulopenem.

AssayOrganism(s)Sulopenem ConcentrationResult
Time-Kill Assay E. coli, K. pneumoniae8x MICBactericidal activity (≥3-log₁₀ reduction in CFU/mL) within 8-24 hours for all tested isolates.[1][5]
Post-Antibiotic Effect (PAE) E. coli, K. pneumoniae5x or 10x MIC0.2 to 0.7 hours.[1][10]
Post-Antibiotic Sub-MIC Effect (PAE-SME) E. coli, K. pneumoniae0.5x MIC after 5x MIC exposure>4.8 hours for all tested isolates.[1][10]
CFU: Colony-Forming Units. Data from in vitro characterization studies.[1][5][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[11][12]

  • Objective: To determine the lowest concentration of sulopenem that inhibits the visible growth of a bacterial isolate.

  • Materials:

    • Sulopenem analytical standard

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial isolates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Antibiotic Dilution: In a 96-well plate, create serial twofold dilutions of sulopenem in CAMHB, typically ranging from 0.008 to 128 mg/L.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

    • Reading Results: The MIC is the lowest concentration of sulopenem at which no visible bacterial growth (turbidity) is observed.

Time-Kill Kinetic Assay

This protocol outlines the method to assess the bactericidal or bacteriostatic activity of sulopenem over time.[7][9]

  • Objective: To measure the change in bacterial viability over time in the presence of sulopenem.

  • Materials:

    • Sulopenem

    • Bacterial isolates

    • CAMHB

    • Sterile culture tubes

    • Shaking incubator

    • Spiral plater or manual plating supplies

    • Agar plates

  • Procedure:

    • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

    • Assay Setup: Prepare tubes containing CAMHB with sulopenem at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x MIC). Add the bacterial inoculum to each tube.

    • Incubation and Sampling: Incubate the tubes at 37°C in a shaking water bath. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

    • Viable Counts: Perform serial dilutions of the collected samples and plate them onto agar to determine the CFU/mL.

    • Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Post-Antibiotic Effect (PAE) Determination

This protocol describes the method to measure the suppression of bacterial growth after antibiotic removal.[1][10]

  • Objective: To determine the duration of growth suppression after brief exposure to sulopenem.

  • Materials:

    • Sulopenem

    • Bacterial isolates

    • CAMHB

    • Centrifuge

    • Shaking incubator

  • Procedure:

    • Exposure: Expose a mid-log phase bacterial culture (approx. 10⁷ CFU/mL) to a high concentration of sulopenem (e.g., 5x or 10x MIC) for a defined period (e.g., 1-2 hours). A parallel control culture is incubated without the antibiotic.

    • Removal of Antibiotic: Remove the antibiotic by centrifugation and washing the bacterial pellet, or by a 1:1000 dilution into fresh, pre-warmed broth.

    • Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, determine the viable counts (CFU/mL) by plating.

    • Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1-log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Conclusion

The comprehensive in vitro characterization of sulopenem through these orthogonal methods provides robust confirmation of its potent antibacterial activity. The consistent performance of sulopenem against a wide range of pathogens, including those with resistance to other common antibiotics, is demonstrated through low MIC values, rapid bactericidal activity, and a prolonged post-antibiotic sub-MIC effect.[1][4][11] These data, generated through standardized and reproducible protocols, are fundamental for guiding further clinical development and supporting the positioning of sulopenem as a valuable therapeutic option in an era of increasing antimicrobial resistance.

References

Benchmarking sulopenem's performance against other beta-lactam antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulopenem, a novel penem antibacterial agent, against other beta-lactam antibiotics. It is designed to offer an objective overview of its performance, supported by experimental data from in vitro studies and clinical trials.

Executive Summary

Sulopenem, available in both intravenous (IV) and oral formulations, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including anaerobes and drug-resistant strains such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2][3] Clinical trials have primarily focused on its efficacy in treating urinary tract infections (UTIs) and intra-abdominal infections. While showing promise, particularly against resistant pathogens, its performance in clinical trials compared to other beta-lactams has yielded nuanced results.

In Vitro Efficacy

Sulopenem exhibits potent in vitro activity against a wide range of clinically relevant pathogens. Its efficacy is particularly noteworthy against Enterobacterales, including strains resistant to other antibiotics.[2][3]

Table 1: Comparative In Vitro Activity (MIC₅₀/₉₀ in mg/L) of Sulopenem and Other Beta-Lactams Against Key Pathogens
OrganismSulopenemMeropenemErtapenemImipenemPiperacillin-Tazobactam
Escherichia coli0.03/0.03[3]----
ESBL-phenotype E. coli0.03/0.06[3]----
Klebsiella pneumoniae0.03/0.12[3]----
ESBL-phenotype K. pneumoniae0.06/1[3]----
Enterobacterales (overall)0.03/0.25[3]99.7% S¹[3]98.3% S¹[3]94.7% S¹[3]94.2% S¹[3]
Anaerobic Isolates98.9% I²[2]98.4% S¹[2]---

¹ Percent susceptible based on CLSI/EUCAST breakpoints. ² Percent inhibited at ≤4 mg/L.[2]

Clinical Trial Performance

Sulopenem has undergone extensive clinical evaluation, primarily in Phase 3 trials for uncomplicated (uUTI), complicated urinary tract infections (cUTI), and complicated intra-abdominal infections (cIAI).

Table 2: Summary of Key Phase 3 Clinical Trial Outcomes for Sulopenem vs. Comparators
Trial (Indication)Sulopenem RegimenComparator RegimenPrimary EndpointKey Finding
REASSURE (uUTI)Oral sulopenemOral amoxicillin-clavulanate (Augmentin®)Overall response (clinical cure + microbiological eradication) at Test-of-Cure (TOC)Oral sulopenem was non-inferior and statistically superior to amoxicillin-clavulanate (61.7% vs. 55.0% success).[4][5]
SURE 1 (uUTI)Oral sulopenem/probenecidOral ciprofloxacinOverall response at TOCIn patients with quinolone-resistant pathogens, sulopenem was superior to ciprofloxacin (62.6% vs. 36.0% success).[6][7] However, in the quinolone-susceptible population, sulopenem was not non-inferior.[1][7]
SURE 2 (cUTI)IV sulopenem followed by oral sulopenem/probenecidIV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanateOverall response at TOC (Day 21)Sulopenem was not non-inferior to the ertapenem regimen (67.8% vs. 73.9% success). The difference was primarily driven by a higher rate of asymptomatic bacteriuria in the sulopenem group.[8][9]
SURE 3 (cIAI)IV sulopenem followed by oral sulopenem/probenecidIV ertapenem followed by oral ciprofloxacin and metronidazole or amoxicillin-clavulanateClinical response at Day 28 (TOC)Sulopenem was not non-inferior to the ertapenem regimen.[10]

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of sulopenem.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of sulopenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][11]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared and diluted in a suitable broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: Sulopenem or a comparator agent is added to the bacterial suspension at a specified multiple of its MIC (e.g., 1x, 5x, 10x MIC).[12]

  • Sampling: Aliquots are removed from the test suspension at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification of Viable Bacteria: The samples are serially diluted and plated on appropriate agar media to determine the number of viable CFUs.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[12]

Visualizations

Mechanism of Action of Beta-Lactam Antibiotics

Beta-lactam antibiotics, including sulopenem, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[13][14][15]

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidases Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall Cross-linking Autolysins Autolysins PBP->Autolysins Activation Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Normal Synthesis Cell_Lysis Cell Lysis (Bacterial Death) Autolysins->Cell_Wall Degradation Beta_Lactam Sulopenem (Beta-Lactam Ring) Beta_Lactam->PBP Inhibition

Caption: Mechanism of action of beta-lactam antibiotics like sulopenem.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

AST_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Culture Bacterial Isolate Culture McFarland Standardize Inoculum (0.5 McFarland) Bacterial_Culture->McFarland Inoculation Inoculate Microtiter Plate with Bacterial Suspension McFarland->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Prepare Serial Dilutions in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Head-to-head comparison of sulopenem and amoxicillin/clavulanate in clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the REASSURE Phase 3 clinical trial, providing researchers, scientists, and drug development professionals with a detailed comparison of oral sulopenem and oral amoxicillin/clavulanate for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women.

This guide synthesizes the key findings from the REASSURE (REnewed ASsessment of Sulopenem in uUTI caused by Resistant Enterobacterales) trial, offering a granular look at the efficacy, safety, and experimental design of this pivotal study.

Executive Summary

The Phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority REASSURE trial (NCT05584657) was conducted to compare the efficacy and safety of oral sulopenem with oral amoxicillin/clavulanate in adult women with uncomplicated urinary tract infections.[1][2][3][4] The trial met its primary endpoint, demonstrating that oral sulopenem was non-inferior to amoxicillin/clavulanate in the overall patient population.[5] Notably, in the subpopulation of patients with baseline uropathogens susceptible to amoxicillin/clavulanate, sulopenem demonstrated statistical superiority.[5] While both drugs were generally well-tolerated, treatment-emergent adverse events, primarily gastrointestinal in nature, were more frequently reported with sulopenem.[6]

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the REASSURE clinical trial.

Table 1: Primary Efficacy Outcome - Overall Success* at Test-of-Cure (Day 12)
Patient PopulationSulopenemAmoxicillin/ClavulanateTreatment Difference (95% CI)
Microbiologic-Modified Intent-to-Treat (mMITT) 60.9% (318/522)55.6% (260/468)5.4% (-0.8 to 11.5)
mMITT - Amoxicillin/Clavulanate Susceptible 61.7%55.0%6.7% (0.3 to 13.0)
*Overall success was a composite of clinical cure (resolution of uUTI symptoms and no new symptoms) and microbiological eradication (reduction of baseline pathogen to <10³ CFU/mL in urine).[1]
Table 2: Incidence of Common Treatment-Emergent Adverse Events
Adverse EventSulopenemAmoxicillin/Clavulanate
Diarrhea 8.1%4.1%
Nausea 4.3%2.9%
Headache 2.2%1.5%

Discontinuations due to adverse events were infrequent, occurring in less than 1% of patients in both treatment arms.[6] No serious adverse events (SAEs) were reported in the sulopenem group, while five SAEs occurred in the amoxicillin/clavulanate group, none of which were considered drug-related.[6]

Experimental Protocols

The REASSURE trial was a robustly designed study to provide a direct comparison between sulopenem and a standard-of-care antibiotic for uUTIs.

Study Design: A Phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority clinical trial.[1][2][3][4]

Patient Population: The trial enrolled approximately 2,222 adult women with signs and symptoms of uncomplicated urinary tract infection.[6] Key inclusion criteria included being female, at least 18 years of age, and presenting with at least two of the following symptoms for 24 to 96 hours: urinary frequency, urinary urgency, pain or burning on micturition, or suprapubic pain.[2]

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either oral sulopenem or oral amoxicillin/clavulanate. The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.

Dosing Regimen:

  • Sulopenem arm: Oral sulopenem etzadroxil 500 mg/probenecid 500 mg administered twice daily for 5 days.[1]

  • Amoxicillin/Clavulanate arm: Oral amoxicillin 875 mg/clavulanate 125 mg administered twice daily for 5 days.[1]

Primary Endpoint: The primary efficacy endpoint was the overall success rate at the Test-of-Cure (TOC) visit on Day 12 (± 1 day). Overall success was a composite measure of clinical cure and microbiological eradication.[1][4]

Key Secondary Endpoints: While not detailed in the initial announcements, secondary endpoints in such trials typically include clinical cure rates, microbiological eradication rates, and safety and tolerability assessments at different time points.

Mechanism of Action and Experimental Workflow

Signaling Pathways

The antibacterial activity of both sulopenem and amoxicillin is derived from their ability to interfere with bacterial cell wall synthesis. The diagrams below illustrate the core mechanisms of action.

cluster_drug Drug Action cluster_bacteria Bacterial Cell sulopenem Sulopenem / Amoxicillin (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) sulopenem->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis & Death cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms cell_wall->lysis Weakened wall leads to

Mechanism of Action of β-Lactam Antibiotics

cluster_resistance Bacterial Resistance Mechanism cluster_inhibition Inhibitor Action beta_lactamase β-lactamase amoxicillin Amoxicillin beta_lactamase->amoxicillin Inactivates clavulanate Clavulanate (β-lactamase inhibitor) clavulanate->beta_lactamase Inhibits

Action of β-Lactamase and its Inhibition
REASSURE Clinical Trial Workflow

The following diagram outlines the key stages of the REASSURE clinical trial from patient enrollment to final analysis.

cluster_arms Treatment Arms enrollment Patient Enrollment (n ≈ 2,222 Adult Women with uUTI) randomization Randomization (1:1) enrollment->randomization sulopenem_arm Oral Sulopenem (Twice Daily) randomization->sulopenem_arm amox_clav_arm Oral Amoxicillin/Clavulanate (Twice Daily) randomization->amox_clav_arm treatment 5-Day Treatment Period toc_visit Test-of-Cure Visit (Day 12 ± 1) treatment->toc_visit data_analysis Primary Endpoint Analysis (Overall Success) toc_visit->data_analysis sulopenem_arm->treatment amox_clav_arm->treatment

REASSURE Clinical Trial Workflow

References

Safety Operating Guide

Essential Safety and Disposal Guidelines for Etzadroxil (as Sulopenem Etzadroxil)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive guide to the proper disposal procedures for Etzadroxil, a component of the antibacterial agent Sulopenem this compound.

While a specific Safety Data Sheet (SDS) for this compound as a standalone compound is not publicly available, this guidance is based on the safety information for the FDA-approved product, ORLYNVAH™ (a combination of sulopenem this compound and probenecid), and general best practices for the disposal of pharmaceutical waste.

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the known health and safety information associated with Sulopenem this compound.

ParameterInformation
Product Name Sulopenem this compound (containing this compound)
Common Adverse Reactions Diarrhea, nausea, vulvovaginal mycotic infection, headache, vomiting.[1][2]
Contraindications History of hypersensitivity to beta-lactam antibiotics, known blood dyscrasias, uric acid kidney stones.[1][2]
Storage Store at room temperature in a dry place. Avoid storage in bathrooms.[3]
Special Precautions Potential for serious hypersensitivity reactions.[2][4] Cross-hypersensitivity with other beta-lactams is possible.[4]

Experimental Protocols: N/A

No experimental protocols for the disposal of this compound were found in the search results. The following disposal procedures are based on general guidelines for pharmaceutical waste.

Step-by-Step Disposal Procedure

For the disposal of unused or expired this compound (as Sulopenem this compound), the primary recommendation is to utilize a drug take-back program. If a take-back program is not accessible, the following household disposal method is recommended by the FDA and EPA for many pharmaceuticals.[5][6][7]

Step 1: Personal Protective Equipment (PPE) Before handling, ensure appropriate PPE is worn, including gloves and safety glasses.

Step 2: Prepare for Disposal

  • Do Not Crush: Do not crush tablets or capsules.[6]

  • Remove from Original Container: Take the medication out of its original packaging.[5][6]

  • Scratch Out Personal Information: To protect privacy, scratch out all personal information from the prescription label on the empty container.[5][6]

Step 3: Render the Drug Unpalatable

  • Mix with Undesirable Substance: Mix the whole pills or capsules with an unappealing substance such as used coffee grounds, dirt, or cat litter.[5][6] This step makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.

Step 4: Contain and Seal

  • Place in a Sealed Container: Put the mixture into a sealable plastic bag, an empty can, or another container that can be tightly closed to prevent leakage.[5][6]

Step 5: Final Disposal

  • Dispose of in Household Trash: Throw the sealed container into your regular household trash.[6]

  • Recycle Empty Container: The empty and de-identified original container can be recycled if local regulations permit.

Important Note on Flushing: Do not flush this compound down the toilet or pour it down the drain unless specifically instructed to do so by the product labeling.[3][5] The available information for Sulopenem this compound advises against this practice.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Unused this compound take_back Is a drug take-back program available? start->take_back use_take_back Utilize drug take-back program take_back->use_take_back Yes household_disposal Prepare for household disposal take_back->household_disposal No end End of Process use_take_back->end remove_from_container Remove from original container household_disposal->remove_from_container mix_substance Mix with unpalatable substance (e.g., coffee grounds) remove_from_container->mix_substance seal_container Place mixture in a sealed container mix_substance->seal_container dispose_trash Dispose of in household trash seal_container->dispose_trash dispose_trash->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Etzadroxil (Sulopenem Etzadroxil)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients such as Etzadroxil, also known as Sulopenem this compound. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a secure laboratory environment. This compound is a beta-lactam antibiotic, a class of drugs known for potential hypersensitivity reactions.[1][2][3] Therefore, adherence to strict safety protocols is crucial to mitigate risks.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sulopenem this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₂₇NO₇S₃
Molecular Weight 477.61 g/mol
Appearance Solid powder
Storage Conditions Dry, dark, and at 0 – 4℃ for short term (days to weeks) or -20℃ for long term (months to years)

(Data sourced from publicly available chemical databases)

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a beta-lactam antibiotic, there is a significant risk of allergic sensitization through inhalation or skin contact.[4] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[5]- Chemical safety goggles and a face shield.[6]- Two pairs of powder-free nitrile gloves (double-gloving).[6]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat.
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.

Donning Sequence:
  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.

  • Respiratory Protection: If handling powder, put on your N95 respirator, ensuring a proper fit-check.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the gown cuffs.

Doffing Sequence:
  • Outer Gloves: Remove the outer pair of gloves first, peeling them off away from your body.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove the face shield (if used) and then the safety goggles from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures:
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[7]

  • Static Control: Use anti-static measures when handling the powder to prevent dispersal.

  • Avoid Contamination: Prepare a dedicated workspace for handling this compound. Clean the workspace thoroughly before and after use.

Disposal Plan:
  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing papers, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.[8][9]

  • Decontamination: Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. A validated decontamination procedure for beta-lactam antibiotics should be followed, which may involve hydrolysis of the beta-lactam ring.[8][10]

  • Waste Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Powder prep_setup->handle_weigh handle_sol Prepare Solution handle_weigh->handle_sol cleanup_decon Decontaminate Surfaces handle_sol->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Spill Response PPE notify->ppe contain Contain Spill ppe->contain clean Clean & Decontaminate contain->clean dispose Dispose of Waste clean->dispose end Spill Response Complete dispose->end

Caption: this compound Spill Response Plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.